molecular formula C6H6ClFN2 B174914 2-Chloro-4-ethyl-5-fluoropyrimidine CAS No. 137234-90-3

2-Chloro-4-ethyl-5-fluoropyrimidine

Cat. No.: B174914
CAS No.: 137234-90-3
M. Wt: 160.58 g/mol
InChI Key: ZMICJGGJZGEWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-ethyl-5-fluoropyrimidine is a chemical compound with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 g/mol . It is a fluorinated and chlorinated pyrimidine derivative, a class of compounds renowned for their versatility as building blocks in organic synthesis and medicinal chemistry. The presence of both chlorine and fluorine atoms on the pyrimidine ring, along with an ethyl substituent, makes this compound a valuable scaffold for nucleophilic substitution reactions and cross-coupling reactions. Researchers can utilize this molecule to synthesize more complex structures, particularly in the development of pharmaceutical candidates and agrochemicals. Pyrimidine cores are frequently found in active ingredients, and the specific reactivity of the chlorine and fluorine atoms allows for selective, step-wise functionalization. Following standard safety protocols for handling chemical reagents is essential. As with related compounds such as 2-chloro-5-fluoropyrimidine, which is known to cause severe skin burns and eye damage and is harmful if swallowed or inhaled, appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye protection must be worn . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-ethyl-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMICJGGJZGEWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597827
Record name 2-Chloro-4-ethyl-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137234-90-3
Record name 2-Chloro-4-ethyl-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-4-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4-ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the specificity of this compound, much of the available data is computational, supplemented by established experimental protocols for analogous compounds.

Chemical Identity and Structure

This compound is a halogenated pyrimidine derivative. Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, an ethyl group at the 4-position, and a fluorine atom at the 5-position. This arrangement of functional groups makes it a versatile building block in organic synthesis, particularly in the development of bioactive molecules.

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound[1]
Molecular Formula C₆H₆ClFN₂[1]
CAS Number 137234-90-3[1]
PubChem CID 19074928[1]

| Synonyms | Pyrimidine, 2-chloro-4-ethyl-5-fluoro-; 2-chloro-5-fluoro-6-ethylpyrimidine[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below are primarily computed properties from reliable chemical databases.[1]

Table 2: Computed Physicochemical Properties

Property Value Source
Molecular Weight 160.58 g/mol PubChem[1]
Exact Mass 160.0203541 Da PubChem[1]
XLogP3 (Lipophilicity) 2.1 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor Count 2 PubChem[1]
Rotatable Bond Count 1 PubChem[1]
Topological Polar Surface Area 25.8 Ų PubChem[1]

| Heavy Atom Count | 10 | PubChem[1] |

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for the experimental determination of key physicochemical properties. These are generalized protocols widely accepted in organic chemistry laboratories.

The melting point is a crucial indicator of purity for a solid compound.

  • Principle: A pure crystalline solid typically exhibits a sharp melting point range of 1-2°C. Impurities tend to lower and broaden the melting range.

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Fisher-Johns), capillary tubes.[2]

  • Procedure:

    • Ensure the sample is completely dry and finely powdered.[3]

    • Load a small amount of the sample into a capillary tube to a height of 2-3 mm.[2][4]

    • Pack the sample tightly by tapping the sealed end of the tube on a hard surface.[2][4]

    • Place the capillary tube into the heating block of the apparatus.[4]

    • Heat the sample rapidly to determine an approximate melting range. Allow the apparatus to cool.

    • Perform a second measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

For liquid compounds, the boiling point is a key physical constant.

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5][6]

  • Apparatus: Thiele tube or a small test tube with a side arm, thermometer, capillary tube sealed at one end, heating source (e.g., Bunsen burner or heating mantle), and a liquid bath (e.g., mineral oil).[5][6][7]

  • Procedure (Microscale Method):

    • Place a few milliliters of the liquid sample into a small test tube.[8]

    • Insert a capillary tube, sealed end up, into the liquid.[5][7]

    • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[5][7]

    • Suspend the assembly in a heating bath (e.g., Thiele tube).[5][7]

    • Heat the bath gently.[7] As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

    • Remove the heat source when a steady stream of bubbles is observed.[7]

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[5]

Solubility provides insights into the polarity and functional groups present in a molecule.

  • Principle: "Like dissolves like." The solubility of an organic compound in various solvents (water, acids, bases) can indicate the presence of polar or ionizable functional groups.

  • Apparatus: Small test tubes, vortex mixer or stirring rod.

  • Procedure:

    • Place approximately 10-20 mg of the compound into a small test tube.[9]

    • Add 0.5 mL of the solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, ether) in portions, shaking vigorously after each addition.[10][11][12]

    • Observe if the compound dissolves completely. A compound is considered soluble if it forms a homogeneous solution.[9]

    • If the compound is water-soluble, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[9][10]

    • For water-insoluble compounds, sequential testing in 5% NaOH, 5% NaHCO₃, and 5% HCl can indicate the presence of acidic (carboxylic acids, phenols) or basic (amines) functional groups.[10][11]

Spectroscopic Data and Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be inferred from its structure.

  • Principle: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

  • Expected Signals:

    • Pyrimidine Proton (H-6): A singlet or a doublet (due to coupling with the fluorine atom) is expected in the aromatic region (typically δ 8.0-9.0 ppm).

    • Ethyl Group (-CH₂-): A quartet in the upfield region (typically δ 2.5-3.0 ppm) due to coupling with the methyl protons.

    • Ethyl Group (-CH₃): A triplet in the more upfield region (typically δ 1.2-1.5 ppm) due to coupling with the methylene protons.

  • Experimental Protocol:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[13]

    • Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz or higher for better resolution).[13]

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Principle: Mass Spectrometry (MS) determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[14]

  • Expected Molecular Ion Peak (M⁺):

    • The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak (M⁺), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[15][16]

    • The nominal molecular weight is 160 g/mol , so the M⁺ peak would be expected at m/z = 160, and the M+2 peak at m/z = 162.

  • Experimental Protocol:

    • Introduce a dilute solution of the sample into the mass spectrometer.

    • Ionize the sample using an appropriate method (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

    • Separate the resulting ions based on their mass-to-charge ratio.

    • Detect the ions and generate the mass spectrum.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of synthesis and characterization for a novel chemical entity like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization start Starting Material (e.g., 4-ethyl-5-fluoropyrimidin-2-ol) reaction Chlorination Reaction (e.g., with POCl₃) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp sol Solubility Tests purification->sol

Caption: General experimental workflow for the synthesis and characterization of this compound.

Synthetic Relevance

While a specific, detailed synthesis for this compound is not widely published, its isomer, 4-Chloro-6-ethyl-5-fluoropyrimidine, is a known key intermediate in the synthesis of the antifungal drug Voriconazole.[17][18][19][20] The synthesis typically involves the chlorination of the corresponding hydroxypyrimidine.

The diagram below illustrates a plausible synthetic pathway for this compound based on standard organic chemistry principles and analogous reactions.

G reactant 4-Ethyl-5-fluoro- pyrimidin-2-ol product 2-Chloro-4-ethyl- 5-fluoropyrimidine reactant->product Chlorination reagent POCl₃ (Phosphorus Oxychloride) reagent->product

Caption: Plausible synthetic route to this compound from its corresponding pyrimidinol precursor.

References

Unraveling the Enigma: The Mechanism of Action of 2-Chloro-4-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As of the latest literature review, there is no publicly available scientific data detailing a specific biological mechanism of action for 2-Chloro-4-ethyl-5-fluoropyrimidine. This compound is primarily documented as a chemical intermediate used in the synthesis of more complex molecules.

However, given its structural class as a fluoropyrimidine, this guide will provide an in-depth overview of the well-established mechanism of action for the fluoropyrimidine class of compounds, with a primary focus on the archetypal drug, 5-fluorouracil (5-FU) . This information is presented to offer a foundational understanding of how a molecule with this core structure could potentially exert a biological effect, should it be found to be active. The experimental protocols and data herein are based on studies of 5-FU and its metabolites.

The Fluoropyrimidine Pathway: A Two-Pronged Attack on Cellular Proliferation

Fluoropyrimidines are a class of antimetabolite drugs widely employed in the treatment of solid tumors, including colorectal, breast, and head and neck cancers.[1][2] Their cytotoxic effects stem from the intracellular conversion to active metabolites that disrupt essential cellular processes in two primary ways: the inhibition of DNA synthesis and the induction of RNA damage.[1][2][3]

The central mechanism revolves around the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[2][3] Additionally, fluoropyrimidine metabolites can be incorporated into both DNA and RNA, leading to cellular dysfunction and apoptosis.[1][3]

Metabolic Activation: The Gateway to Cytotoxicity

5-Fluorouracil, the most studied fluoropyrimidine, is a prodrug that must be anabolized to its active forms.[2] The metabolic activation of 5-FU proceeds through several enzymatic steps to produce three key cytotoxic metabolites:

  • Fluorodeoxyuridine monophosphate (FdUMP): The primary inhibitor of thymidylate synthase.

  • Fluorodeoxyuridine triphosphate (FdUTP): A substrate for DNA polymerase, leading to its incorporation into DNA.

  • Fluorouridine triphosphate (FUTP): A substrate for RNA polymerase, resulting in its incorporation into RNA.

The metabolic pathway is initiated by several enzymes, including dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting enzyme for 5-FU catabolism, breaking down over 80% of the administered dose in the liver.[3]

Metabolic_Activation_of_5-FU 5-FU 5-FU FUMP FUMP 5-FU->FUMP OPRT FUR FUR 5-FU->FUR UP FUDR FUDR 5-FU->FUDR TP DHFU DHFU 5-FU->DHFU DPD FdUMP FdUMP TS_Inhibition TS_Inhibition FdUMP->TS_Inhibition FdUTP FdUTP DNA_Damage DNA_Damage FdUTP->DNA_Damage FUTP FUTP RNA_Damage RNA_Damage FUTP->RNA_Damage DPD DPD Inactive_Metabolites Inactive_Metabolites FUDP FUDP FUMP->FUDP FUR->FUMP UK FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RR FdUDP->FdUMP FdUDP->FdUTP FUDR->FdUMP TK DHFU->Inactive_Metabolites

References

An In-depth Technical Guide to 2-Chloro-4-ethyl-5-fluoropyrimidine (CAS 137234-90-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-ethyl-5-fluoropyrimidine (CAS 137234-90-3), a key intermediate in the synthesis of various pharmaceutical compounds, most notably the broad-spectrum antifungal agent Voriconazole. This document details the physicochemical properties, a probable synthesis pathway with a detailed experimental protocol, and its established role in drug development. While direct experimental data for this specific compound is limited in publicly available literature, this guide consolidates information on its precursors and related analogues to provide a thorough understanding for research and development purposes.

Chemical and Physical Properties

This compound is a halogenated pyrimidine derivative. Its fundamental properties are summarized in the table below, based on computational data.

PropertyValueSource
Molecular Formula C₆H₆ClFN₂PubChem[1]
Molecular Weight 160.58 g/mol PubChem[1]
CAS Number 137234-90-3PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CCC1=C(F)C=NC(=N1)ClPubChem[1]
InChI Key ZMICJGGJZGEWMC-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 2.1PubChem[1]
Computed Topological Polar Surface Area 25.8 ŲPubChem[1]
Computed Heavy Atom Count 10PubChem[1]

Synthesis and Experimental Protocol

The synthesis of this compound is not explicitly detailed in readily available scientific literature. However, based on the synthesis of its precursors and related compounds, a plausible synthetic route involves the chlorination of a pyrimidinone precursor followed by a selective reaction. The most probable precursor is 2,4-dichloro-5-fluoropyrimidine.

Proposed Synthesis Workflow

The logical workflow for the synthesis of this compound can be visualized as a two-step process starting from 5-fluorouracil.

Synthesis_Workflow A 5-Fluorouracil B 2,4-Dichloro-5-fluoropyrimidine A->B  POCl₃, N,N-dimethylaniline   C This compound B->C  Selective Reaction (e.g., Grignard or other organometallic reagent)  

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound, derived from established procedures for the synthesis of its precursors and analogous compounds.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil

This step is well-documented and involves the chlorination of 5-fluorouracil.

  • Materials:

    • 5-Fluorouracil (5-FU)

    • Phosphorus oxychloride (POCl₃)

    • N,N-dimethylaniline (DMA)

    • Toluene (or other suitable solvent)

    • Sodium hydroxide solution

    • Dichloromethane (for extraction)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser and a dropping funnel, a mixture of 5-fluorouracil and a suitable solvent like toluene is prepared.

    • N,N-dimethylaniline is added as a catalyst.

    • Phosphorus oxychloride is added dropwise to the mixture while maintaining the temperature.

    • The reaction mixture is then heated to reflux (around 114°C) for approximately 2 hours.[2] The progress of the reaction should be monitored by a suitable technique like TLC or GC.

    • After completion, the reaction mixture is cooled, and the excess POCl₃ is carefully quenched.

    • The mixture is neutralized with a sodium hydroxide solution.

    • The product, 2,4-dichloro-5-fluoropyrimidine, is extracted with dichloromethane.

    • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude product.

    • Purification can be achieved by distillation under reduced pressure. A yield of up to 92.2% has been reported for this step under optimized conditions.[2]

Step 2: Synthesis of this compound from 2,4-Dichloro-5-fluoropyrimidine

This step involves a selective reaction at the C4 position of the pyrimidine ring. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position in such systems.

  • Materials:

    • 2,4-Dichloro-5-fluoropyrimidine

    • An organometallic reagent such as ethylmagnesium bromide (Grignard reagent) or diethylzinc.

    • Anhydrous solvent (e.g., THF, diethyl ether)

    • Quenching agent (e.g., saturated ammonium chloride solution)

    • Extraction solvent (e.g., ethyl acetate)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-dichloro-5-fluoropyrimidine in an anhydrous solvent like THF.

    • Cool the solution to a low temperature (e.g., -78°C or 0°C) to control the reactivity.

    • Slowly add one equivalent of the organometallic ethylating agent (e.g., ethylmagnesium bromide in THF) to the cooled solution. The selective reaction at the more reactive C4 position is expected.

    • Allow the reaction to stir at the low temperature for a specified period, monitoring the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford this compound.

Note: The specific conditions (temperature, reaction time, choice of ethylating agent) would need to be optimized to achieve high selectivity and yield.

Role in Drug Development

This compound is a crucial building block in the synthesis of the triazole antifungal agent Voriconazole.[3][4][5][6][7][8] In the multi-step synthesis of Voriconazole, this pyrimidine derivative provides the core heterocyclic structure.

General Reaction Scheme in Voriconazole Synthesis

The synthesis of Voriconazole typically involves the coupling of this compound with another key intermediate. The general transformation can be represented as follows:

Voriconazole_Synthesis A This compound C Voriconazole Intermediate A->C Coupling Reaction B 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone B->C D Voriconazole C->D Further Transformation

Caption: Role of this compound in Voriconazole synthesis.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information to suggest that this compound has any intrinsic biological activity or direct involvement in cellular signaling pathways. Its significance in the pharmaceutical industry is primarily as a synthetic intermediate for the production of active pharmaceutical ingredients like Voriconazole. The biological activity of Voriconazole is well-established and involves the inhibition of fungal cytochrome P450-dependent 14α-lanosterol demethylase, an essential enzyme in fungal ergosterol biosynthesis.

Analytical Data

Conclusion

This compound is a valuable chemical intermediate with a critical role in the synthesis of the antifungal drug Voriconazole. While a detailed, peer-reviewed synthesis protocol and comprehensive analytical data are not widely published, this guide provides a robust, plausible synthetic route and consolidates the available information on its properties and applications. Further research into optimizing its synthesis and exploring potential novel applications is warranted. Researchers and drug development professionals are advised to perform thorough analytical validation of this compound when synthesized.

References

A Comprehensive Technical Guide to 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a detailed overview of 2-chloro-5-fluoropyrimidine, a key building block in modern synthetic chemistry. Initial searches for "2-chloro-5-fluoro-6-ethylpyrimidine" did not yield a readily identifiable compound in the chemical literature, suggesting it may be a novel or less common derivative. This guide will therefore focus on the closely related and extensively documented compound, 2-chloro-5-fluoropyrimidine. Its versatile reactivity makes it a valuable precursor in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

The internationally recognized IUPAC name for this compound is 2-chloro-5-fluoropyrimidine [1].

Physicochemical and Safety Data

The fundamental properties and safety information for 2-chloro-5-fluoropyrimidine are summarized below for ease of reference and comparison.

Table 1: Physicochemical Properties of 2-Chloro-5-fluoropyrimidine
PropertyValueSource
CAS Number 62802-42-0[1][2]
Molecular Formula C₄H₂ClFN₂[1][2]
Molecular Weight 132.52 g/mol [1][2][3]
Appearance Colorless to yellow liquid[2][3]
Boiling Point 149.0-174.0 °C[2][3]
Density 1.439 g/mL at 20 °C[2]
Refractive Index n20/D 1.503[2]
Flash Point 65 °C (149 °F)[2]
InChI 1S/C4H2ClFN2/c5-4-7-1-3(6)2-8-4/h1-2H[1]
SMILES C1=C(C=NC(=N1)Cl)F[1]
Table 2: Safety and Hazard Information for 2-Chloro-5-fluoropyrimidine
Hazard InformationCodes and Statements
GHS Pictograms Corrosion, Exclamation mark
Signal Word Danger
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)
Precautionary Statements P270, P280, P301+P312, P303+P361+P353, P304+P340+P310, P305+P351+P338

Applications in Synthesis

2-Chloro-5-fluoropyrimidine is a versatile reagent primarily utilized as a starting material for the synthesis of more complex molecules. Its reactivity is characterized by the presence of two nitrogen atoms in the pyrimidine ring, which makes it electron-deficient and susceptible to nucleophilic aromatic substitution.[3] This property is exploited in the creation of a variety of substituted pyrimidines.

Key applications include:

  • Synthesis of 5-fluoro-2-aminopyrimidines: It readily reacts with various amines in the presence of a base like potassium carbonate to form C-N bonds.[2]

  • Preparation of Pharmaceutical Intermediates: It is a precursor for intermediates used in the synthesis of potent antagonists for P2X7 receptors and inhibitors of JAK2 kinase.[2]

  • Development of Anticancer Agents: The 5-fluoropyrimidine scaffold, derived from this compound, is a core structure in biologically active molecules, including the well-known anticancer drug 5-fluorouracil.[2]

  • Materials Science: It is used to synthesize ligands for iridium complexes employed in organic light-emitting diodes (OLEDs), which have demonstrated high external quantum efficiencies.[3]

Experimental Protocols

The following is a generalized experimental protocol for a common reaction involving 2-chloro-5-fluoropyrimidine, specifically a nucleophilic aromatic substitution with an amine.

Synthesis of N-substituted-5-fluoro-2-aminopyrimidine

  • Reaction Setup: To a solution of 2-chloro-5-fluoropyrimidine (1.0 equivalent) in a suitable aprotic polar solvent (e.g., dimethylformamide, acetonitrile) is added the desired amine (1.1 equivalents) and a base such as potassium carbonate (2.0 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures, e.g., 80 °C) for a period of 2 to 24 hours, depending on the reactivity of the amine. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-substituted-5-fluoro-2-aminopyrimidine.

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Synthetic Pathway Visualization

The following diagram illustrates the general synthetic pathway for the preparation of 5-fluoro-2-aminopyrimidines from 2-chloro-5-fluoropyrimidine.

G reagent1 2-Chloro-5-fluoropyrimidine conditions Base (e.g., K2CO3) Solvent (e.g., DMF) reagent1->conditions reagent2 Amine (R-NH2) reagent2->conditions product 5-Fluoro-2-aminopyrimidine Derivative conditions->product Nucleophilic Aromatic Substitution

Caption: Synthetic route to 5-fluoro-2-aminopyrimidines.

References

An In-depth Technical Guide to 2-Chloro-4-ethyl-5-fluoropyrimidine: Molecular Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its molecular structure, physicochemical properties, and detailed synthetic methodologies, with a focus on providing actionable data and protocols for laboratory and industrial applications.

Molecular Structure and Identification

This compound is a halogenated pyrimidine derivative with the chemical formula C₆H₆ClFN₂. The presence of chloro, ethyl, and fluoro substituents on the pyrimidine ring imparts specific reactivity and makes it a valuable building block in medicinal chemistry.

It is important to distinguish between two closely related and commercially relevant isomers:

  • This compound: CAS Number 137234-90-3

  • 4-Chloro-6-ethyl-5-fluoropyrimidine: CAS Number 137234-74-3

Both isomers are notable for their role as key intermediates in the synthesis of the broad-spectrum antifungal agent, Voriconazole. This guide will focus on the this compound isomer while providing comparative data for the 4-chloro-6-ethyl-5-fluoropyrimidine where available, given their structural similarity and related applications.

Chemical Structure

molecular_structure Molecular Structure of this compound cluster_pyrimidine_ring Pyrimidine Ring C1 C N2 N C1->N2 Cl Cl C1->Cl C2 C C3 C C2->C3 Et_C1 CH2 C2->Et_C1 C4 C C3->C4 F F C3->F N1 N C4->N1 N1->C1 N2->C2 Et_C2 CH3 Et_C1->Et_C2

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties for both this compound and its isomer, 4-Chloro-6-ethyl-5-fluoropyrimidine, is presented below. These computed and experimental values are essential for reaction planning, purification, and characterization.

Table 1: Physicochemical Properties

PropertyThis compound4-Chloro-6-ethyl-5-fluoropyrimidine
CAS Number 137234-90-3[1]137234-74-3
Molecular Formula C₆H₆ClFN₂[1]C₆H₆ClFN₂
Molecular Weight 160.58 g/mol [1]160.58 g/mol
Appearance Not specified (likely colorless to light yellow liquid or solid)Colorless to pale yellow liquid or solid
Boiling Point Not available211 °C
Density Not available1.286 g/cm³
Refractive Index Not available1.496
Flash Point Not available81 °C
Solubility Not specified (expected to be soluble in organic solvents)Soluble in Chloroform, Ethyl Acetate
Storage Not specifiedInert atmosphere, 2-8°C

Table 2: Computed Properties (from PubChem) [1]

PropertyValue
XLogP3 2.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 160.0203541
Monoisotopic Mass 160.0203541
Topological Polar Surface Area 25.8 Ų
Heavy Atom Count 10
Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, ¹H NMR data for the isomeric 4-Chloro-6-ethyl-5-fluoropyrimidine has been reported and is provided below for reference.

Table 3: ¹H NMR Data for 4-Chloro-6-ethyl-5-fluoropyrimidine (300 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.70s1HPyrimidine-H
2.90q2H-CH₂-
1.34t3H-CH₃

Synthesis of Pyrimidine Intermediates

The synthesis of chloro-ethyl-fluoropyrimidines is a critical step in the production of Voriconazole. The general synthetic strategy involves the chlorination of a corresponding hydroxypyrimidine precursor. Below is a detailed experimental protocol adapted from literature for the synthesis of the related isomer, 4-Chloro-6-ethyl-5-fluoropyrimidine, which provides a strong foundational method for obtaining the target molecule.

General Synthetic Workflow

synthesis_workflow start 6-ethyl-5-fluoropyrimidin-4(3H)-one reaction Chlorination start->reaction reagents POCl3, Triethylamine Dichloromethane, DMF reagents->reaction workup Aqueous Workup (HCl, Water) reaction->workup extraction Extraction (Dichloromethane) workup->extraction purification Drying and Concentration extraction->purification product 4-Chloro-6-ethyl-5-fluoropyrimidine purification->product

Caption: General workflow for the synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine.

Experimental Protocol: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

This protocol is based on the synthesis of the 4-chloro isomer and can be adapted for the synthesis of this compound from the appropriate starting material.

Materials:

  • 6-ethyl-5-fluoropyrimidin-4(3H)-one (starting material)

  • Phosphoryl chloride (POCl₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 3N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.

  • Addition of Base: Add 78.24 mL of triethylamine to the solution.

  • Chlorination: Slowly add phosphoryl chloride (POCl₃) dropwise to the reaction mixture over a period of 30 minutes.

  • Reaction: Stir the reaction mixture under reflux for 5 hours.

  • Quenching: Cool the reaction mixture to room temperature. Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with 100 mL of dichloromethane.

  • Washing: Combine the organic layers and wash with 100 mL of water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

This procedure has been reported to yield 4-chloro-6-ethyl-5-fluoropyrimidine in high yield (approximately 95%).

Applications in Drug Development

The primary application of this compound is as a crucial building block in the synthesis of Voriconazole. The pyrimidine core is a common scaffold in many biologically active molecules, and the specific substitution pattern of this intermediate allows for further chemical modifications to build more complex structures.

Role in Voriconazole Synthesis

voriconazole_synthesis pyrimidine This compound (or isomer) coupling Coupling Reaction pyrimidine->coupling ketone 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone ketone->coupling intermediate Coupled Intermediate coupling->intermediate reduction Reduction/Dechlorination intermediate->reduction voriconazole Voriconazole reduction->voriconazole

Caption: Simplified pathway for Voriconazole synthesis.

Safety and Handling

Halogenated organic compounds require careful handling. It is essential to consult the Safety Data Sheet (SDS) before use. In general, this compound and its isomer should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. These compounds are typically stored in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of antifungal agents. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and synthetic methodologies. While some experimental data for this specific isomer is limited in the public domain, the information provided for its close isomer, 4-Chloro-6-ethyl-5-fluoropyrimidine, offers a robust starting point for researchers and drug development professionals. Further research into the specific properties and reaction kinetics of this compound will undoubtedly enhance its utility in the development of novel therapeutics.

References

Spectral Analysis of 2-Chloro-4-ethyl-5-fluoropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectral data for the key pharmaceutical intermediate, 2-Chloro-4-ethyl-5-fluoropyrimidine (CAS No. 137234-90-3). The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles essential spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), complete with detailed experimental protocols.

Physicochemical Properties

PropertyValue
Chemical Formula C₆H₆ClFN₂
Molecular Weight 160.58 g/mol
IUPAC Name This compound
CAS Number 137234-90-3

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR spectral data is crucial for the structural elucidation and purity assessment of this compound. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, and ¹⁹F NMR analyses.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.5 (d)DoubletPyrimidine H
4.6 (m)Multiplet-OCH₂CH₃
1.9 (s)Singlet-
1.3 (t)Triplet-OCH₂CH₃

¹³C NMR (Carbon-13 NMR) Data

Quantitative ¹³C NMR data was not available in the referenced literature.

¹⁹F NMR (Fluorine-19 NMR) Data

Quantitative ¹⁹F NMR data was not available in the referenced literature.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Specific IR absorption data was not available in the referenced literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

m/zInterpretation
304Molecular Ion Peak (for the intermediate diethyl 2-(2-chloro-5-fluoropyrimidin-4-yl)-2-methylmalonate)

Experimental Protocols

The spectral data presented in this guide is based on methodologies described in relevant patent literature. The synthesis of this compound is a multi-step process, and the characterization is performed on the intermediate and final products.

Synthesis of Diethyl 2-(2-chloro-5-fluoropyrimidin-4-yl)-2-methylmalonate

A solution of diethyl methylmalonate in tetrahydrofuran (THF) is treated with sodium hydride at -10°C. To this mixture, a solution of 2,4-dichloro-5-fluoropyrimidine in THF is added. The reaction mixture is then worked up by partitioning between dichloromethane and water, followed by acidification with acetic acid. The organic layer is concentrated, and the resulting oil is purified by chromatography on silica gel using dichloromethane as the eluent.

Synthesis of this compound

The intermediate, diethyl 2-(2-chloro-5-fluoropyrimidin-4-yl)-2-methylmalonate, is dissolved in a mixture of acetic acid and 5N hydrochloric acid. The solution is heated at 100°C for 16 hours. After cooling, the mixture is partitioned between water and dichloromethane. The organic layer is separated, dried, and concentrated to yield the final product.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H-NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz. The solvent used was deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

  • Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) source. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are reported.

Synthesis and Characterization Workflow

The following diagram illustrates the synthetic pathway and the points of characterization for this compound and its precursor.

G Synthesis of this compound cluster_0 Step 1: Malonic Ester Synthesis cluster_1 Step 2: Hydrolysis and Decarboxylation 2_4_dichloro_5_fluoropyrimidine 2,4-dichloro-5-fluoropyrimidine NaH_THF NaH, THF, -10°C 2_4_dichloro_5_fluoropyrimidine->NaH_THF diethyl_methylmalonate Diethyl methylmalonate diethyl_methylmalonate->NaH_THF intermediate Diethyl 2-(2-chloro-5-fluoropyrimidin-4-yl)-2-methylmalonate NaH_THF->intermediate NMR_MS_intermediate ¹H-NMR, MS Characterization intermediate->NMR_MS_intermediate HCl_AcOH 5N HCl, Acetic Acid, 100°C intermediate->HCl_AcOH final_product This compound HCl_AcOH->final_product

Caption: Synthetic pathway of this compound.

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-ethyl-5-fluoropyrimidine from 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-Chloro-4-ethyl-5-fluoropyrimidine, a key intermediate in the pharmaceutical industry, starting from the readily available precursor, 5-fluorouracil. The synthesis is a two-step process involving an initial chlorination followed by a regioselective ethylation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Step 1: Chlorination of 5-Fluorouracil to 2,4-Dichloro-5-fluoropyrimidine

The first critical step in the synthesis is the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine. This transformation is typically achieved through chlorination using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), in the presence of a tertiary amine base which acts as an acid scavenger.

Experimental Protocol: Chlorination

A widely adopted procedure for this chlorination is as follows:

  • To a reaction vessel, 5-fluorouracil and a tertiary amine, such as N,N-dimethylaniline, are added.

  • Phosphorus oxychloride (POCl₃) is then introduced to the mixture. The molar ratio of the reactants is a critical parameter for optimizing the yield.

  • The reaction mixture is heated to a specific temperature, typically around 114°C, and maintained for a set duration, usually about 2 hours, to ensure the completion of the reaction.[1][2]

  • Upon completion, the reaction mixture is carefully quenched, often by pouring it into a mixture of ice and water.

  • The product, 2,4-dichloro-5-fluoropyrimidine, is then extracted from the aqueous mixture using an organic solvent.

  • The organic layer is subsequently washed and purified to yield the final product.

Quantitative Data for Chlorination Reaction
ParameterValueReference
Starting Material 5-Fluorouracil[1][2]
Chlorinating Agent Phosphorus oxychloride (POCl₃)[1][2]
Base N,N-dimethylaniline[1][2]
Molar Ratio (5-FU : POCl₃) 1 : 10[1][2]
Molar Ratio (5-FU : Base) 1 : 1.5[1][2]
Reaction Temperature 114°C[1][2]
Reaction Time 2 hours[1][2]
Yield Up to 92.2%[1][2]

Step 2: Regioselective Ethylation of 2,4-Dichloro-5-fluoropyrimidine

The second step involves the selective introduction of an ethyl group at the C4 position of the 2,4-dichloro-5-fluoropyrimidine intermediate. The reactivity of the two chlorine atoms on the pyrimidine ring is different, with the C4 position being generally more susceptible to nucleophilic attack than the C2 position. This difference in reactivity allows for a regioselective substitution. A common method to achieve this is through a Grignard reaction.

Experimental Protocol: Ethylation

The following protocol outlines the ethylation process:

  • The intermediate, 2,4-dichloro-5-fluoropyrimidine, is dissolved in an appropriate anhydrous solvent, such as tetrahydrofuran (THF).

  • An ethyl Grignard reagent, typically ethylmagnesium bromide (EtMgBr), is then slowly added to the solution at a controlled low temperature.

  • The reaction is stirred for a specific period to allow for the selective substitution of the chlorine atom at the C4 position with the ethyl group.

  • After the reaction is complete, it is quenched with a suitable reagent, such as an aqueous solution of ammonium chloride.

  • The desired product, this compound, is then extracted, and the organic phase is washed and concentrated.

  • Further purification, if necessary, can be carried out using techniques like column chromatography.

Visualizing the Synthesis

To better understand the chemical transformations and the experimental process, the following diagrams have been generated.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Ethylation 5-Fluorouracil 5-Fluorouracil 2_4_Dichloro_5_fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine 5-Fluorouracil->2_4_Dichloro_5_fluoropyrimidine 114°C, 2h POCl3_Base POCl3, N,N-dimethylaniline Intermediate 2,4-Dichloro-5-fluoropyrimidine Final_Product This compound Intermediate->Final_Product THF, low temp. Grignard Ethylmagnesium Bromide (EtMgBr)

Caption: Reaction scheme for the synthesis of this compound.

G cluster_workflow Experimental Workflow Start Start: 5-Fluorouracil Chlorination Chlorination with POCl3/Base Start->Chlorination Quench_Extract_1 Quenching & Extraction Chlorination->Quench_Extract_1 Intermediate_Isolation Isolate 2,4-Dichloro-5-fluoropyrimidine Quench_Extract_1->Intermediate_Isolation Ethylation Ethylation with EtMgBr Intermediate_Isolation->Ethylation Quench_Extract_2 Quenching & Extraction Ethylation->Quench_Extract_2 Purification Purification Quench_Extract_2->Purification End End Product: this compound Purification->End

Caption: A generalized workflow for the two-step synthesis.

References

The Biological Activity of Fluoropyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoropyrimidine derivatives represent a cornerstone of chemotherapy for a multitude of solid tumors, most notably colorectal cancer. This technical guide provides an in-depth exploration of the biological activity of this critical class of antimetabolite drugs. We will dissect their molecular mechanisms of action, delve into the intricate signaling pathways they influence, and provide detailed experimental protocols for their evaluation. This document is intended to be a comprehensive resource for researchers and drug development professionals, facilitating a deeper understanding and fostering further innovation in the field of fluoropyrimidine-based cancer therapeutics.

Introduction

First synthesized in 1957, 5-fluorouracil (5-FU) marked the genesis of the fluoropyrimidine class of anticancer agents. These compounds are pyrimidine analogs that interfere with normal nucleic acid synthesis, leading to cytotoxicity in rapidly proliferating cancer cells.[1] The clinical utility of fluoropyrimidines has been expanded through the development of prodrugs such as capecitabine and tegafur, which offer improved oral bioavailability and more favorable pharmacokinetic profiles.[2] Despite their long-standing use, research continues to uncover new facets of their biological activity and mechanisms of resistance, driving the development of novel derivatives and combination therapies.

Mechanism of Action

The primary cytotoxic effects of fluoropyrimidines are mediated through three main mechanisms following their intracellular conversion to active metabolites.[3][4]

  • Inhibition of Thymidylate Synthase (TS): The principal mechanism is the inhibition of thymidylate synthase (TS) by the metabolite fluorodeoxyuridine monophosphate (FdUMP).[1][3] FdUMP forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[3] This leads to a "thymineless death" in cancer cells.[5]

  • Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA. This incorporation can lead to DNA fragmentation and instability, contributing to cytotoxicity.[3][4] The extent of DNA damage is often influenced by the mode of administration, with continuous infusion favoring this mechanism.[3][4]

  • Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function. This can affect ribosomal RNA (rRNA) and messenger RNA (mRNA) maturation, leading to a range of downstream cellular defects. Bolus administration of 5-FU tends to favor RNA-directed damage.[3][4]

Figure 1: Core mechanisms of fluoropyrimidine cytotoxicity.

Signaling Pathways Implicated in Fluoropyrimidine Activity and Resistance

The efficacy of fluoropyrimidine derivatives and the development of resistance are intricately linked to a complex network of cellular signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is frequently implicated in colorectal cancer development and has been shown to play a significant role in resistance to 5-FU.[3][4] Studies have demonstrated that 5-FU treatment can lead to the upregulation of the Wnt signaling pathway in colorectal cancer cells, particularly in cancer stem-like cells.[6] This activation can contribute to the survival and enrichment of these resistant cell populations. A proposed mechanism involves the crosstalk between the Wnt pathway and the CHK1 pathway, where Wnt signaling suppresses CHK1-induced cell cycle arrest and apoptosis.[3][4]

Wnt_Signaling_and_5FU_Resistance 5_FU 5-Fluorouracil Wnt_Pathway Wnt/β-catenin Pathway 5_FU->Wnt_Pathway Upregulates CHK1_Pathway CHK1 Pathway Wnt_Pathway->CHK1_Pathway Suppresses Drug_Resistance Drug Resistance Wnt_Pathway->Drug_Resistance Promotes Cell_Cycle_Arrest Cell Cycle Arrest CHK1_Pathway->Cell_Cycle_Arrest Induces Apoptosis Apoptosis CHK1_Pathway->Apoptosis Induces

Figure 2: Wnt pathway's role in 5-FU resistance.

Other Implicated Signaling Pathways

While the link is less direct in the current literature, other signaling pathways are known to be involved in general chemotherapy resistance and may be modulated by fluoropyrimidine treatment:

  • JAK/STAT Pathway: This pathway is a critical regulator of cellular proliferation, differentiation, and apoptosis. Aberrant JAK/STAT signaling is associated with tumor progression and drug resistance.[7][8]

  • Notch Signaling Pathway: The Notch pathway is crucial for cell-fate decisions and the maintenance of cancer stem cells. Its deregulation can promote resistance to various therapies.[9][10][11]

  • NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation. Its constitutive activation in cancer cells is linked to chemoresistance.[12][13]

  • Hedgehog Signaling Pathway: This pathway is involved in embryonic development and its aberrant activation in adult tissues can contribute to tumorigenesis and the maintenance of cancer stem cells.[14][15]

Further research is needed to fully elucidate the specific interactions between fluoropyrimidine derivatives and these pathways.

Quantitative Analysis of Biological Activity

The cytotoxic and antiproliferative effects of fluoropyrimidine derivatives are quantified using various in vitro assays. The following tables summarize publicly available data for 5-fluorouracil and some of its derivatives against a panel of human cancer cell lines.

Table 1: IC50 Values (µM) of 5-Fluorouracil Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference(s)
HCT-116Colorectal Carcinoma1.48 - 11.3[16][17]
HT-29Colorectal Carcinoma11.25[16]
A549Lung Carcinoma1.7 - 200[17][18]
MCF-7Breast Adenocarcinoma7.67 - 43.4[17][18]
HepG2Hepatocellular Carcinoma8.28[17]
Caco-2Colorectal Adenocarcinoma>100[17]
HeLaCervical Carcinoma>100[17]
PANC-1Pancreatic Carcinoma>100[5]
SKOV-3Ovarian Cancer>55.88[18]

Table 2: In Vitro Activity of Selected Fluoropyrimidine Derivatives

CompoundCell LineCancer TypeActivity (IC50/GI50/TGI in µM)Reference(s)
Tegafur Derivative 3aHGC27Gastric CancerIC50 > 100 µg/mL[19]
Tegafur Derivative 3bHGC27Gastric CancerIC50 > 100 µg/mL[19]
Tegafur Derivative 3cHGC27Gastric CancerIC50 > 100 µg/mL[19]
Tegafur Derivative 3dHGC27Gastric CancerIC50 > 100 µg/mL[19]
Novel Pyrimidine 6cSKOV-3Ovarian CancerIC50 = 7.84[18]
Novel Pyrimidine 6cHepG2Hepatocellular CarcinomaIC50 = 13.68[18]
Novel Pyrimidine 6cA549Lung CarcinomaIC50 = 15.69[18]
Novel Pyrimidine 6cMCF-7Breast AdenocarcinomaIC50 = 19.13[18]
Novel Pyrimidine 6cT-24Bladder CarcinomaIC50 = 22.05[18]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluoropyrimidine derivatives.

In Vitro Cytotoxicity and Proliferation Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[7][8][20]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the fluoropyrimidine derivative for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Fluoropyrimidine Derivative A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570 nm) E->F

Figure 3: Workflow of the MTT cell viability assay.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[3][4][9][10][13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Apoptosis and Cell Cycle Analysis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23][24]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the fluoropyrimidine derivative as desired.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[14][25][26]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the fluoropyrimidine derivative.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Thymidylate Synthase (TS) Inhibition Assays

This assay measures the activity of purified or partially purified TS by monitoring the conversion of dUMP to dTMP, which is coupled to the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate (DHF). The increase in absorbance at 340 nm due to DHF formation is measured.[6][27]

Protocol:

  • Enzyme Preparation: Prepare cell or tissue lysates containing TS.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, dUMP, 5,10-methylenetetrahydrofolate, and the fluoropyrimidine derivative (inhibitor).

  • Spectrophotometric Monitoring: Initiate the reaction and immediately monitor the increase in absorbance at 340 nm over time.

  • Activity Calculation: Calculate the enzyme activity based on the rate of absorbance change.

This assay measures TS activity within intact cells.[6]

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with the test inhibitor.

  • Radiolabeling: Add [5-³H]deoxyuridine to the culture medium. This is taken up by the cells and converted to [5-³H]dUMP.

  • Tritium Release: The TS-catalyzed conversion of [5-³H]dUMP to dTMP releases tritium as [³H]H₂O, which diffuses out of the cells.

  • Quantification: Collect the culture medium, separate the tritiated water, and measure its radioactivity using a scintillation counter.

In Vivo Efficacy Models

This assay provides an intermediate step between in vitro and full xenograft studies for in vivo drug screening.[11][16][28][29][30]

Protocol:

  • Cell Encapsulation: Encapsulate cancer cells in semi-permeable hollow fibers.

  • Implantation: Implant the fibers subcutaneously and/or intraperitoneally in mice.

  • Drug Administration: Treat the mice with the fluoropyrimidine derivative.

  • Fiber Retrieval and Analysis: After the treatment period, retrieve the fibers and determine the viability of the cells within them using an appropriate assay (e.g., MTT).

This is a widely used model to assess the in vivo efficacy of anticancer agents.[5][31][32][33][34][35][36]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into control and treatment groups and administer the fluoropyrimidine derivative.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker analysis).

Orthotopic models involve implanting tumor cells into the corresponding organ of origin in the mouse, providing a more clinically relevant tumor microenvironment.[1][2][12] PDX models involve the implantation of patient tumor fragments into immunocompromised mice, which are considered to more accurately reflect the heterogeneity and drug response of the original human tumor.[1] The protocols for these models are more complex and require specialized surgical techniques.

Conclusion

The fluoropyrimidine derivatives, with 5-fluorouracil at their core, remain indispensable tools in the oncologist's armamentarium. Their well-established mechanisms of action, centered on the disruption of nucleic acid synthesis, provide a robust foundation for their clinical efficacy. However, the emergence of drug resistance, often mediated by complex signaling pathway alterations, presents a continuous challenge. This technical guide has provided a comprehensive overview of the biological activity of these agents, from their molecular targets to their impact on cellular signaling. The detailed experimental protocols included herein offer a practical resource for researchers seeking to evaluate novel fluoropyrimidine derivatives and to further unravel the mechanisms of action and resistance. A thorough understanding of these aspects is paramount for the rational design of next-generation fluoropyrimidines and for the development of effective combination strategies to overcome resistance and improve patient outcomes.

References

An In-depth Technical Guide to 2-Chloro-4-ethyl-5-fluoropyrimidine and its Isomers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 2-Chloro-4-ethyl-5-fluoropyrimidine. Due to the prevalence of its isomer, 4-Chloro-6-ethyl-5-fluoropyrimidine, in scientific literature, particularly as a key intermediate in the synthesis of the antifungal agent Voriconazole, this guide will also provide a detailed analysis of this closely related compound to offer a complete picture for researchers, scientists, and drug development professionals.

Introduction and Isomeric Distinction

This compound and 4-Chloro-6-ethyl-5-fluoropyrimidine are substituted pyrimidine derivatives with the same molecular formula, C₆H₆ClFN₂, and molecular weight of 160.58 g/mol .[1][2] They are structural isomers, differing in the positions of the chloro, ethyl, and fluoro substituents on the pyrimidine ring. This seemingly minor structural difference can have significant implications for their chemical reactivity and utility in synthesis.

While both isomers are of interest to the pharmaceutical industry, 4-Chloro-6-ethyl-5-fluoropyrimidine has been more extensively studied and utilized, primarily as a crucial building block in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent.[3][4][5] The discovery and development of this class of compounds are therefore intrinsically linked to the advancements in antifungal drug discovery.

Physicochemical and Spectroscopic Data

The following tables summarize the available quantitative data for both this compound and its more extensively documented isomer, 4-Chloro-6-ethyl-5-fluoropyrimidine.

Table 1: Physicochemical Properties
PropertyThis compound4-Chloro-6-ethyl-5-fluoropyrimidine
Molecular Formula C₆H₆ClFN₂[6]C₆H₆ClFN₂[2]
Molecular Weight 160.58 g/mol [6]160.58 g/mol [2]
CAS Number 137234-90-3[6]137234-74-3[2]
Appearance Not availableYellow liquid[7]
Boiling Point Not available211 °C[7]
Density Not available1.286 g/cm³[7]
Flash Point Not available81 °C[7]
Refractive Index Not available1.502[7]
Storage Temperature Not availableRoom temperature[7]
XLogP3 2.1[6]2.1[2]
Table 2: Computed Spectroscopic Data (¹H NMR)
CompoundProtonChemical Shift (δ, ppm)Multiplicity
4-Chloro-6-ethyl-5-fluoropyrimidineH (pyrimidine ring)8.70s
CH₂ (ethyl group)2.90q
CH₃ (ethyl group)1.34t

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in the available literature. However, the synthesis of its isomer, 4-Chloro-6-ethyl-5-fluoropyrimidine, is well-documented and provides a representative example of the synthetic methodology for this class of compounds.

Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

The most common route for the synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine involves the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one.

Experimental Protocol:

Materials:

  • 6-ethyl-5-fluoropyrimidin-4(3H)-one (80 g)[3][8]

  • Dichloromethane (240 mL)[3][8]

  • N,N-dimethylformamide (57.4 mL)[3][8]

  • Triethylamine (78.24 mL)[3][8]

  • Phosphoryl chloride (POCl₃)[3][8]

  • 3N Hydrochloric acid solution (352 mL)[3][8]

  • Anhydrous magnesium sulfate[3][8]

Procedure:

  • Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.[3][8]

  • Add 78.24 mL of triethylamine to the solution.[3][8]

  • Slowly add phosphoryl chloride dropwise to the reaction mixture over 30 minutes.[3][8]

  • Stir the reaction mixture under reflux conditions for 5 hours.[3][8]

  • Cool the mixture to room temperature.[3][8]

  • Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.[3][8]

  • Separate the aqueous phase and extract it with 100 mL of dichloromethane.[3][8]

  • Combine the organic layers and wash with 100 mL of water.[3][8]

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 4-chloro-6-ethyl-5-fluoropyrimidine.[3][8]

This process typically yields the product as an oily liquid with a high purity (around 95%).[8]

Role in Drug Development: The Synthesis of Voriconazole

The primary significance of 4-Chloro-6-ethyl-5-fluoropyrimidine lies in its role as a key intermediate in the synthesis of Voriconazole.[9] The pyrimidine ring of this compound forms a core part of the final drug molecule.

Voriconazole Synthesis Pathway

The synthesis of Voriconazole from 4-Chloro-6-ethyl-5-fluoropyrimidine generally proceeds through a condensation reaction followed by a reduction step. Two major routes have been described in the literature.[9]

  • Route A: Involves the deprotonation of 4-chloro-6-ethyl-5-fluoropyrimidine using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by reaction with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.[9][10]

  • Route B: A Reformatsky-type reaction where 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is treated with 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine in the presence of activated zinc.[9]

The resulting intermediate is then dehalogenated, often using palladium on carbon (Pd/C) and hydrogen gas, to yield the final Voriconazole molecule.[9]

Visualizations

Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

Synthesis_of_4_Chloro_6_ethyl_5_fluoropyrimidine A 6-ethyl-5-fluoropyrimidin-4(3H)-one B 4-Chloro-6-ethyl-5-fluoropyrimidine A->B R POCl₃, Triethylamine Dichloromethane, Reflux

Caption: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine.

Voriconazole Synthesis Pathway (Route A)

Voriconazole_Synthesis_Pathway A 4-Chloro-6-ethyl-5-fluoropyrimidine C Intermediate Adduct A->C R1 LDA, THF -78 °C B 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one B->C D Voriconazole C->D R2 Pd/C, H₂

Caption: Key steps in the synthesis of Voriconazole.

Conclusion

This compound and its isomer, 4-Chloro-6-ethyl-5-fluoropyrimidine, are important heterocyclic compounds with significant applications in the pharmaceutical industry. While specific data for the 2-chloro isomer is limited, the extensive research on the 4-chloro isomer, particularly its role in the synthesis of Voriconazole, highlights the importance of this chemical scaffold. This guide provides a foundational understanding of these compounds, offering valuable insights for researchers and professionals in drug discovery and development. Further research into the synthesis and applications of this compound could unveil novel synthetic routes and potential new therapeutic agents.

References

2-Chloro-4-ethyl-5-fluoropyrimidine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 2-Chloro-4-ethyl-5-fluoropyrimidine (CAS No. 137234-90-3). Due to the limited availability of specific safety data for this compound, this guide draws upon information from structurally similar chemicals, including 2-Chloro-5-fluoropyrimidine and 4-Chloro-6-ethyl-5-fluoropyrimidine, to provide a robust framework for safe laboratory practices.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, the following table summarizes its known and computed properties. This information is crucial for understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C₆H₆ClFN₂PubChem[1]
Molecular Weight 160.58 g/mol PubChem[1]
CAS Number 137234-90-3PubChem[1]
Physical Form LiquidSigma-Aldrich[2]
Flash Point 104.5 °CSigma-Aldrich[2]
Boiling Point 211 °C (for 4-chloro-6-ethyl-5-fluoropyrimidine)Sinocure Chemical Group[3]
Density 1.286 g/mL (for 4-chloro-6-ethyl-5-fluoropyrimidine)Sinocure Chemical Group[3]
XLogP3 2.1PubChem[1]

Hazard Identification and Classification

Based on data from analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are expected to be:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

GHS Pictograms (Anticipated):

  • Corrosion

  • Health Hazard

  • Irritant

Signal Word (Anticipated): Danger

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount when working with this compound.

3.1. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.

Protection TypeSpecific EquipmentStandard/Notes
Eye/Face Protection Chemical splash goggles and a face shield.Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and protective clothing to prevent skin exposure.Gloves should be inspected before use and removed carefully to avoid skin contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if ventilation is inadequate or if aerosols are generated.

3.3. Handling Procedures

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe vapor, mist, or gas.

  • Weigh the solid compound in a fume hood, preferably on a disposable weighing paper or in a tared container to minimize contamination.

  • Add solvent to the solid in a controlled manner to avoid splashing.

  • Cap the container securely before removing it from the fume hood.

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.

3.4. Storage

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

  • The recommended storage temperature is -20°C.[2]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release and Fire-Fighting Measures

5.1. Accidental Release

  • Evacuate personnel from the area.

  • Wear appropriate personal protective equipment.

  • Ventilate the area of the leak or spill.

  • Contain the spill and absorb it with an inert material (e.g., vermiculite, sand, or earth).

  • Place the absorbed material in a sealed container for disposal.

5.2. Fire-Fighting

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualized Workflows and Relationships

6.1. Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Weighing Weighing Prepare Fume Hood->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Setup Reaction Setup Dissolving->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Remove PPE Remove PPE Waste Disposal->Remove PPE

Caption: General workflow for safely handling this compound.

6.2. First Aid Decision Pathway

cluster_routes cluster_actions Exposure Event Exposure Event Inhalation Inhalation Exposure Event->Inhalation Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Ingestion Ingestion Exposure Event->Ingestion Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Flush with Water (15 min) Flush with Water (15 min) Skin Contact->Flush with Water (15 min) Rinse Eyes (15 min) Rinse Eyes (15 min) Eye Contact->Rinse Eyes (15 min) Rinse Mouth, Do NOT Induce Vomiting Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse Mouth, Do NOT Induce Vomiting Seek Immediate Medical Attention Seek Immediate Medical Attention Move to Fresh Air->Seek Immediate Medical Attention Flush with Water (15 min)->Seek Immediate Medical Attention Rinse Eyes (15 min)->Seek Immediate Medical Attention Rinse Mouth, Do NOT Induce Vomiting->Seek Immediate Medical Attention

Caption: Decision pathway for first aid measures following exposure.

References

An In-depth Technical Guide on the Solubility Profile of 2-Chloro-4-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-Chloro-4-ethyl-5-fluoropyrimidine. Due to inconsistencies in chemical nomenclature and CAS numbering across various sources, this guide also addresses the closely related isomer, 4-Chloro-6-ethyl-5-fluoropyrimidine, to provide a more complete picture for researchers in the field.

Chemical Identity and Isomeric Ambiguity

It is crucial to note the existence of two primary isomers with the molecular formula C₆H₆ClFN₂:

  • This compound: CAS Number 137234-90-3

  • 4-Chloro-6-ethyl-5-fluoropyrimidine: CAS Number 137234-74-3

While the user's query specifically requests information on this compound, much of the available solubility data is associated with the 4-chloro isomer. Given the structural similarity and potential for misidentification in literature, the data for both isomers is presented here. Researchers are advised to verify the specific isomer and CAS number for their application.

Quantitative Solubility Data

SolventSolubility (mg/mL)Molar Solubility (mol/L)Source
Not Specified (Presumed Water)0.4670.00291[1]

Qualitative Solubility Profile

Qualitative solubility information is more broadly available and suggests the following for 4-Chloro-6-ethyl-5-fluoropyrimidine :

  • Organic Solvents: The compound exhibits solubility in Chloroform and Ethyl Acetate.[2][3] It is generally described as having moderate to high solubility in organic solvents.[4]

  • Aqueous Solvents: The solubility in water can vary.[4]

For This compound , specific qualitative solubility data is sparse. However, based on its chemical structure, a similar profile with good solubility in polar aprotic and some polar protic organic solvents, and limited solubility in water, can be anticipated.

Experimental Protocol: General Method for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found, a general methodology based on standard laboratory practice is outlined below. This protocol is for illustrative purposes and should be adapted based on specific experimental needs.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent(s) (e.g., water, ethanol, DMSO, chloroform)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Select Solvents B Prepare Supersaturated Slurry A->B C Agitate at Controlled Temperature B->C Incubate D Centrifuge or Filter C->D Separate Solid E Dilute Supernatant D->E Sample F Quantify by HPLC/UV-Vis E->F Analyze G Calculate Solubility F->G Data Processing

Caption: A logical workflow for the experimental determination of compound solubility.

Signaling Pathways and Applications

The primary application of this compound and its isomers appears to be as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antifungal agents and other bioactive molecules.[2] There is no readily available information in the searched literature detailing its direct involvement in specific biological signaling pathways. Its utility lies in its chemical reactivity, which is enhanced by the presence of halogen substituents, making it a valuable building block in medicinal chemistry.[4]

References

A Theoretical and Computational Scrutiny of 2-Chloro-4-ethyl-5-fluoropyrimidine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This technical guide provides a representative theoretical and computational analysis of 2-Chloro-4-ethyl-5-fluoropyrimidine, a molecule of interest for drug design and development. In the absence of specific published theoretical studies on this compound, this paper outlines the standard computational methodologies and presents illustrative data to guide future research. The protocols and data herein are based on established quantum chemical methods frequently applied to similar heterocyclic systems, offering a blueprint for the in-silico characterization of novel pyrimidine derivatives.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds that play a crucial role in various biological processes, most notably as components of nucleic acids. Their versatile chemical nature and ability to interact with a wide range of biological targets have made them privileged scaffolds in drug discovery. Computational chemistry and theoretical studies provide invaluable insights into the structural, electronic, and spectroscopic properties of such molecules at an atomic level. These in-silico approaches, including Density Functional Theory (DFT), are instrumental in predicting molecular behavior, understanding structure-activity relationships (SAR), and guiding the synthesis of new chemical entities with desired therapeutic profiles.

This whitepaper details a representative theoretical investigation of this compound, outlining the computational protocols and presenting hypothetical data to illustrate the outcomes of such a study.

Computational Methodology: A Detailed Protocol

The following section describes a standard and robust computational protocol for the theoretical analysis of this compound. This methodology is based on common practices in the field of computational chemistry for small organic molecules.

Geometry Optimization and Vibrational Frequency Analysis

The initial 3D structure of this compound would be built using molecular modeling software. A full geometry optimization would then be performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and a 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. The optimization is carried out in the gas phase without any symmetry constraints. To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis is subsequently performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry.

Spectroscopic and Electronic Property Calculations

Following successful optimization, several key properties would be calculated:

  • Infrared (IR) and Raman Spectra: The harmonic vibrational frequencies from the frequency analysis are used to simulate the IR and Raman spectra.

  • Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method would be employed at the B3LYP/6-311++G(d,p) level to predict the ¹H and ¹³C NMR chemical shifts, using tetramethylsilane (TMS) as the reference standard.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be performed to simulate the electronic absorption spectrum and determine the excitation energies and oscillator strengths of the lowest singlet-singlet electronic transitions.

  • Molecular Electrostatic Potential (MEP): The MEP surface would be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined to assess the molecule's chemical reactivity and kinetic stability.

Illustrative Results and Discussion

The following tables present hypothetical, yet realistic, quantitative data that could be expected from a theoretical study of this compound.

Optimized Geometrical Parameters

The geometry of the molecule is optimized to find the most stable conformation. Key bond lengths and angles are crucial for understanding the molecule's three-dimensional structure.

Table 1: Selected Optimized Bond Lengths (Å) **Table 2: Selected Optimized Bond Angles (°) **
Parameter Value
C2-Cl1.745
C4-C1'1.510
C5-F1.358
N1-C21.330
N3-C41.345
C4-C51.410
C1'-C2'1.535
Calculated Vibrational Frequencies

Vibrational analysis helps in the interpretation of experimental infrared and Raman spectra.

| Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) | | :--- | :--- | :--- | | Frequency | Assignment | IR Intensity (km/mol) | | 3105 | C-H stretch (aromatic) | 15.2 | | 2980 | C-H stretch (ethyl, asymmetric) | 25.8 | | 2945 | C-H stretch (ethyl, symmetric) | 18.1 | | 1610 | C=N stretch | 45.3 | | 1585 | C=C stretch | 52.7 | | 1240 | C-F stretch | 110.5 | | 780 | C-Cl stretch | 65.9 |

Electronic Properties

The electronic properties provide insights into the molecule's reactivity and potential for intermolecular interactions.

| Table 4: Calculated Electronic Properties | | :--- | :--- | | Parameter | Value | | HOMO Energy | -6.85 eV | | LUMO Energy | -1.22 eV | | HOMO-LUMO Gap (ΔE) | 5.63 eV | | Dipole Moment | 2.45 Debye |

Visualizations: Molecular Structure and Computational Workflow

Visual representations are essential for understanding complex molecular structures and scientific processes.

Caption: Ball-and-stick model of this compound.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations (DFT) cluster_output Output & Analysis mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc electronic_props Electronic Properties (TD-DFT, GIAO) freq_calc->electronic_props optimized_geom Optimized Geometry freq_calc->optimized_geom spectra IR, Raman, NMR, UV-Vis Spectra electronic_props->spectra reactivity HOMO, LUMO, MEP electronic_props->reactivity

Caption: A typical workflow for the theoretical analysis of a small molecule.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Kinase Receptor pathway_start Signal Transduction Cascade receptor->pathway_start Activates ligand Growth Factor ligand->receptor Binds drug This compound (Hypothetical Kinase Inhibitor) drug->receptor Inhibits proliferation Cell Proliferation & Survival pathway_start->proliferation Leads to

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This technical guide has outlined a representative theoretical and computational approach for the detailed characterization of this compound. While the presented quantitative data is illustrative, the detailed methodology provides a robust framework for researchers to conduct similar in-silico studies. The application of these computational techniques is a critical first step in modern drug discovery, enabling the rational design of novel therapeutics by providing a deep understanding of molecular structure, reactivity, and properties before embarking on costly and time-consuming synthetic efforts. Future experimental work to validate these theoretical predictions is highly encouraged.

Methodological & Application

Synthesis of Voriconazole from 4-Chloro-6-ethyl-5-fluoropyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity, crucial for treating serious and invasive fungal infections. Its chemical structure, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, presents a significant synthetic challenge due to its two stereocenters. This document provides detailed application notes and protocols for the synthesis of voriconazole, commencing from a key intermediate.

It is important to clarify that the prevalent and well-documented starting material for this synthesis is 4-Chloro-6-ethyl-5-fluoropyrimidine . The use of its isomer, 2-Chloro-4-ethyl-5-fluoropyrimidine, is not described in the primary literature for voriconazole synthesis. Therefore, the following protocols are based on the 4-chloro isomer.

The synthesis of voriconazole from this starting material can be broadly divided into three critical stages:

  • Condensation: The coupling of the pyrimidine moiety with the triazole ketone core to form the carbon skeleton of voriconazole.

  • Dechlorination: The removal of the chlorine atom from the pyrimidine ring.

  • Resolution: The separation of the desired (2R,3S)-enantiomer from the racemic mixture.

Two main routes for the initial condensation step have been reported, each with distinct advantages and disadvantages.

Application Notes

The choice of synthetic route for the crucial condensation step significantly impacts the overall efficiency and scalability of voriconazole synthesis.

Route A: The LDA Pathway

This route involves the deprotonation of 4-chloro-6-ethyl-5-fluoropyrimidine using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at cryogenic temperatures. The resulting carbanion then undergoes a nucleophilic addition to the ketone, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

  • Advantages: This is a direct method for coupling the two key fragments.

  • Disadvantages: This pathway suffers from poor diastereoselectivity, typically yielding an approximately 1:1 mixture of the desired (2R,3S/2S,3R) and undesired (2R,3R/2S,3S) diastereomers.[1] The low product conversion (around 20%) and the need for challenging chromatographic separation of the diastereomers make this route less suitable for large-scale industrial production.[1][2] The handling of LDA at very low temperatures also presents a significant operational challenge.[3]

Route B: The Organozinc (Reformatsky-type) Pathway

An alternative and more diastereoselective approach involves a Reformatsky-type reaction. This method requires the initial conversion of 4-chloro-6-ethyl-5-fluoropyrimidine to a more reactive intermediate, such as 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine. This intermediate is then reacted with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of activated zinc (often with a catalytic amount of lead and iodine).

  • Advantages: This route offers significantly improved diastereoselectivity, with ratios of the desired to undesired diastereomers reported to be as high as 12:1.[1] The product conversion is also much higher, exceeding 60%.[1] This makes the subsequent purification steps simpler and the overall process more efficient.

  • Disadvantages: This route involves an additional step to prepare the bromo-intermediate, although some protocols describe a one-pot procedure.

Dechlorination and Resolution

Following the condensation, the resulting intermediate, 3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, undergoes catalytic hydrogenation to remove the chlorine atom.[1][4] 10% Palladium on carbon (Pd/C) is a commonly used catalyst for this step, often in the presence of a base like sodium acetate.[1][4]

The final and critical step is the resolution of the racemic voriconazole. This is typically achieved by diastereomeric salt formation with a chiral resolving agent, most commonly (1R)-(-)-10-camphorsulfonic acid.[3][4] The desired diastereomeric salt crystallizes from the solution, and subsequent treatment with a base liberates the optically pure (2R,3S)-voriconazole.

Experimental Protocols

The following are detailed protocols for the key stages in the synthesis of voriconazole.

Protocol 1: Condensation of 4-Chloro-6-ethyl-5-fluoropyrimidine with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone via the LDA Route[3]

This protocol describes the formation of the racemic mixture of 3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.

Materials:

  • 4-Chloro-6-ethyl-5-fluoropyrimidine

  • 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • Lithium diisopropylamide (LDA) solution

  • Tetrahydrofuran (THF), anhydrous

  • Glacial acetic acid

  • Hydrochloric acid (3N)

  • Dichloromethane (DCM)

  • Sodium sulfate, anhydrous

  • Activated charcoal

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) in a suitable solvent.

  • In a separate reaction vessel, add 100 g of 4-chloro-6-ethyl-5-fluoropyrimidine to 100 ml of anhydrous THF and cool the mixture to between -70°C and -80°C.

  • Slowly add the prepared LDA solution to the pyrimidine solution while maintaining the temperature between -70°C and -80°C.

  • Stir the reaction mixture for 15 minutes at this temperature.

  • In a separate flask, dissolve 278.9 g of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in 1.5 L of anhydrous THF.

  • Add the ketone solution to the reaction mixture, maintaining the temperature between -55°C and -80°C.

  • Stir the reaction for 2 hours at a temperature between -70°C and -80°C.

  • Quench the reaction by the slow addition of 140 ml of glacial acetic acid, keeping the temperature between -60°C and -70°C.

  • Allow the reaction mixture to warm to room temperature and then pour it into 438 ml of 3N HCl at a temperature below 15°C.

  • Stir for 30 minutes.

  • Separate the organic (DCM) layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and treat with 5 g of activated charcoal.

  • Filter the solution and distill off the DCM under vacuum at a temperature below 35°C to obtain the crude product as an oily mass.

Protocol 2: Dechlorination of 3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[1]

Materials:

  • (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

  • Ethanol

  • Sodium acetate

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Aqueous ethanol (20% v/v)

  • Water

Procedure:

  • To a stirred solution of 4.0 g of the chloro-intermediate in 20 mL of ethanol, add 0.86 g of sodium acetate.

  • Carefully add 0.2 g of 10% Pd/C to the mixture.

  • Transfer the mixture to an autoclave and stir under a hydrogen pressure of 4-6 kg/cm ² for 3 hours at 25-30°C.

  • Monitor the reaction for completion.

  • Once complete, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure at 45°C.

  • To the residue, add 20 mL of 20% v/v aqueous ethanol and stir for 1 hour at 25-30°C to precipitate the product.

  • Filter the precipitated solid, wash with 10 mL of water, and dry under reduced pressure to obtain racemic voriconazole.

Protocol 3: Resolution of Racemic Voriconazole[2]

Materials:

  • Racemic (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

  • (1R)-(-)-10-Camphorsulfonic acid

  • Dichloromethane (DCM)

  • Water

  • Aqueous sodium hydroxide solution (e.g., 40% w/v)

  • Isopropanol

Procedure:

  • Prepare the diastereomeric salt by reacting the racemic voriconazole with (1R)-(-)-10-camphorsulfonic acid in a suitable solvent system (e.g., methanol/acetone).

  • Allow the desired (2R,3S)-voriconazole-(1R)-10-camphorsulfonate salt to crystallize selectively from the solution.

  • Isolate the crystalline salt by filtration.

  • To liberate the free base, suspend the salt (e.g., 656 g) in a mixture of dichloromethane (3 L) and water (3 L).

  • Adjust the pH of the aqueous phase to approximately 12.3 by the slow addition of 40% aqueous sodium hydroxide solution.

  • Separate the organic phase and extract the aqueous phase with additional dichloromethane (1 L).

  • Combine the organic layers and wash with water (3 x 1.5 L).

  • Filter the organic solution.

  • Change the solvent to isopropanol by gradual addition and evaporation under reduced pressure to induce crystallization.

  • Isolate the crystalline (2R,3S)-voriconazole by filtration and dry.

Data Presentation

Table 1: Summary of Reaction Conditions for Condensation (LDA Route)[3]
ParameterValue
Key Reagents4-Chloro-6-ethyl-5-fluoropyrimidine, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, LDA
SolventTetrahydrofuran (THF)
Temperature-55°C to -80°C
Reaction Time2 hours
WorkupAcetic acid quench, HCl wash, DCM extraction
Diastereomeric Ratio~1:1
Table 2: Summary of Reaction Conditions for Dechlorination[1]
ParameterValue
Catalyst10% Palladium on Carbon (Pd/C)
Hydrogen Pressure4-6 kg/cm ²
SolventEthanol
AdditiveSodium Acetate
Temperature25-30°C
Reaction Time3 hours
Purity (HPLC)>99.5% can be achieved after crystallization[4]
Table 3: Summary of Conditions for Resolution[2][5]
ParameterValue
Resolving Agent(1R)-(-)-10-Camphorsulfonic acid
Salt Formation SolventAcetone/Water or Methanol/Acetone
Base for HydrolysisSodium Hydroxide
Final Crystallization SolventIsopropanol
Enantiomeric Excess (ee%)>99.8%
Yield (Resolution Step)35% - 37.5%

Visualizations

Synthesis Workflow Diagram

Voriconazole_Synthesis Start 4-Chloro-6-ethyl- 5-fluoropyrimidine Condensation Condensation (LDA, THF, -78°C) Start->Condensation Ketone 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Ketone->Condensation Intermediate 3-(4-chloro-5-fluoropyrimidin-6-yl)- 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol -1-yl)butan-2-ol (Racemic mixture) Condensation->Intermediate Dechlorination Dechlorination (H₂, Pd/C, NaOAc, EtOH) Intermediate->Dechlorination Racemic_Vori Racemic Voriconazole Dechlorination->Racemic_Vori Resolution Resolution with (1R)-(-)-10-camphorsulfonic acid Racemic_Vori->Resolution Salt (2R,3S)-Voriconazole Camphorsulfonate Salt Resolution->Salt Hydrolysis Hydrolysis (NaOH) Salt->Hydrolysis Final_Product Voriconazole ((2R,3S)-enantiomer) Hydrolysis->Final_Product

Caption: Overall workflow for the synthesis of Voriconazole.

Logical Relationship of Synthetic Routes

Synthetic_Routes Starting_Materials Starting Materials: 4-Chloro-6-ethyl-5-fluoropyrimidine + Triazole Ketone Route_A Route A: LDA Pathway Starting_Materials->Route_A Route_B Route B: Organozinc Pathway (Alternative) Starting_Materials->Route_B Pros_A Pros: - Direct coupling Route_A->Pros_A Advantages Cons_A Cons: - Poor diastereoselectivity (~1:1) - Low conversion (~20%) - Cryogenic temperatures Route_A->Cons_A Disadvantages Pros_B Pros: - Excellent diastereoselectivity (~12:1) - High conversion (>60%) Route_B->Pros_B Advantages Cons_B Cons: - Requires bromo-intermediate Route_B->Cons_B Disadvantages

Caption: Comparison of synthetic routes for the condensation step.

References

Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-4-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing nucleophilic aromatic substitution (SNAr) on 2-Chloro-4-ethyl-5-fluoropyrimidine, a versatile building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a common motif in a wide range of biologically active compounds.[1] The presence of a chlorine atom at the 2-position, activated by the ring nitrogen atoms and the electron-withdrawing fluorine at the 5-position, makes this substrate highly susceptible to nucleophilic attack, enabling the synthesis of diverse derivatives.[2][3][4]

Reaction Principle

Nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 position of the pyrimidine ring, forming a transient, negatively charged intermediate known as a Meisenheimer complex.[4] The aromaticity of the ring is then restored by the departure of the chloride leaving group, yielding the substituted product. The regioselectivity of the reaction is dictated by the electronic properties of the pyrimidine ring, with the C2 and C4 positions being the most activated for nucleophilic attack.[2][3]

Experimental Protocols

This section details a general protocol for the amination of this compound using a primary or secondary amine as the nucleophile. This protocol can be adapted for other nucleophiles such as alcohols (alkoxides) and thiols (thiolates) with appropriate modifications to the base and solvent system.[5][6][7]

Protocol: Synthesis of 2-Amino-4-ethyl-5-fluoropyrimidine Derivatives

Materials:

  • This compound

  • Amine (primary or secondary, 1.0 - 1.5 equivalents)

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Sodium tert-butoxide (NaOtBu), 1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), Ethanol (EtOH), or Dioxane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., water, brine, ethyl acetate, sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., Acetonitrile, 0.2-0.5 M concentration).

  • Add the amine nucleophile (1.0 - 1.5 eq) to the solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux (typically 50-100 °C), depending on the reactivity of the amine.[6][8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (e.g., inorganic salts) is present, filter the mixture and wash the solid with a small amount of the reaction solvent or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining inorganic salts and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-4-ethyl-5-fluoropyrimidine derivative.[9]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for nucleophilic substitution on various chloropyrimidine substrates, which can serve as a guide for optimizing the reaction with this compound.

Nucleophile (Example)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Substituted AminesTriethylamineSolvent-free80-90485-86[6]
Primary/Secondary AminesKFWater130-70-95[8]
PyrrolidineNaOtBuHPMC in WaterRoom Temp1>95[10]
ThiophenolK₂CO₃DMFRoom Temp2-[9]
MorpholineK₂CO₃Acetonitrile801270-85[9]
Various AminesK₂CO₃----

Visualizations

Reaction Workflow and Mechanism

The following diagrams illustrate the general experimental workflow for the nucleophilic substitution reaction and the underlying reaction mechanism.

experimental_workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_reagents Add Nucleophile and Base dissolve->add_reagents react Stir at RT or Heat (Monitor by TLC/LC-MS) add_reagents->react workup Aqueous Work-up (Filter, Wash, Extract) react->workup purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: General experimental workflow for nucleophilic substitution.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

References

Application Notes and Protocols: 2-Chloro-4-ethyl-5-fluoropyrimidine in the Synthesis of a Novel Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase hinge region.[1] This document provides detailed application notes and protocols for the use of 2-Chloro-4-ethyl-5-fluoropyrimidine as a key starting material in the synthesis of a potent, hypothetical Aurora kinase inhibitor, herein designated as HI-1 (Hypothetical Inhibitor 1) . Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for anticancer drug development.[2] The synthetic strategy outlined is based on established methodologies for the synthesis of 2,4-disubstituted pyrimidine-based kinase inhibitors.[2][3]

Hypothetical Target Kinase Inhibitor: HI-1

Based on the structures of known Aurora kinase inhibitors, we propose HI-1, a novel inhibitor incorporating the 4-ethyl-5-fluoropyrimidine core. The structure of HI-1 is designed to bind effectively to the ATP-binding pocket of Aurora kinases.

Structure of HI-1: N-(4-(4-methylpiperazin-1-yl)phenyl)-4-ethyl-5-fluoro-pyrimidin-2-amine

Quantitative Data: Performance of Analogous Aurora Kinase Inhibitors

While experimental data for the hypothetical inhibitor HI-1 is not available, the following table summarizes the inhibitory activity of structurally related and well-characterized Aurora kinase inhibitors against Aurora A and Aurora B. This data provides a benchmark for the potential efficacy of novel inhibitors synthesized from the this compound scaffold.

Compound NameAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Cell Line Antiproliferative IC₅₀ (µM)Reference
Alisertib (MLN8237)1.23.70.014 (Various)[1]
Barasertib (AZD1152)-0.37-[1]
ENMD-207614--[1]
AMG 9004--[1]
PF-038147350.8--[1]
Compound 12a3092931.31 (HCT-116)[4]
Compound 18 (CYC116)8.0 (Ki)9.2 (Ki)-[5]

Signaling Pathway

Aurora kinases are essential for proper cell division. Aurora A is involved in centrosome maturation and separation, and spindle assembly. Aurora B is a component of the chromosomal passenger complex and is crucial for chromosome segregation and cytokinesis. Inhibition of Aurora kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.

Aurora_Kinase_Signaling_Pathway cluster_0 Mitosis cluster_1 Aurora Kinase Regulation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Kinase Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Centrosome->Metaphase Chromosome->Anaphase HI1 HI-1 (Inhibitor) HI1->AuroraA Inhibition HI1->AuroraB Inhibition

Aurora Kinase Signaling Pathway in Mitosis.

Experimental Protocols

The following protocols describe the synthesis of the hypothetical Aurora kinase inhibitor HI-1, starting from this compound.

Synthetic Workflow

Synthetic_Workflow Start This compound Step1 Nucleophilic Aromatic Substitution Start->Step1 Amine 4-(4-methylpiperazin-1-yl)aniline Amine->Step1 HI1 HI-1 Step1->HI1 Purification Purification & Characterization HI1->Purification Final Final Kinase Inhibitor Purification->Final

General Synthetic Workflow for HI-1.
Protocol 1: Synthesis of N-(4-(4-methylpiperazin-1-yl)phenyl)-4-ethyl-5-fluoro-pyrimidin-2-amine (HI-1)

This protocol details the nucleophilic aromatic substitution reaction to synthesize HI-1.

Materials:

  • This compound

  • 4-(4-methylpiperazin-1-yl)aniline

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Standard glassware for organic synthesis under inert atmosphere

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 eq), 4-(4-methylpiperazin-1-yl)aniline (1.1 eq), Cs₂CO₃ (2.0 eq), Xantphos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction Execution:

    • Add anhydrous, degassed 1,4-dioxane to the flask via syringe.

    • Heat the reaction mixture to 100-110 °C with stirring.

    • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane/methanol, 9:1 v/v). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the Celite pad with additional ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5 v/v) to isolate the pure HI-1.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Disclaimer: HI-1 is a hypothetical compound for illustrative purposes. The provided protocol is a general method adapted from the synthesis of similar kinase inhibitors and should be optimized for this specific transformation. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-4-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are prevalent in a vast array of pharmacologically active molecules, making the Suzuki coupling an indispensable tool in drug discovery and development. Pyrimidine derivatives, in particular, are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous therapeutic agents, including kinase inhibitors for oncology.[1]

This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 2-Chloro-4-ethyl-5-fluoropyrimidine with various aryl- and heteroarylboronic acids. Given the electron-deficient nature of the pyrimidine ring, the chlorine atom at the C2 position is activated towards palladium-catalyzed cross-coupling reactions.[2] However, the precise reaction conditions are crucial for achieving high yields and purity. These guidelines are based on established protocols for structurally similar 2-chloropyrimidines and aim to provide a robust starting point for reaction optimization.

Principle of the Reaction

The Suzuki coupling reaction is a palladium-catalyzed process that involves an oxidative addition, transmetalation, and reductive elimination cycle. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers the aryl group to the palladium center.

  • Reductive Elimination: The coupled product, 2-aryl-4-ethyl-5-fluoropyrimidine, is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.

Recommended Starting Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent(s) to the reaction vessel via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The use of microwave irradiation can significantly reduce reaction times.[2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS, until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-ethyl-5-fluoropyrimidine.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction parameters for Suzuki coupling reactions of related 2-chloropyrimidines, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Catalyst and Ligand Selection

CatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine3-5A common and effective catalyst for many Suzuki couplings.[2]
Pd₂(dba)₃Buchwald-type ligands (e.g., SPhos, XPhos)1-3Often highly effective for challenging couplings, including those with aryl chlorides.
Pd(dppf)Cl₂dppf2-5A robust catalyst, particularly for heteroaryl couplings.
Pd(OAc)₂P(t-Bu)₃2-4The bulky, electron-rich phosphine ligand can be beneficial for activating the C-Cl bond.[1]

Table 2: Base and Solvent Systems

BaseSolventTemperature (°C)Notes
K₂CO₃1,4-Dioxane/Water (e.g., 4:1)80-100A widely used and effective combination for many Suzuki reactions.[2]
Cs₂CO₃1,4-Dioxane100A stronger base that can be effective when K₂CO₃ is not sufficient.
K₃PO₄Toluene100-110Often used with Buchwald-type ligands and can be very effective.
Na₂CO₃DMF100-120A common polar aprotic solvent, but care must be taken to ensure it is anhydrous.

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX This compound ArX->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R-B(OH)₂ Base Base BoronicAcid->Base Base->Transmetalation PdII_Ar_R Ar-Pd(II)Ln-R Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product 2-Aryl-4-ethyl-5-fluoropyrimidine RedElim->Product Experimental_Workflow Start Start Setup Reaction Setup (Reactants, Catalyst, Base) Start->Setup Inert Establish Inert Atmosphere (Argon or Nitrogen) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (Conventional or Microwave) Solvent->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up and Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify End Pure Product Purify->End

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged structural motif found in a wide array of medicinally important compounds, exhibiting diverse biological activities. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods which often require harsh reaction conditions and have limited substrate scope.[1][2] This protocol details the application of the Buchwald-Hartwig amination for the synthesis of N-substituted 2-amino-4-ethyl-5-fluoropyrimidines from 2-Chloro-4-ethyl-5-fluoropyrimidine. The choice of catalyst, ligand, base, and solvent are critical for achieving high yields and purity, particularly with electron-deficient heteroaryl chlorides like the substrate .[3][4]

Reaction Scheme

Key Considerations for Optimization

Successful Buchwald-Hartwig amination of this compound hinges on the careful selection of reaction parameters to overcome the inherent challenges associated with heteroaryl chloride substrates.

  • Palladium Catalyst: Both Pd(0) and Pd(II) sources can be employed.[2] Commonly used precatalysts include Pd₂(dba)₃ and Pd(OAc)₂.[5] Pre-formed palladium-ligand complexes can also be highly effective.[2]

  • Ligand: The choice of phosphine ligand is crucial for an efficient reaction.[6] For challenging heteroaryl chlorides, bulky and electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos have demonstrated broad utility and high catalytic activity.[4] Bidentate ligands like Xantphos can also be effective, particularly in amidation reactions.[7][8]

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the subsequent formation of the palladium-amido complex.[6] Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, especially when dealing with base-sensitive functional groups.[5][6]

  • Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation. Toluene, dioxane, and THF are common choices for these reactions.[2][9]

  • Temperature: Reaction temperatures generally range from 80-110 °C to ensure a reasonable reaction rate.[5]

Experimental Protocols

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline, or other primary/secondary amine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), and NaOtBu (1.4 mmol, 1.4 eq).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. These are illustrative examples based on typical outcomes for similar substrates.

AmineCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1001892
AnilinePd₂(dba)₃ (1)RuPhos (2)K₂CO₃ (2.0)Dioxane1102485
BenzylaminePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Toluene1001688
n-Butylamine[Pd(IPr)(cinnamyl)Cl] (3)-NaOtBu (1.5)THF802090

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Dehydrohalogenation Dehydrohalogenation Amine Coordination->Dehydrohalogenation Base Pd-Amido Complex Pd-Amido Complex Dehydrohalogenation->Pd-Amido Complex Reductive Elimination Reductive Elimination Pd-Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Inert Atmosphere Establish Inert Atmosphere Add Reagents Add Catalyst, Ligand, Substrate, Amine, Base Inert Atmosphere->Add Reagents Add Solvent Add Anhydrous Solvent Add Reagents->Add Solvent Heating Heat to 100 °C Add Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Dilute and Filter Cooling->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Column Chromatography Concentration->Purification

References

Application Notes and Protocols: The Role of 2-Chloro-4-ethyl-5-fluoropyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-4-ethyl-5-fluoropyrimidine, a key building block in the preparation of complex, biologically active molecules, with a particular focus on its application in the synthesis of agrochemical analogues, exemplified by the synthesis of the triazole antifungal agent Voriconazole. The protocols detailed below are derived from established patent literature and offer a starting point for further research and development in the agrochemical and pharmaceutical fields.

Introduction

This compound (also known as 4-Chloro-6-ethyl-5-fluoropyrimidine) is a highly functionalized pyrimidine derivative. Its structure, featuring a reactive chlorine atom at the 4-position, an ethyl group, and a fluorine atom, makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds. The chlorine atom is susceptible to nucleophilic substitution, providing a straightforward method for introducing diverse functionalities. This reactivity is central to its use in constructing the core of several active pharmaceutical ingredients and, by extension, potential agrochemicals.

The synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, serves as a primary example of the application of this compound. The methodologies employed in its synthesis are directly translatable to the development of novel fungicides and other crop protection agents.

Key Synthetic Applications

The primary application of this compound in the synthesis of complex molecules involves the nucleophilic displacement of the C4-chloro group and modifications of the C6-ethyl group. These reactions are crucial for constructing the intricate molecular architectures required for biological activity.

Nucleophilic Aromatic Substitution (SNAr) at C4

The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic attack. This allows for the facile introduction of various substituents, including aryl thioethers, which are key intermediates in the synthesis of certain antifungal agents.

C6-Ethyl Group Functionalization

The ethyl group at the 6-position can be functionalized, typically through radical bromination, to introduce a handle for further coupling reactions. This is a critical step in the construction of the side chain of molecules like Voriconazole.

Condensation Reactions

Organometallic derivatives of this compound can be generated and used in condensation reactions with ketones to form carbon-carbon bonds, a key step in assembling the core structure of complex final products.

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of 4-(Arylthio)-6-ethyl-5-fluoropyrimidine

This protocol details the nucleophilic substitution of the chloro group with a thiophenol derivative, a key step in forming a thioether linkage.

Reaction Scheme:

G A This compound E 4-(Arylthio)-6-ethyl-5-fluoropyrimidine A->E + ArSH, Base Solvent B ArSH C Base D Solvent

Caption: Nucleophilic substitution of this compound.

Experimental Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile, add the corresponding arylthiol (e.g., 4-chlorothiophenol, 1.0 eq).

  • Cool the mixture to 10°C.

  • Slowly add a base, such as diisopropylethylamine (1.1 eq), to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2 hours, monitoring by TLC or LC-MS.

  • Upon completion, add dichloromethane and water to the reaction mixture to perform a liquid-liquid extraction.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by crystallization.

Quantitative Data:

Reactant 1Reactant 2BaseSolventReaction TimeTemperatureYield (%)Reference
4-Chloro-6-ethyl-5-fluoropyrimidine (61.0 g)4-Chlorothiophenol (60.4 g)Diisopropylethylamine (66.1 ml)Acetonitrile (600 ml)2 hours10°C to RT>95[1]
4-Chloro-6-ethyl-5-fluoropyrimidine (40 g)Thiophenol (28 ml)Diisopropylethylamine (43.39 ml)Acetonitrile (400 ml)2 hours10°C to RT>95[1]
Protocol 2: Bromination of the C6-Ethyl Group

This protocol describes the radical bromination of the ethyl group, which is a key step for subsequent coupling reactions.

Reaction Scheme:

G A 4-Chloro-6-ethyl-5-fluoropyrimidine E 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine A->E + NBS, AIBN Solvent, Reflux B N-Bromosuccinimide (NBS) C Radical Initiator (AIBN) D Solvent G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Condensation Pyrimidine 4-Chloro-6-ethyl- 5-fluoropyrimidine Organolithium Organolithium Intermediate Pyrimidine->Organolithium -70°C to -50°C THF LDA Lithium diisopropylamide (LDA) LDA->Organolithium Ketone 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Coupling_Product (2R,3S/2S,3R)-3-(4-Chloro-5-fluoropyrimidin-6-yl)- 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol Ketone->Coupling_Product Organolithium_ref Organolithium Intermediate Organolithium_ref->Coupling_Product

References

Application Notes and Protocols for Reactions of 2-Chloro-4-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for key reactions involving 2-Chloro-4-ethyl-5-fluoropyrimidine, a versatile building block in medicinal chemistry. The protocols detailed below are intended to serve as a guide for the synthesis of novel pyrimidine derivatives through various C-C and C-N bond-forming reactions.

Overview of Reactivity

This compound is an electron-deficient heterocyclic compound, making it susceptible to nucleophilic aromatic substitution. The chlorine atom at the 2-position is the primary site for substitution and cross-coupling reactions. The fluorine atom at the 5-position and the ethyl group at the 4-position modulate the reactivity of the pyrimidine ring and provide opportunities for further structural modifications.

Common reactions involving this scaffold include:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond at the 2-position.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond at the 2-position.

  • Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloride with various nucleophiles.

These reactions are instrumental in the synthesis of libraries of compounds for screening in drug discovery programs, particularly in the development of kinase inhibitors.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions and expected yields for the key reactions of this compound. These are representative conditions and may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Arylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3.0)1,4-Dioxane10024~70
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene/H₂O (4:1)1001285-95
3-Thienylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2.0)DMF901675-85

Table 2: Buchwald-Hartwig Amination of this compound with Amines

AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1001880-90
MorpholinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)1,4-Dioxane1102485-95
N-MethylpiperazinePd₂(dba)₃ (1.5)Xantphos (3)K₃PO₄ (2.0)Toluene1001675-85

Table 3: Nucleophilic Aromatic Substitution of this compound

NucleophileBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Sodium Methoxide-Methanol6512>90
PyrrolidineK₂CO₃ (2.0)Acetonitrile801285-95
ThiophenolEt₃N (1.5)DMF25480-90

Experimental Protocols

General Considerations
  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents should be anhydrous unless otherwise specified.

  • Reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-(4-methoxyphenyl)-4-ethyl-5-fluoropyrimidine

Materials:

  • This compound (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • XPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene and deionized water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

  • Add the palladium precatalyst and ligand.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene and water (4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

Protocol 2: Buchwald-Hartwig Amination

Reaction: Synthesis of 2-(Morpholino)-4-ethyl-5-fluoropyrimidine

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • RuPhos (0.04 mmol)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a glovebox, add this compound, cesium carbonate, palladium(II) acetate, and RuPhos to a Schlenk tube.

  • Add anhydrous 1,4-dioxane and morpholine.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Reaction: Synthesis of 2-(Pyrrolidino)-4-ethyl-5-fluoropyrimidine

Materials:

  • This compound (1.0 mmol)

  • Pyrrolidine (1.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve this compound in acetonitrile.

  • Add pyrrolidine and potassium carbonate.

  • Heat the mixture to reflux (approximately 80 °C) and stir for 12 hours.

  • After cooling to room temperature, filter off the solids and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel.

Visualizations

Experimental Workflows

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution s1 Combine Reactants: 2-Cl-4-Et-5-F-pyrimidine, Boronic Acid, Base s2 Add Pd Catalyst and Ligand s1->s2 s3 Degas and Add Anhydrous Solvent s2->s3 s4 Heat and Stir s3->s4 s5 Work-up: Extraction and Washing s4->s5 s6 Purification: Column Chromatography s5->s6 b1 Combine Reactants: 2-Cl-4-Et-5-F-pyrimidine, Amine, Base, Catalyst, Ligand b2 Add Anhydrous Solvent b1->b2 b3 Heat and Stir under Inert Atmosphere b2->b3 b4 Work-up: Filtration and Washing b3->b4 b5 Purification: Column Chromatography b4->b5 n1 Dissolve Substrate in Solvent n2 Add Nucleophile and Base (if needed) n1->n2 n3 Heat to Reflux n2->n3 n4 Work-up: Filtration and Extraction n3->n4 n5 Purification: Column Chromatography n4->n5

Caption: General experimental workflows for key reactions of this compound.

Signaling Pathways

Derivatives of this compound are often investigated as kinase inhibitors. Below are simplified diagrams of the VEGFR-2 and CDK signaling pathways, which are common targets for pyrimidine-based inhibitors.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf PLCg->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyrimidine derivatives.[1][2][3][4]

CDK_pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds and Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Pyrimidine-based Inhibitor Inhibitor->CDK46 Inhibits

Caption: Simplified CDK/Rb signaling pathway for cell cycle progression and its inhibition.[5][6][7][8][9][10]

References

Application Notes and Protocols: Reactions of 2-Chloro-4-ethyl-5-fluoropyrimidine with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of common synthetic strategies involving the reaction of 2-chloro-4-ethyl-5-fluoropyrimidine with various organometallic reagents. This pyrimidine scaffold is a valuable building block in medicinal chemistry, and its functionalization via carbon-carbon bond-forming reactions is critical for developing novel therapeutic agents.[1][2][3] The protocols provided are generalized from established methods for similar halogenated heterocycles and should be optimized for specific applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming C-C bonds by coupling an organometallic reagent with an organic halide.[4] For this compound, the reaction occurs at the C2 position, replacing the chlorine atom with a new carbon-based substituent. The general reactivity order for the halide leaving group is I > Br > Cl.[5] While chloro-pyrimidines are less reactive than their bromo or iodo counterparts, successful coupling can be achieved with appropriate selection of catalysts, ligands, and reaction conditions.[6][7]

Application Note: Utility and Selection
  • Suzuki-Miyaura Coupling: Employs organoboron reagents (boronic acids or esters) which are generally stable, commercially available, and have low toxicity.[5] This reaction is highly robust, tolerates a wide range of functional groups, and is often the first choice for C(sp²)-C(sp²) bond formation.[7][8]

  • Stille Coupling: Uses organostannane (tin) reagents. While the reaction is highly versatile and tolerant of many functional groups, the toxicity and difficulty in removing tin byproducts are significant drawbacks.[9][10]

  • Negishi Coupling: Involves organozinc reagents, which are highly reactive and allow for the coupling of a wide variety of substrates, including those with C(sp³)-hybridized carbons.[11][12] These reactions are often fast and high-yielding.[13]

  • Sonogashira Coupling: Specifically couples terminal alkynes with organic halides to form arylalkynes and conjugated enynes.[14] It requires a palladium catalyst and typically a copper(I) co-catalyst.[15][16]

The choice of reaction depends on the desired substituent, functional group tolerance, and the availability of the organometallic precursor.

Data Presentation: Typical Cross-Coupling Conditions
Reaction NameOrganometallic Reagent (R-M)Typical Catalyst/PrecatalystTypical LigandTypical BaseTypical Solvent(s)Temperature (°C)
Suzuki-Miyaura R-B(OH)₂ or R-B(OR')₂Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane, Toluene, DMF, H₂O80 - 120
Stille R-Sn(Alkyl)₃Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃, AsPh₃(Often none required)Toluene, Dioxane, THF80 - 110
Negishi R-ZnXPd(PPh₃)₄, PdCl₂(dppf)PPh₃, dppf(Often none required)THF, Dioxane, DMF25 - 80
Sonogashira R-C≡C-HPdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, DIPEATHF, DMF25 - 70

Note: R represents an aryl, heteroaryl, vinyl, or alkyl group. For Sonogashira, R represents H or an organic substituent.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from methodologies for coupling chloro-heterocycles.[7][17]

  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 - 1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 - 0.05 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as Dioxane/H₂O (e.g., 4:1 ratio).

  • Reaction: Heat the mixture with stirring at 80-100 °C. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling of this compound

This protocol is based on established procedures for Sonogashira reactions on halo-heterocycles.[18]

  • Reagent Preparation: To a reaction vessel, add this compound (1.0 eq.), the terminal alkyne (1.1 - 1.5 eq.), and a copper(I) co-catalyst such as CuI (0.05 - 0.2 eq.).

  • Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The base often serves as the solvent or co-solvent.

  • Catalyst Addition: Degas the mixture with an inert gas. Add the palladium catalyst, for example, PdCl₂(PPh₃)₂ (0.02 - 0.05 eq.).

  • Reaction: Stir the reaction at room temperature to 60 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by flash column chromatography.

Reactions with Grignard and Organolithium Reagents

Grignard (organomagnesium) and organolithium reagents are highly reactive, carbanionic species that act as strong nucleophiles and bases.[19][20][21] Their reaction with pyrimidines can be more complex than palladium-catalyzed couplings. Instead of direct substitution of the C2-Cl, nucleophilic addition to the C=N bonds of the pyrimidine ring can occur, especially at lower temperatures.[22]

Application Note: Utility and Considerations
  • Nucleophilic Addition: Grignard reagents can add across the C4=N3 or C6=N1 double bonds, which upon work-up may lead to dihydropyrimidine products.[22] This pathway offers a route to non-aromatic, saturated heterocyclic structures.

  • High Reactivity: Organolithium reagents are generally more reactive than Grignard reagents.[20] This high reactivity can lead to a lack of selectivity and potential side reactions, such as deprotonation at the ethyl group or reaction with the fluoro substituent. Their use requires careful temperature control and is often less predictable than cross-coupling.

  • Conditions are Key: The outcome of the reaction is highly dependent on temperature, solvent, and the specific Grignard reagent used. At higher temperatures, rearomatization or other reaction pathways may become more significant.[22]

Data Presentation: Potential Grignard Reaction Outcomes
ReagentTemperaturePotential Product(s)Comments
R-MgX-78 to 0 °CC4 or C6-adduct (dihydropyrimidine)Addition to the pyrimidine ring is often favored.[22]
R-MgX0 °C to refluxMixture of addition and substitution productsHigher temperatures can promote more complex reaction pathways.
Experimental Protocol

General Protocol for Grignard Reaction with this compound

  • Setup: To an oven-dried, three-neck flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add a solution of this compound (1.0 eq.) in an anhydrous ether solvent (e.g., THF, diethyl ether).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Grignard Addition: Add the Grignard reagent (1.1 - 2.0 eq., as a solution in THF or diethyl ether) dropwise via the dropping funnel, ensuring the internal temperature remains constant.

  • Reaction: Stir the mixture at the same temperature for a set period (e.g., 1-3 hours), then allow it to warm slowly to room temperature. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by column chromatography.

Visualizations: Workflows and Mechanisms

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Select Reaction Type (e.g., Suzuki, Grignard) reagents Combine Pyrimidine Substrate, Organometallic Reagent, & Additives start->reagents solvent Add Anhydrous/ Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert temp Set Reaction Temperature (e.g., -78°C, 25°C, 100°C) inert->temp monitor Monitor Progress (TLC, LC-MS) temp->monitor quench Quench Reaction (e.g., with H2O, aq. NH4Cl) monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, & Purify (Chromatography) extract->purify product Characterize Final Product (NMR, MS) purify->product

Caption: General experimental workflow for organometallic reactions.

G pd0 Pd(0)Ln pdiia Ar-Pd(II)-Cl(Ln) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-OR' pdiia->pdiib Base Activation pdiic Ar-Pd(II)-R'(Ln) pdiib->pdiic Transmetalation (R'-B(OH)2) pdiic->pd0 Reductive Elimination product Ar-R' pdiic->product reagents Ar-Cl + R'-B(OH)2 + Base

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

G start Desired Bond? c_sp2 C(sp2)-C(sp2) or C(sp2)-C(sp3) start->c_sp2 Aryl, Vinyl, Alkyl c_sp C(sp2)-C(sp) start->c_sp Alkynyl add Nucleophilic Addition start->add Ring Saturation suzuki Suzuki (R-B(OH)2) c_sp2->suzuki Stable, low toxicity negishi Negishi (R-ZnX) c_sp2->negishi High reactivity stille Stille (R-SnR'3) c_sp2->stille High tolerance, (toxic tin) sonogashira Sonogashira (R-C≡CH) c_sp->sonogashira grignard Grignard (R-MgX) add->grignard

Caption: Decision tree for selecting an organometallic reaction.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-4-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2-Chloro-4-ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. Two primary synthetic routes are presented: a chlorination route starting from a hydroxypyrimidine precursor and a Grignard route involving the selective ethylation of a dichloropyrimidine. The protocols are designed to be scalable for industrial applications, with a focus on reaction conditions, yields, and purification methods.

Introduction

This compound is a critical building block in the pharmaceutical industry, notably in the synthesis of the antifungal agent Voriconazole. The efficient and scalable synthesis of this intermediate is of paramount importance for drug development and manufacturing. This document outlines two viable and robust synthetic pathways, providing detailed experimental procedures and quantitative data to support scale-up efforts.

Synthetic Pathways

Two principal routes for the synthesis of this compound have been identified and are detailed below.

Route 1: Chlorination of a Hydroxypyrimidine Precursor

This pathway involves the initial synthesis of a 4-ethyl-5-fluoro-hydroxypyrimidine intermediate, followed by a chlorination step to yield the final product. The key is to start with the correct isomer, 4-ethyl-5-fluoro-2-hydroxypyrimidine, to ensure the chlorine atom is introduced at the 2-position.

Route 2: Selective Grignard Reaction

This approach begins with the commercially available 2,4-dichloro-5-fluoropyrimidine. A selective Grignard reaction with an ethylating agent is employed to introduce the ethyl group at the more reactive C4 position, leaving the chlorine at the C2 position intact.

Route 1: Chlorination Protocol

This route is a two-step process starting from the synthesis of 4-ethyl-5-fluoro-2-hydroxypyrimidine, followed by its chlorination.

Step 1: Synthesis of 4-ethyl-5-fluoro-2-hydroxypyrimidine

A plausible method for the synthesis of 4-ethyl-5-fluoro-2-hydroxypyrimidine involves the cyclization of a suitable precursor, such as an ethyl beta-ketoester derivative, with urea or a urea equivalent.

Experimental Protocol:

  • Reaction Setup: A multi-neck reaction vessel equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe is charged with a solution of sodium ethoxide in ethanol.

  • Reagent Addition: Ethyl 2-fluoro-3-oxopentanoate is added dropwise to the cooled sodium ethoxide solution while maintaining the temperature below 10 °C.

  • Cyclization: A solution of urea in water or a suitable solvent is then added to the reaction mixture.

  • Reaction: The mixture is heated to reflux and maintained for 4-6 hours, with reaction completion monitored by TLC or HPLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: The crude 4-ethyl-5-fluoro-2-hydroxypyrimidine is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Step 2: Chlorination of 4-ethyl-5-fluoro-2-hydroxypyrimidine

The synthesized hydroxypyrimidine is then chlorinated to yield this compound. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.

Experimental Protocol:

  • Reaction Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser with a caustic scrubber, and a temperature controller is charged with 4-ethyl-5-fluoro-2-hydroxypyrimidine.

  • Reagent Addition: Phosphorus oxychloride (POCl₃) is added, typically in excess, to act as both the reagent and solvent. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.

  • Reaction: The mixture is heated to reflux (around 105-110 °C) and maintained for 2-4 hours. The reaction progress is monitored by HPLC.

  • Work-up: After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then cautiously quenched by slowly adding it to ice-water.

  • Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with a dilute sodium bicarbonate solution and then with brine. The solvent is removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Quantitative Data for Chlorination Route:

StepReactantsSolvents/ReagentsTypical YieldPurity (by HPLC)
Synthesis of Hydroxypyrimidine PrecursorEthyl 2-fluoro-3-oxopentanoate, UreaSodium Ethoxide, Ethanol70-80%>98%
Chlorination4-ethyl-5-fluoro-2-hydroxypyrimidinePOCl₃, N,N-dimethylaniline85-95%>99%

Route 2: Selective Grignard Protocol

This route offers a more direct approach starting from 2,4-dichloro-5-fluoropyrimidine.

Experimental Protocol:

  • Grignard Reagent Preparation: In a separate dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A small amount of ethyl bromide is added to initiate the reaction. The remaining ethyl bromide is then added dropwise at a rate that maintains a gentle reflux, to prepare ethylmagnesium bromide.

  • Reaction Setup: A separate reactor is charged with 2,4-dichloro-5-fluoropyrimidine and anhydrous THF under an inert atmosphere. The solution is cooled to a low temperature, typically between -20 °C and -10 °C.

  • Grignard Addition: The freshly prepared ethylmagnesium bromide solution is added slowly to the solution of 2,4-dichloro-5-fluoropyrimidine, maintaining the low temperature. The regioselectivity of the reaction is highly dependent on the temperature and the rate of addition.

  • Reaction: The reaction mixture is stirred at low temperature for 1-2 hours after the addition is complete. The progress is monitored by HPLC to ensure the selective substitution at the C4 position.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: The mixture is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography to isolate this compound.

Quantitative Data for Grignard Route:

StepReactantsSolvents/ReagentsTypical YieldPurity (by HPLC)
Selective Ethylation2,4-dichloro-5-fluoropyrimidine, Ethyl BromideMagnesium, THF60-75%>98%

Visualization of Synthetic Pathways

Synthesis Workflow: Chlorination Route

Chlorination_Route start Ethyl 2-fluoro-3-oxopentanoate + Urea intermediate 4-ethyl-5-fluoro-2-hydroxypyrimidine start->intermediate Cyclization (NaOEt, EtOH) product This compound intermediate->product Chlorination (POCl3)

Caption: Workflow for the Chlorination Route.

Synthesis Workflow: Grignard Route

Grignard_Route start 2,4-dichloro-5-fluoropyrimidine + Ethylmagnesium Bromide product This compound start->product Selective Grignard Reaction (THF, low temp.)

Caption: Workflow for the Selective Grignard Route.

Conclusion

Both the chlorination and selective Grignard routes provide viable pathways for the scale-up synthesis of this compound. The choice of route may depend on factors such as the availability and cost of starting materials, equipment capabilities, and desired throughput. The protocols and data presented herein offer a solid foundation for process development and optimization in an industrial setting. It is recommended that small-scale trials are conducted to validate and adapt these procedures to specific manufacturing environments.

2-Chloro-4-ethyl-5-fluoropyrimidine: A Key Building Block for Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Medicinal Chemistry

Introduction: 2-Chloro-4-ethyl-5-fluoropyrimidine is a crucial heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of the potent triazole antifungal agent, Voriconazole. Its trifunctional nature, featuring a reactive chlorine atom, an ethyl group, and a fluorine substituent on the pyrimidine core, allows for strategic molecular elaboration to achieve desired pharmacological profiles. These application notes provide an overview of its primary application, detailed experimental protocols, and biological activity data for the resulting therapeutic agent.

Application in the Synthesis of Voriconazole

This compound serves as the pyrimidine core in the multi-step synthesis of Voriconazole, a broad-spectrum antifungal drug used to treat serious fungal infections. The synthesis involves a critical carbon-carbon bond-forming reaction where the pyrimidine ring is coupled with a substituted acetophenone derivative.

Experimental Workflow for Voriconazole Synthesis

The following diagram outlines the key steps in the synthesis of Voriconazole starting from this compound.

G A This compound C Condensation Reaction (e.g., with LDA or in a Reformatsky-type reaction) A->C B 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone B->C D (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol C->D E Dechlorination (e.g., Catalytic Hydrogenation) D->E F Racemic Voriconazole E->F G Chiral Resolution (e.g., with (1R)-(-)-10-camphorsulfonic acid) F->G H (2R,3S)-Voriconazole G->H G cluster_0 Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate 14α-demethylated sterols Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Incorporation Disruption Disruption of membrane integrity and function FungalCellMembrane->Disruption Voriconazole Voriconazole Voriconazole->Inhibition Inhibition->Lanosterol FungalGrowthInhibition Inhibition of Fungal Growth & Cell Death Disruption->FungalGrowthInhibition

Application of 2-Chloro-4-ethyl-5-fluoropyrimidine and its Analogs in Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 2-Chloro-4-ethyl-5-fluoropyrimidine and its structural isomers are key intermediates in the synthesis of various therapeutic agents. While direct antiviral applications of this compound are not extensively documented in publicly available literature, its close structural analog, 4-Chloro-6-ethyl-5-fluoropyrimidine , serves as a critical building block in the synthesis of the broad-spectrum triazole antifungal agent, Voriconazole .[1][2][3][4][5] This highlights the significance of the chloro-ethyl-fluoropyrimidine scaffold in the development of antimicrobial drugs.

Voriconazole is a second-generation triazole antifungal medication used to treat serious fungal infections.[2][6] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. The synthesis of Voriconazole prominently features the coupling of 4-Chloro-6-ethyl-5-fluoropyrimidine with a chiral side chain.[1][2][3][5]

The presence of the fluorine atom at the 5-position of the pyrimidine ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. Similarly, the chloro and ethyl groups provide reactive handles and structural elements for further chemical modifications and optimization of pharmacokinetic and pharmacodynamic properties.

Logical Relationship of Pyrimidine Intermediates in Drug Synthesis

G A 5-Fluorouracil B Pyrimidine Intermediate (e.g., 4-Chloro-6-ethyl-5-fluoropyrimidine) A->B Synthesis C Coupling with Side Chain B->C Key Reaction Step D Active Pharmaceutical Ingredient (API) (e.g., Voriconazole) C->D Purification & Isolation E Drug Formulation D->E Pharmaceutical Processing

Caption: Role of pyrimidine intermediates in drug manufacturing.

Experimental Protocols

The following protocol describes a key step in the synthesis of a Voriconazole precursor, illustrating the application of 4-Chloro-6-ethyl-5-fluoropyrimidine. This procedure is based on methodologies described in various patents.[1][2][3][5]

Protocol: Condensation of 4-Chloro-6-ethyl-5-fluoropyrimidine with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Objective: To synthesize (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, a key intermediate for Voriconazole.

Materials:

  • 4-Chloro-6-ethyl-5-fluoropyrimidine

  • 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • n-Heptane

  • Glacial acetic acid

  • Purified water

  • Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, charge a clean, dry reactor with anhydrous tetrahydrofuran (THF). Cool the solvent to below -70°C using a suitable cooling bath.

  • Base Preparation: Slowly add n-butyllithium to a solution of diisopropylamine in THF at -70°C to prepare a fresh solution of Lithium diisopropylamide (LDA).

  • Addition of Reactants: To the cooled LDA solution, slowly add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in THF, maintaining the temperature below -70°C.

  • Condensation: After stirring for a short period, add a solution of 4-Chloro-6-ethyl-5-fluoropyrimidine in THF to the reaction mixture, again ensuring the temperature is maintained below -70°C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC or TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of glacial acetic acid.

  • Work-up: Allow the reaction mixture to warm to room temperature. Add water and separate the organic layer. The aqueous layer may be extracted with an appropriate solvent (e.g., ethyl acetate).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a solvent such as n-heptane at low temperatures (-10°C to -15°C) to yield the desired product.[5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Reactants in THF D Add Ethanone Solution to LDA A->D B Prepare LDA Solution in THF B->D C Cool to <-70°C C->D E Add Pyrimidine Solution D->E F Monitor Reaction (HPLC/TLC) E->F G Quench with Acetic Acid F->G H Aqueous Work-up G->H I Extract with Organic Solvent H->I J Crystallize from n-Heptane I->J

Caption: Workflow for the synthesis of a Voriconazole precursor.

Quantitative Data

Fungal SpeciesIC₅₀ (μg/mL)
Aspergillus fumigatus0.01 - 0.5
Candida albicans0.03 - 0.25
Candida krusei0.06 - 4.0
Cryptococcus neoformans0.03 - 0.5

Note: IC₅₀ values can vary depending on the specific strain and testing methodology.

Signaling Pathway

The primary mechanism of action for azole antifungals like Voriconazole is the inhibition of ergosterol biosynthesis. This pathway is crucial for the integrity of the fungal cell membrane.

Ergosterol Biosynthesis Inhibition Pathway

G A Acetyl-CoA B Squalene A->B Multiple Steps C Lanosterol B->C Cyclization D Lanosterol 14α-demethylase (Cytochrome P450) C->D Substrate E Ergosterol D->E Catalysis F Fungal Cell Membrane Integrity E->F Essential Component G Voriconazole G->D Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by Voriconazole.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-4-ethyl-5-fluoropyrimidine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a two-step process. The first step is the chlorination of a corresponding hydroxypyrimidine precursor, such as 4-ethyl-5-fluoro-2-hydroxypyrimidine, using a chlorinating agent like phosphorus oxychloride (POCl₃). This is often followed by a selective reduction if a dichlorinated intermediate is formed.

Q2: What are the common starting materials for this synthesis?

A2: A common precursor is 6-ethyl-5-fluoropyrimidin-4(3H)-one (also known as 4-ethyl-5-fluoro-6-hydroxypyrimidine). This can be synthesized from ethyl 2-fluoro-3-oxopentanoate and formamide. An alternative starting point is 5-fluorouracil, which can be alkylated and then chlorinated.

Q3: What are the critical parameters to control during the chlorination step?

A3: Key parameters for a successful chlorination reaction include temperature, reaction time, and the molar ratio of the substrate to the chlorinating agent (e.g., POCl₃). The presence of a base, such as triethylamine or N,N-dimethylformamide, is also crucial for neutralizing the HCl generated during the reaction.[1] Careful control of these factors is necessary to maximize yield and minimize the formation of byproducts.

Q4: What are the typical purification methods for the final product?

A4: Purification of this compound is commonly achieved through column chromatography on silica gel.[2] Recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, can also be an effective method for obtaining a high-purity product.[3] The choice of method depends on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Chlorinated Product Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture is heated to the appropriate reflux temperature and monitor the reaction progress using TLC until the starting material is consumed.[1]
Degradation of the product during workup.During the aqueous workup, maintain a low temperature (e.g., below 20°C) when adding acid to quench the reaction.[1]
Suboptimal ratio of reagents.Experiment with varying the molar equivalents of POCl₃ and the base to find the optimal conditions for your specific substrate.
Formation of Dichlorinated Byproduct Use of a dihydroxypyrimidine starting material or harsh reaction conditions.If starting from a dihydroxypyrimidine, a selective reduction step will be necessary. Consider using milder chlorinating agents or reaction conditions.
Incomplete Reduction of Dichlorinated Intermediate Inactive reducing agent or insufficient reaction time.Use freshly activated zinc powder for the reduction. Monitor the reaction by TLC to ensure completion.
Suboptimal temperature for the reduction reaction.The reduction of dichloropyrimidines is often carried out at elevated temperatures (e.g., 70°C).[2]
Product is an Oil and Difficult to Purify Presence of residual solvent or impurities.Ensure complete removal of the solvent under reduced pressure. If the product remains oily, column chromatography is the recommended purification method.
Formation of an Amorphous Solid Instead of Crystals During Recrystallization The solution is supersaturated, leading to rapid precipitation.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure product can also promote proper crystal growth.[3]
Difficulty in Separating Product from a Closely Related Impurity by Column Chromatography The impurity has a similar polarity to the product.Try a different solvent system for the mobile phase to improve separation. Gradient elution may also be effective.

Experimental Protocols

Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine (Analogous to the synthesis of the target compound)

This protocol is for a closely related isomer and can be adapted for the synthesis of this compound.

  • Reaction Setup: In a well-ventilated fume hood, dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Addition of Base: Add 78.24 mL of triethylamine to the solution.

  • Chlorination: Slowly add phosphorus oxychloride (POCl₃) dropwise to the reaction mixture over 30 minutes.

  • Reaction: Stir the mixture under reflux for 5 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully add 352 mL of 3N hydrochloric acid, ensuring the temperature does not exceed 20°C.

  • Extraction: Separate the organic layer and extract the aqueous layer with 100 mL of dichloromethane.

  • Washing: Combine the organic layers and wash with 100 mL of water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the final product.[1]

Data Presentation

Compound Starting Material Reagents Yield Purity Reference
4-Chloro-6-ethyl-5-fluoropyrimidine6-ethyl-5-fluoropyrimidin-4(3H)-onePOCl₃, Triethylamine, DMF, Dichloromethane95%-[1]
4-Chloro-6-ethyl-5-fluoropyrimidine6-ethyl-5-fluoropyrimidin-4(1H)-onePOCl₃, Triethylamine, Dichloromethane99%99.6% (HPLC)[1]
2-Chloro-5-fluoropyrimidine2,4-dichloro-5-fluoropyrimidineZinc powder, Acetic acid, Tetrahydrofuran50%-[2]

Visualizations

Synthesis_Workflow Overall Synthesis Workflow A Starting Material (e.g., 4-ethyl-5-fluoro-2-hydroxypyrimidine) B Chlorination (POCl3, Base) A->B C Crude Product (this compound) B->C D Purification (Column Chromatography / Recrystallization) C->D E Pure Product D->E

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Flow Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Check_Workup Review Workup Procedure Complete->Check_Workup Workup_Issue Potential Degradation During Workup Check_Workup->Workup_Issue Optimize_Reagents Optimize Reagent Ratios Workup_Issue->Optimize_Reagents No Control_Temp Control Temperature During Quenching Workup_Issue->Control_Temp Yes

References

Technical Support Center: Synthesis of 2-Chloro-4-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-ethyl-5-fluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and established synthetic route for this compound involves the chlorination of a hydroxypyrimidine precursor. The typical starting material is 4-ethyl-5-fluoropyrimidin-2-ol, which exists in equilibrium with its tautomeric form, 4-ethyl-5-fluoropyrimidin-2(1H)-one. This precursor is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of an organic base to neutralize the HCl generated during the reaction.

Q2: What are the potential byproducts in the synthesis of this compound?

Several byproducts can form during the synthesis, and their prevalence often depends on the specific reaction conditions, purity of starting materials, and the work-up procedure. The most common byproducts include:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting material, 4-ethyl-5-fluoropyrimidin-2-ol, in the final product mixture.

  • Isomeric Byproducts: If the initial synthesis of the 4-ethyl-5-fluoropyrimidin-2-ol precursor is not entirely regioselective, the isomeric precursor 6-ethyl-5-fluoropyrimidin-4-ol may be present. This will lead to the formation of the isomeric byproduct, 4-Chloro-6-ethyl-5-fluoropyrimidine.

  • Hydrolysis Product: During the work-up procedure, exposure of the product to water or moisture can lead to the hydrolysis of the chloro group, reverting the product back to the starting hydroxypyrimidine.

  • Over-chlorination Products: While less common for this specific precursor with a single hydroxyl group, harsh reaction conditions (high temperature, prolonged reaction time, or excess chlorinating agent) could potentially lead to the formation of dichlorinated species, although this is not a widely reported issue.

  • Reagent-derived Impurities: The choice of base can introduce specific impurities. For instance, if N,N-dimethylaniline is used as a base, N-methylanilino-substituted pyrimidines can be formed as byproducts.

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation is crucial for obtaining a high yield of a pure product. Here are some key recommendations:

  • Ensure High Purity of Starting Material: Use highly pure 4-ethyl-5-fluoropyrimidin-2-ol to avoid the formation of isomeric byproducts.

  • Optimize Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of the reagents. Use the minimum effective amount of the chlorinating agent to avoid over-chlorination.

  • Anhydrous Conditions: Conduct the reaction under strictly anhydrous conditions to prevent hydrolysis of the product and the chlorinating agent.

  • Careful Work-up: Perform the aqueous work-up at low temperatures and as quickly as possible to minimize product hydrolysis.

  • Choice of Base: If reagent-derived impurities are a concern, consider using a non-nucleophilic base or a base that is easily removed during purification.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Product Incomplete reaction.- Increase reaction time or temperature moderately.- Ensure efficient stirring.- Use a slight excess of the chlorinating agent.
Product loss during work-up.- Ensure complete extraction of the product from the aqueous phase.- Minimize the number of purification steps.
Hydrolysis of the product.- Perform the aqueous work-up at low temperatures.- Use a saturated sodium bicarbonate solution for neutralization to minimize the contact time with water.
Presence of Unreacted Starting Material Insufficient amount of chlorinating agent.- Increase the molar ratio of the chlorinating agent to the starting material.
Reaction time is too short or temperature is too low.- Increase the reaction time and/or temperature.
Presence of Isomeric Byproduct (4-Chloro-6-ethyl-5-fluoropyrimidine) Impure starting material containing the isomeric precursor.- Purify the starting 4-ethyl-5-fluoropyrimidin-2-ol before the chlorination step.- Optimize the synthesis of the precursor to improve regioselectivity.
Product is an Oil or Gummy Solid and Difficult to Purify Presence of multiple byproducts.- Analyze the crude product by TLC, GC-MS, or LC-MS to identify the major impurities.- Employ column chromatography for purification, selecting an appropriate solvent system to separate the product from the impurities.
Residual solvent or base.- Ensure complete removal of the solvent under reduced pressure.- Wash the organic layer thoroughly to remove the base and its salts.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.

Materials:

  • 4-ethyl-5-fluoropyrimidin-2-ol

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (or another suitable base)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 4-ethyl-5-fluoropyrimidin-2-ol in anhydrous dichloromethane.

  • Add triethylamine to the suspension.

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled mixture via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated aqueous sodium bicarbonate solution with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Visualizations

Logical Workflow for Troubleshooting Synthesis

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis analyze Analyze Crude Product (TLC, GC/LC-MS) start->analyze check_purity Is Product Purity > 95%? analyze->check_purity end Successful Synthesis check_purity->end Yes troubleshoot Identify Problem Area check_purity->troubleshoot No low_yield Low Yield troubleshoot->low_yield impurity_A Unreacted Starting Material troubleshoot->impurity_A impurity_B Isomeric Impurity troubleshoot->impurity_B other_impurities Other Impurities troubleshoot->other_impurities action_yield Optimize Reaction Conditions (Time, Temp, Stoichiometry) low_yield->action_yield action_sm Increase Chlorinating Agent or Reaction Time/Temp impurity_A->action_sm action_isomer Purify Starting Material impurity_B->action_isomer action_other Improve Work-up/ Purification other_impurities->action_other action_yield->start Re-run action_sm->start Re-run action_isomer->start Re-run action_other->analyze Re-purify

Caption: A logical workflow diagram for troubleshooting common issues encountered during the synthesis of this compound.

Potential Byproduct Formation Pathways

G Potential Byproduct Formation Pathways cluster_main Main Reaction cluster_byproducts Byproduct Formation SM 4-Ethyl-5-fluoro- pyrimidin-2-ol Product 2-Chloro-4-ethyl- 5-fluoropyrimidine SM->Product POCl3, Base Byproduct1 Unreacted Starting Material (Incomplete Reaction) SM->Byproduct1 Insufficient Reagents/Time Byproduct3 4-Ethyl-5-fluoro- pyrimidin-2-ol (Hydrolysis) Product->Byproduct3 H2O in Work-up Byproduct2 4-Chloro-6-ethyl- 5-fluoropyrimidine (Isomeric Precursor) Isomeric_SM 6-Ethyl-5-fluoro- pyrimidin-4-ol Isomeric_SM->Byproduct2 POCl3, Base

Caption: A diagram illustrating the main reaction pathway for the synthesis of this compound and the potential routes to common byproducts.

How to avoid dimerization in 2-Chloro-4-ethyl-5-fluoropyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding dimerization during reactions with 2-Chloro-4-ethyl-5-fluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is dimerization in the context of this compound reactions?

A1: Dimerization refers to a side reaction where two molecules of this compound couple to form a biphenyl-like structure, 4,4'-diethyl-5,5'-difluoro-2,2'-bipyrimidine. This is a common type of homocoupling that can occur during transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Ullmann-type reactions.[1][2][3] This unwanted side product consumes the starting material and can complicate the purification of the desired product.

Q2: What are the primary causes of dimerization in cross-coupling reactions?

A2: Dimerization, or homocoupling, in palladium-catalyzed cross-coupling reactions is often attributed to side reactions within the catalytic cycle. Key causes include:

  • Reaction with Palladium(0) Species: Two molecules of the aryl halide (this compound) can react with a Pd(0) catalyst to form the dimer.

  • Presence of Oxygen: Oxygen can promote the homocoupling of organoboron reagents in Suzuki-Miyaura reactions, which in turn can lead to the formation of the pyrimidine dimer. Rigorous exclusion of oxygen is crucial.[4]

  • Catalyst Choice and Concentration: The choice of palladium precatalyst and ligands, as well as their concentration, can influence the rate of homocoupling versus the desired cross-coupling.

  • Reaction Temperature: Higher temperatures can sometimes favor the dimerization pathway.

Q3: How can I minimize dimerization during a Suzuki-Miyaura coupling reaction?

A3: To minimize the formation of the pyrimidine dimer in a Suzuki-Miyaura coupling, consider the following strategies:

  • Thorough Degassing: Before starting the reaction, thoroughly degas the solvent and reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.[4]

  • Catalyst and Ligand Selection: Use a well-defined palladium precatalyst and a suitable ligand. Bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes suppress homocoupling.

  • Controlled Addition of Reagents: In some cases, slow and controlled addition of the this compound to the reaction mixture containing the catalyst and the coupling partner can minimize its concentration and thus reduce the likelihood of dimerization.

  • Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent. Lowering the temperature may reduce the rate of dimerization more than the rate of the desired reaction.

Q4: Is dimerization a concern in nucleophilic aromatic substitution (SNAr) reactions?

A4: Dimerization is generally less of a concern in classic SNAr reactions where a nucleophile displaces the chloride on the pyrimidine ring. However, certain conditions or reactive nucleophiles could potentially lead to side reactions. If dimerization is observed, it would be important to re-evaluate the reaction conditions and the nature of the nucleophile.

Troubleshooting Guide: Dimerization in Cross-Coupling Reactions

If you are observing significant formation of the 4,4'-diethyl-5,5'-difluoro-2,2'-bipyrimidine dimer, use the following guide to troubleshoot your reaction.

Observation Potential Cause Suggested Action
High levels of dimer formation (>10%) Inadequate degassing of the reaction mixture.Improve the degassing procedure. Use the freeze-pump-thaw method for solvents. Ensure a positive pressure of inert gas (argon or nitrogen) is maintained throughout the reaction.[4]
Suboptimal palladium catalyst or ligand.Screen different palladium precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, or an NHC ligand).[5]
Reaction temperature is too high.Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it could disproportionately reduce the rate of dimerization.
Inconsistent dimer formation between batches Variability in reagent quality or solvent purity.Use freshly purified solvents and high-purity reagents. Ensure the boronic acid or other coupling partner is of good quality.
Oxygen leak in the reaction setup.Carefully check all seals and connections in your reaction apparatus to ensure a completely inert atmosphere.
Dimerization is observed alongside desired product The catalytic system is promoting both pathways.Adjust the stoichiometry of the reagents. A slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes favor the cross-coupling pathway.
The chosen base is not optimal.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The nature of the base can influence the catalytic cycle.[6]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling to Minimize Dimerization

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to minimize homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

Procedure:

  • Degassing: Degas the solvent by bubbling argon or nitrogen through it for at least 30 minutes.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the this compound, arylboronic acid, base, and palladium catalyst.

  • Solvent Addition: Add the degassed solvent to the flask via cannula or syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Catalytic Cycle of Suzuki-Miyaura Coupling and Dimerization Pathway

Suzuki_Dimerization Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L2 (Ar = Pyrimidine) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)2 Base Dimer_OxAdd Oxidative Addition (2nd Ar-X) ArPdX->Dimer_OxAdd Ar-X ArPdAr_prime Ar-Pd(II)-Ar' L2 Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' Desired Product RedElim->Product Dimer_Product Ar-Ar Dimer Byproduct Dimer_OxAdd->Dimer_Product Dimer_Product->Pd0 Regeneration ArX 2-Chloro-4-ethyl- 5-fluoropyrimidine ArB Boronic Acid Reagent

Caption: Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway leading to dimer formation.

Troubleshooting Workflow for Dimerization

Troubleshooting_Dimerization start High Dimer Formation Observed degas Step 1: Review Degassing Protocol Is it rigorous (e.g., freeze-pump-thaw)? start->degas improve_degas Action: Improve degassing. Use F-P-T and maintain inert atmosphere. degas->improve_degas No catalyst Step 2: Evaluate Catalyst System Are there alternative catalysts/ligands? degas->catalyst Yes improve_degas->catalyst screen_catalyst Action: Screen different Pd precatalysts and ligands (e.g., bulky phosphines, NHCs). catalyst->screen_catalyst Yes temp Step 3: Assess Reaction Temperature Is the temperature optimized? catalyst->temp No screen_catalyst->temp lower_temp Action: Run the reaction at a lower temperature. temp->lower_temp No reagents Step 4: Check Reagent Stoichiometry & Quality Are reagents pure? Is stoichiometry optimal? temp->reagents Yes lower_temp->reagents adjust_reagents Action: Use high-purity reagents. Try a slight excess of the boronic acid. reagents->adjust_reagents No end Dimerization Minimized reagents->end Yes adjust_reagents->end

Caption: A stepwise workflow for troubleshooting and minimizing dimerization in cross-coupling reactions.

References

Troubleshooting failed reactions involving 2-Chloro-4-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-ethyl-5-fluoropyrimidine. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common applications of this compound?

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its structural isomer, 4-chloro-6-ethyl-5-fluoropyrimidine, is a known key intermediate in the synthesis of the antifungal drug Voriconazole.[1][2][3] Reactions involving this class of compounds often focus on the substitution of the chlorine atom via cross-coupling reactions or nucleophilic aromatic substitution.

Q2: Which position (C2-Chloro or C4-Ethyl) is more reactive?

In pyrimidine systems, the C2 and C4 positions are generally susceptible to nucleophilic attack. For dihalogenated pyrimidins, substitution reactions often favor the C4 position. However, the presence of the fluorine at C5 and the ethyl group at C4 can influence the reactivity of the C2-chloro group. The electron-withdrawing nature of the fluorine atom can activate the ring for nucleophilic substitution. In palladium-catalyzed cross-coupling reactions, the relative reactivity can be influenced by the choice of catalyst and ligands.

Q3: Can this compound undergo hydrolysis?

Yes, the chloro-substituent on the pyrimidine ring can be susceptible to hydrolysis, which would lead to the formation of the corresponding 4-ethyl-5-fluoro-pyrimidin-2-ol. This can be an undesired side reaction, particularly in the presence of strong bases or acids and water at elevated temperatures. Hydrolysis of a similar compound, 2-chloro-5-fluoropyrimidine, can be achieved under acidic or alkaline conditions at temperatures ranging from 25°C to 95°C.[4][5]

Troubleshooting Failed Reactions

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling Reactions

Q: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing low to no conversion of my starting material. What are the potential causes and how can I troubleshoot this?

A: Low conversion in Suzuki-Miyaura couplings involving electron-deficient heteroaryl chlorides like this compound can stem from several factors. Here is a systematic approach to troubleshooting:

Troubleshooting Workflow for Low Conversion in Suzuki Coupling

G start Low/No Conversion catalyst Catalyst/Ligand Inactivity start->catalyst conditions Suboptimal Reaction Conditions start->conditions reagents Reagent Quality Issues start->reagents side_reactions Competing Side Reactions start->side_reactions sol_catalyst1 sol_catalyst1 catalyst->sol_catalyst1 Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands). sol_catalyst2 sol_catalyst2 catalyst->sol_catalyst2 Use a pre-catalyst to ensure efficient generation of Pd(0). sol_conditions1 sol_conditions1 conditions->sol_conditions1 Increase reaction temperature incrementally. sol_conditions2 sol_conditions2 conditions->sol_conditions2 Screen different bases (e.g., K3PO4, Cs2CO3). sol_conditions3 sol_conditions3 conditions->sol_conditions3 Ensure rigorous degassing of solvents. sol_reagents1 sol_reagents1 reagents->sol_reagents1 Check purity of boronic acid (protodeboronation). sol_reagents2 sol_reagents2 reagents->sol_reagents2 Use fresh, anhydrous solvents. sol_side_reactions1 sol_side_reactions1 side_reactions->sol_side_reactions1 Monitor for hydrolysis of the C-Cl bond (LC-MS). sol_side_reactions2 sol_side_reactions2 side_reactions->sol_side_reactions2 Check for homocoupling of the boronic acid.

Caption: Troubleshooting workflow for low Suzuki coupling conversion.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for electron-deficient aryl chlorides.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6] These can promote the oxidative addition step, which is often rate-limiting for aryl chlorides.

  • Base Selection: The base is crucial for the transmetalation step.

    • Recommendation: Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃ for challenging couplings.[7]

  • Reaction Conditions:

    • Temperature: Insufficient heat can lead to a sluggish reaction. Gradually increase the temperature, but be mindful of potential decomposition.

    • Atmosphere: Suzuki couplings are sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) and that solvents are thoroughly degassed.

  • Reagent Quality:

    • Boronic Acid: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen).[8] Check the purity of your boronic acid. Using the corresponding pinacol ester or trifluoroborate salt can sometimes mitigate this issue.[6]

    • Solvent: Ensure solvents are anhydrous, as water can contribute to side reactions.

Quantitative Data for Suzuki Coupling Optimization:

ParameterCondition A (Standard)Condition B (Optimized for Aryl Chlorides)Expected Outcome with Condition B
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ with XPhosIncreased reaction rate and yield
Ligand PPh₃XPhos or SPhosEnhanced catalyst stability and activity
Base Na₂CO₃K₃PO₄ or Cs₂CO₃Improved transmetalation efficiency
Solvent Toluene/EtOH/H₂ODioxane/H₂O or Toluene (anhydrous)Reduced side reactions
Temperature 80 °C100-120 °COvercoming activation energy for C-Cl activation
Issue 2: Poor Yields in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is giving a low yield of the desired product. What should I investigate?

A: The Buchwald-Hartwig amination of heteroaryl chlorides can be challenging. Low yields can be due to catalyst deactivation, side reactions, or inappropriate reaction conditions.

Logical Troubleshooting for Buchwald-Hartwig Amination

G start Low Yield in Buchwald-Hartwig Amination catalyst Catalyst/Ligand Issues start->catalyst base Incorrect Base Selection start->base side_reactions Side Reactions start->side_reactions sol_catalyst1 sol_catalyst1 catalyst->sol_catalyst1 Use bulky, electron-rich ligands (e.g., Josiphos, Buchwald type). sol_catalyst2 sol_catalyst2 catalyst->sol_catalyst2 Screen different Pd pre-catalysts. sol_base1 sol_base1 base->sol_base1 Use a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS). sol_base2 sol_base2 base->sol_base2 Ensure base is anhydrous. sol_side_reactions1 sol_side_reactions1 side_reactions->sol_side_reactions1 Check for hydrodehalogenation (replacement of Cl with H). sol_side_reactions2 sol_side_reactions2 side_reactions->sol_side_reactions2 Monitor for competitive C4-functionalization if starting from a di-substituted pyrimidine.

Caption: Troubleshooting guide for low-yield Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Catalyst System: The choice of ligand is critical for the amination of heteroaryl chlorides.

    • Recommendation: Bidentate phosphine ligands (e.g., BINAP, DPPF) or sterically hindered monophosphine ligands (e.g., DavePhos, XPhos) are often effective.[9][10] For challenging substrates, specific ligands like Josiphos-type ligands may be beneficial.

  • Base Selection: A strong, non-nucleophilic base is typically required.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) is a common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) can also be used, especially if the substrate has base-sensitive functional groups.[10]

  • Side Reactions:

    • Hydrodehalogenation: This is a common side reaction where the chloro group is replaced by a hydrogen atom. This can result from a β-hydride elimination pathway.[9] Using a bulky ligand can sometimes suppress this.

    • Competitive Amination: If starting with a precursor having multiple leaving groups, ensure reaction conditions are optimized for selectivity.

Key Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction:

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2-3 eq.).

  • Inert Atmosphere: Seal the vial, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried, filtered, and concentrated.

  • Purification: The crude product is typically purified by flash column chromatography.

General Protocol for a Trial Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox, add a palladium pre-catalyst (e.g., Pd(OAc)₂ with a ligand, or a pre-formed catalyst, 1-5 mol%), the ligand (if separate), and the base (e.g., NaOt-Bu, 1.2-1.5 eq.) to a reaction vial.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M).

  • Reaction: Seal the vial and heat to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring and Work-up: Follow steps 5-7 as described for the Suzuki-Miyaura coupling.

Disclaimer: These are general starting protocols and may require optimization for specific substrates and desired outcomes. Always consult relevant literature for more detailed procedures and safety information.

References

Technical Support Center: Improving Regioselectivity in 2-Chloro-4-ethyl-5-fluoropyrimidine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-ethyl-5-fluoropyrimidine. The focus is on controlling regioselectivity during common synthetic modifications, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions.

General Principles of Regioselectivity

In 2,4-disubstituted pyrimidines, the C4 position is generally more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. This is attributed to the electronic properties of the pyrimidine ring, where the C4 position has a larger LUMO coefficient, making it more electrophilic. However, the substituents at the C2, C4, and C5 positions can significantly influence this inherent reactivity. In the case of this compound:

  • 5-Fluoro Group: The strongly electron-withdrawing fluorine atom at the C5 position activates the entire pyrimidine ring for nucleophilic attack.

  • 4-Ethyl Group: This electron-donating and sterically hindering group can decrease the electrophilicity of the C4 position and sterically block the approach of nucleophiles or catalysts.

  • 2-Chloro Group: This is the other reactive site for substitution.

The interplay of these electronic and steric factors determines the regiochemical outcome of a given reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the modification of this compound.

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling

Symptom: A mixture of C2 and C4-arylated products is obtained, with the C4 isomer being the major product, but the C2 isomer is formed in significant amounts.

Root Cause Analysis:

While the C4 position is generally more reactive, the steric hindrance from the 4-ethyl group and the electronic influence of the 5-fluoro group can lead to competitive coupling at the C2 position. The choice of catalyst, ligand, and base plays a crucial role in controlling the regioselectivity.

Troubleshooting Strategies:

StrategyRationaleRecommended Starting Conditions
Ligand Selection Bulky, electron-rich phosphine ligands can favor coupling at the less sterically hindered C2 position. Conversely, less bulky ligands may favor the electronically preferred C4 position.For C2 selectivity, consider using bulky biarylphosphine ligands like XPhos or SPhos. For C4 selectivity, a less sterically demanding ligand such as PPh₃ can be employed.
Catalyst Choice The choice of palladium precursor can influence the active catalytic species.Pd(PPh₃)₄ or PdCl₂(dppf) are common starting points that often favor C4 coupling.
Base Selection The strength and nature of the base can affect the transmetalation step and, consequently, the regioselectivity.A milder base like K₂CO₃ or Cs₂CO₃ is a good starting point. Stronger bases like K₃PO₄ may be explored.
Solvent System The polarity of the solvent can influence the reaction kinetics and selectivity.A mixture of a polar aprotic solvent like 1,4-dioxane or DME with water is typically used.
Temperature Control Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.Start at a moderate temperature (e.g., 80 °C) and adjust as needed.
Issue 2: Low Yield or No Reaction in Buchwald-Hartwig Amination

Symptom: The desired aminated product is not formed, or the reaction proceeds with low conversion.

Root Cause Analysis:

The this compound substrate can be challenging for C-N bond formation due to potential catalyst inhibition by the nitrogen atoms in the pyrimidine ring and the steric hindrance at the C4 position. The choice of ligand is critical to overcome these challenges.

Troubleshooting Strategies:

StrategyRationaleRecommended Starting Conditions
Ligand Selection Bulky, electron-rich biaryl phosphine ligands are generally required to promote efficient oxidative addition and reductive elimination.Use ligands such as Xantphos, XPhos, or RuPhos.
Catalyst Precursor Pre-formed palladium catalysts can be more active than those generated in situ.Consider using a palladacycle precatalyst like G3 or G4 XPhos Palladacycle.
Base Selection A strong, non-nucleophilic base is typically required.NaOtBu or LHMDS are commonly used. For base-sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ can be tested.
Temperature Higher temperatures are often necessary to drive the reaction to completion.Reactions are typically run between 80-110 °C.
Issue 3: Lack of Selectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptom: A mixture of C2 and C4 substituted products is obtained with an amine or alkoxide nucleophile.

Root Cause Analysis:

While the C4 position is electronically favored for SNAr, the steric bulk of the 4-ethyl group can direct the nucleophile to the C2 position. The nature of the nucleophile also plays a significant role; "soft" nucleophiles may favor one position over the other.

Troubleshooting Strategies:

StrategyRationaleRecommended Starting Conditions
Nucleophile Choice Harder nucleophiles (e.g., primary amines, alkoxides) may favor the more electronically activated C4 position, while softer nucleophiles (e.g., thiols) might show different selectivity.For C4 selectivity, use primary or secondary amines. To explore C2 selectivity, thiols can be investigated.
Temperature Control Lowering the reaction temperature can increase selectivity by favoring the reaction at the more reactive site.Start the reaction at room temperature or even 0 °C and slowly warm if necessary.
Solvent Effects Polar aprotic solvents are generally preferred for SNAr reactions.Use solvents like DMF, DMSO, or NMP.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the chloro substituents in this compound?

Based on general principles for 2,4-dihalopyrimidines, the C4 position is typically more reactive towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1][2] The electron-withdrawing nature of the pyrimidine nitrogens has a greater activating effect on the C4 position. However, the presence of the 4-ethyl group may sterically hinder this position, potentially increasing the reactivity of the C2 position.

Q2: How does the 5-fluoro substituent affect the regioselectivity?

The 5-fluoro substituent is strongly electron-withdrawing, which activates the entire pyrimidine ring towards nucleophilic attack. This generally increases the reaction rates for SNAr reactions at both the C2 and C4 positions. In palladium-catalyzed couplings, its electronic effect may be less pronounced in determining regioselectivity compared to steric factors and ligand effects.

Q3: Can I achieve selective C2 functionalization?

Yes, selective C2 functionalization is possible, although it often requires specific conditions to overcome the inherent preference for C4 reactivity. For Buchwald-Hartwig amination, specific bulky ligands can promote C2 selectivity. In some cases of SNAr, steric hindrance at C4 by the ethyl group may favor C2 attack by certain nucleophiles.

Q4: Are there any non-palladium-based methods to consider for cross-coupling?

While palladium catalysis is the most common, other transition metals like nickel or copper can also be used for cross-coupling reactions. These may offer different regioselectivities, but reaction conditions would need to be developed and optimized.

Experimental Protocols (Starting Points)

The following are suggested starting protocols based on literature for similar substrates. Note: These conditions are starting points and may require optimization for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling (Favoring C4-Selectivity)
ParameterValue
Reactants This compound (1.0 eq.), Arylboronic acid (1.2 eq.)
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 eq.)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 80-100 °C
Time 12-24 h

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination (Exploring C2/C4 Selectivity)
ParameterValue
Reactants This compound (1.0 eq.), Amine (1.2 eq.)
Catalyst Pd₂(dba)₃ (2.5 mol%)
Ligand Xantphos (10 mol%) or XPhos (10 mol%)
Base NaOtBu (1.5 eq.)
Solvent Toluene or 1,4-Dioxane
Temperature 100-110 °C
Time 12-24 h

Procedure:

  • To an oven-dried reaction vessel, add the palladium precursor and the ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent, followed by the this compound, the amine, and the base.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
ParameterValue
Reactants This compound (1.0 eq.), Nucleophile (e.g., amine) (1.1 eq.)
Base (if needed) K₂CO₃ or Et₃N (2.0 eq.)
Solvent DMF or DMSO
Temperature Room Temperature to 80 °C
Time 4-24 h

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction vessel.

  • Add the nucleophile and the base (if required).

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants & Base inert Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Catalyst/Ligand solvent->catalyst heat Heat & Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Reaction Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Chromatography) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic cluster_regio Troubleshooting Regioselectivity cluster_yield Troubleshooting Yield decision decision issue issue start Experiment Start decision_check_outcome Desired Outcome? start->decision_check_outcome Run Reaction issue_regio Poor Regioselectivity change_ligand Modify Ligand issue_regio->change_ligand change_temp Adjust Temperature issue_regio->change_temp change_base Screen Bases issue_regio->change_base issue_yield Low Yield optimize_catalyst Optimize Catalyst Loading issue_yield->optimize_catalyst optimize_temp Increase Temperature issue_yield->optimize_temp check_reagents Check Reagent Purity issue_yield->check_reagents decision_check_outcome->issue_regio No (Regioisomers) decision_check_outcome->issue_yield No (Low Conversion) change_ligand->start Re-run change_temp->start Re-run change_base->start Re-run optimize_catalyst->start Re-run optimize_temp->start Re-run check_reagents->start Re-run

Caption: Troubleshooting decision tree for reaction optimization.

References

Managing exothermic reactions in 2-Chloro-4-ethyl-5-fluoropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the synthesis of 2-Chloro-4-ethyl-5-fluoropyrimidine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Exothermic reactions, if not properly controlled, can lead to runaway reactions, reduced yield, and compromised product purity. Below are common problems, their potential causes, and recommended solutions.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
EXO-01 Rapid, uncontrolled temperature increase upon reagent addition. 1. Reagent addition rate is too high.2. Inadequate cooling capacity.3. Incorrect solvent with low boiling point or poor heat transfer properties.4. High concentration of reactants.1. Immediately stop reagent addition.2. Apply emergency cooling (e.g., ice bath).3. Once the temperature is stable, restart addition at a significantly slower rate.4. Ensure the cooling system is functioning optimally before restarting.5. Consider using a higher boiling point solvent or increasing the solvent volume to dilute the reactants.
EXO-02 Delayed exotherm followed by a sudden, sharp temperature spike. Accumulation of unreacted reagents due to low initial temperature or insufficient mixing, followed by a sudden initiation of the reaction.1. Ensure the reaction mixture is well-stirred throughout the addition process.2. Maintain the initial reaction temperature at a level that allows for controlled initiation.3. Add a small amount of the reagent initially and wait for a slight, controlled temperature increase before proceeding with the rest of the addition.
EXO-03 Localized hotspots within the reactor. Poor mixing leading to non-uniform distribution of reactants and heat.1. Increase the stirring speed to improve homogeneity.2. Use a reactor with an appropriate design for efficient mixing (e.g., baffled flask).3. Ensure the temperature probe is placed in a representative location within the reactor.
EXO-04 Pressure build-up in the reaction vessel. 1. Formation of gaseous byproducts.2. The reaction temperature exceeding the boiling point of the solvent.1. Ensure the reaction is conducted in a well-ventilated fume hood with an appropriate pressure relief system.2. Maintain the reaction temperature well below the solvent's boiling point.3. If gaseous byproducts are expected, use an open or vented system.

Frequently Asked Questions (FAQs)

Q1: What are the critical steps in the synthesis of this compound where an exothermic reaction is most likely to occur?

A1: The most critical step is typically the chlorination of the pyrimidine ring precursor, for instance, the reaction of a dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] The addition of reagents such as phosphorus oxychloride or tertiary amines, which are often used as catalysts or acid scavengers, can be highly exothermic.[1][2]

Q2: How can I proactively design my experiment to minimize the risk of a runaway reaction?

A2: Proactive measures include:

  • Slow, controlled addition of reagents: Use a dropping funnel or a syringe pump for gradual addition.

  • Adequate cooling: Have a cooling bath (e.g., ice-water or ice-salt) ready and ensure your reaction vessel is properly immersed.

  • Use of appropriate solvent: Select a solvent with a suitable boiling point and good heat transfer properties.[3]

  • Dilution: Working with more dilute solutions can help to dissipate heat more effectively.[3]

  • Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer.

Q3: What are the signs of a potential runaway reaction?

A3: Key indicators include a sudden and rapid increase in temperature that is difficult to control with the cooling system, a rapid increase in pressure, vigorous boiling or fuming, and a noticeable change in the color or viscosity of the reaction mixture.[4]

Q4: What immediate actions should be taken in the event of a runaway reaction?

A4: In case of a runaway reaction, prioritize safety:

  • Immediately stop the addition of any reagents.

  • Increase cooling to the maximum capacity.

  • If possible and safe, quench the reaction by adding a pre-determined quenching agent.

  • Alert colleagues and evacuate the immediate area if the situation cannot be brought under control.

  • Activate any emergency systems, such as a reactor vent, if available.[4]

Q5: Can the order of reagent addition impact the exothermicity of the reaction?

A5: Yes, the order of addition can be critical. It is often recommended to add the more reactive or exothermic component slowly to the less reactive component in the reaction vessel, which is already at the desired temperature and being stirred efficiently.

Experimental Protocol: General Guideline for Chlorination

This is a generalized protocol based on the synthesis of similar chlorinated pyrimidines and should be adapted and optimized for the specific synthesis of this compound.

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and a thermometer. Place the flask in a cooling bath.

  • Initial Charge: Charge the flask with the pyrimidine precursor and an appropriate solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the mixture to the desired initial temperature (e.g., 0-5 °C).

  • Reagent Addition: Slowly add the chlorinating agent (e.g., phosphorus oxychloride) dropwise from the dropping funnel while maintaining the internal temperature within a narrow, controlled range.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical method.

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction mixture by pouring it onto crushed ice or into cold water. This step can also be exothermic and requires caution.[1]

  • Workup: Proceed with the standard workup procedure, which may include extraction, washing, drying, and purification.

Visualizations

Troubleshooting Logic for Exothermic Events

Troubleshooting_Exotherm cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action cluster_prevent Prevention Observe Uncontrolled Temperature Rise Diagnose Identify Potential Cause Observe->Diagnose Cause1 Reagent Addition Too Fast Diagnose->Cause1 Cause2 Inadequate Cooling Diagnose->Cause2 Cause3 Poor Mixing Diagnose->Cause3 Cause4 Delayed Initiation Diagnose->Cause4 Action1 Stop Reagent Addition Cause1->Action1 Action2 Increase Cooling Cause2->Action2 Action3 Improve Stirring Cause3->Action3 Action4 Controlled Initiation Cause4->Action4 Prevent Refine Protocol for Future Runs Action1->Prevent Action2->Prevent Action3->Prevent Action4->Prevent

Caption: Troubleshooting workflow for managing exothermic events.

General Experimental Workflow for Synthesis

Synthesis_Workflow A Reactor Setup & Inert Atmosphere B Charge Precursor & Solvent A->B C Cool to Initial Temperature B->C D Slow Reagent Addition C->D E Monitor Reaction Progress D->E F Controlled Quenching E->F Upon Completion G Workup & Purification F->G H Product Characterization G->H

Caption: A generalized experimental workflow for the synthesis.

References

Technical Support Center: Purification of 2-Chloro-4-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Chloro-4-ethyl-5-fluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in crude this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Such as 2,4-dichloro-5-fluoropyrimidine or 6-ethyl-5-fluoropyrimidin-4-ol, depending on the synthetic route.

  • Isomeric Impurities: Positional isomers that may form during the synthesis.

  • By-products: Resulting from side reactions, which can include N-acylated ureas if urea is used in a preceding step.[1]

  • Residual Solvents: Solvents used in the synthesis and work-up that are not completely removed.

Q2: What are the primary methods for purifying this compound?

A2: The two most effective and commonly used purification techniques for pyrimidine derivatives are recrystallization and column chromatography.[2] The choice between these methods depends on the nature and quantity of the impurities present.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the main component and impurities.[3]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR).

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) to identify unknown impurities based on their mass-to-charge ratio.

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a powerful technique for removing impurities with different solubility profiles from the desired compound.[4]

Problem 1: The compound does not crystallize from the solution upon cooling.

  • Cause: The solution is supersaturated, or the nucleation process is inhibited.

  • Solution:

    • Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution.[5]

    • Seed the Solution: Add a few seed crystals of pure this compound to the solution.[5]

    • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

    • Slow Cooling: Ensure the cooling process is gradual. Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath.[2]

Problem 2: The compound "oils out" instead of forming crystals.

  • Cause: The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.

  • Solution:

    • Reheat and Add Solvent: Reheat the solution to redissolve the oil and add a small amount of additional solvent.[6]

    • Change Solvent System: Use a solvent with a lower boiling point or a different polarity. A solvent pair, where the compound is highly soluble in one solvent and poorly soluble in the other, can be effective.[2][7]

    • Slower Cooling: Allow the solution to cool more slowly to promote the formation of an ordered crystal lattice.

Problem 3: The purified product is still not pure enough after one recrystallization.

  • Cause: The impurities have a similar solubility profile to the product in the chosen solvent.

  • Solution:

    • Second Recrystallization: Perform a second recrystallization using a different solvent system with different polarity characteristics.[2]

    • Alternative Purification Method: If recrystallization is ineffective, column chromatography is the recommended next step.[2]

Column Chromatography Issues

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.

Problem 1: Poor separation of the desired compound from an impurity.

  • Cause: The mobile phase composition is not optimal for resolving the compounds.

  • Solution:

    • Optimize the Mobile Phase:

      • Adjust Polarity: For normal-phase chromatography (e.g., silica gel), if your compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they are eluting too slowly, increase the polarity.[2]

      • Ternary Solvent System: Adding a small amount of a third solvent with a different polarity (e.g., methanol or dichloromethane) can sometimes improve separation.[2]

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase (e.g., alumina or reverse-phase silica).

Problem 2: The compound is streaking on the column.

  • Cause: The compound may be too polar for the chosen mobile phase, or it might be interacting too strongly with the stationary phase. The sample may also have been loaded in a solvent that is too strong.

  • Solution:

    • Increase Mobile Phase Polarity: A gradual increase in the polarity of the eluent can help move the compound down the column more effectively.

    • Add a Modifier: For basic compounds like pyrimidines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can reduce tailing.[2]

    • Sample Loading: Ensure the sample is loaded onto the column in a small volume of a weak solvent.

Data Presentation

The following tables present hypothetical data to illustrate the effectiveness of the purification methods.

Table 1: Purity of this compound Before and After a Single Recrystallization.

SamplePurity by HPLC (%)Major Impurity A (%)Major Impurity B (%)
Crude Product85.28.54.1
After Recrystallization (Ethanol)98.50.80.3

Table 2: Comparison of Recrystallization Solvents for Purifying this compound.

Solvent SystemYield (%)Purity by HPLC (%)
Ethanol7598.5
Isopropanol/Water (9:1)8299.1
Ethyl Acetate/Hexane7898.8

Table 3: Purity of this compound Before and After Column Chromatography.

SamplePurity by HPLC (%)Impurity C (Isomer) (%)
Crude Product92.15.8
After Column Chromatography99.7<0.1

Experimental Protocols

Protocol 1: Recrystallization using a Single Solvent
  • Solvent Selection: In a small test tube, add about 50 mg of the crude product and a few drops of the chosen solvent (e.g., ethanol). Heat the mixture gently. A good solvent will dissolve the compound when hot but show low solubility at room temperature.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adsorbed impurities.[5]

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: For a compound of moderate polarity like this compound, silica gel is a suitable stationary phase. A common eluent system is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the desired compound.[2]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required to separate impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Purity Analysis cluster_end End crude_product Crude 2-Chloro-4-ethyl- 5-fluoropyrimidine recrystallization Recrystallization crude_product->recrystallization Initial Purification hplc HPLC Analysis recrystallization->hplc Purity Check column_chromatography Column Chromatography column_chromatography->hplc Re-analysis hplc->column_chromatography If impurities remain pure_product Pure Product (>99%) hplc->pure_product If purity is high

Caption: Experimental workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals impure_crystals Crystals are Impure start->impure_crystals success Pure Crystals Obtained start->success Successful reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes change_solvent Change Solvent/Solvent Pair oiling_out->change_solvent No, still oils out induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes concentrate_solution Concentrate Solution no_crystals->concentrate_solution No, still no crystals second_recrystallization Second Recrystallization (Different Solvent) impure_crystals->second_recrystallization Yes column_chromatography Proceed to Column Chromatography impure_crystals->column_chromatography No, still impure slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->success induce_crystallization->success concentrate_solution->slow_cool second_recrystallization->success

Caption: Troubleshooting guide for the recrystallization of this compound.

References

Stability issues of 2-Chloro-4-ethyl-5-fluoropyrimidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Chloro-4-ethyl-5-fluoropyrimidine in solution. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue: Rapid Degradation of the Compound in Solution

Question: I am observing a rapid decrease in the concentration of this compound in my solution. What could be the cause and how can I prevent it?

Answer:

Rapid degradation of this compound is often linked to environmental and solution-specific factors. The primary suspects are hydrolysis, pH, temperature, and light exposure.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrolysis The chloro group on the pyrimidine ring is susceptible to hydrolysis, particularly in the presence of moisture.[1] It is advisable to use anhydrous solvents and minimize exposure to atmospheric moisture.
Incorrect pH The stability of the compound can be pH-dependent. A change of even one pH unit can significantly alter the rate of degradation.[2] It is recommended to work in buffered solutions and determine the optimal pH range for stability. Acidic conditions should be avoided as acids are listed as incompatible materials for similar compounds.[3]
Elevated Temperature Higher temperatures can accelerate degradation.[1] Maintain solutions at a low temperature (e.g., 2-8°C) and avoid exposure to heat sources. For long-term storage, consider freezing the solution if the compound is stable under those conditions.
Light Exposure (Photodegradation) Exposure to UV or visible light can induce degradation.[1] Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[4]
Reactive Solvents Protic solvents may react with the compound.[5] Consider using aprotic solvents if compatible with your experimental design.
Issue: Appearance of Unknown Peaks in Chromatographic Analysis

Question: My HPLC/LC-MS analysis shows unexpected peaks that increase over time. What are these and how can I identify them?

Answer:

The appearance of new peaks is likely due to the formation of degradation products. Based on the structure of this compound, the most probable degradation pathway is hydrolysis.

Potential Degradation Product:

  • Hydrolysis Product: The most likely degradation product is the corresponding 2-hydroxy-4-ethyl-5-fluoropyrimidine, formed by the substitution of the chlorine atom with a hydroxyl group.[1][6]

Identification Strategy:

  • Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in confirming if the unknown peaks correspond to degradation products.

  • Mass Spectrometry (MS) Analysis: Analyze the unknown peaks by LC-MS to determine their molecular weight. The expected molecular weight of 2-hydroxy-4-ethyl-5-fluoropyrimidine can then be compared to the experimental data.

  • NMR Spectroscopy: For definitive structural elucidation of major degradation products, isolation followed by NMR spectroscopy is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solutions of this compound?

A1: To ensure stability, solutions should be stored under the following conditions:

  • Temperature: 2-8°C for short-term storage. For long-term storage, freezing at -20°C or below in an appropriate solvent may be suitable, but freeze-thaw stability should be confirmed.

  • Light: Protect from light by using amber vials or other light-blocking containers.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[7]

Q2: What are the main factors that influence the stability of this compound?

A2: The primary factors affecting the stability of halogenated pyrimidines include temperature, light, humidity, and pH.[1][2] The presence of the chloro group makes the molecule susceptible to nucleophilic substitution, particularly hydrolysis.

A Stability of this compound B Temperature A->B influenced by C pH of Solution A->C influenced by D Light Exposure A->D influenced by E Solvent Type A->E influenced by F Presence of Moisture A->F influenced by J Thermal Degradation B->J H Hydrolysis C->H I Photodegradation D->I F->H G Degradation H->G leads to I->G leads to J->G leads to

Factors influencing the stability of the compound.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation product is 2-hydroxy-4-ethyl-5-fluoropyrimidine, resulting from the hydrolysis of the C-Cl bond. Other potential degradation pathways could involve photolytic cleavage of the C-Cl bond or other ring modifications under harsh conditions.[1]

A This compound C 2-Hydroxy-4-ethyl-5-fluoropyrimidine A->C Hydrolysis B H2O / OH- B->C

Hypothesized hydrolysis degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and products under stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.[1]

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours, then dissolve in the solvent.[1]

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., reverse-phase with UV detection). Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Protocol 2: Solution Stability Study Workflow

This protocol outlines the steps for evaluating the stability of the compound in a specific solvent system over time.

A Prepare Solution of Compound B Divide into Aliquots for each Time Point and Condition A->B C Store Aliquots under Defined Conditions (e.g., 4°C, RT, 40°C) B->C D Analyze Aliquots at Predetermined Time Points (t=0, 24h, 48h, etc.) C->D E Quantify Compound and Degradants (e.g., HPLC) D->E F Determine Rate of Degradation E->F

Workflow for a solution stability study.

Data Presentation

The following tables are examples of how to present stability data. The values are for illustrative purposes only.

Table 1: Example pH Stability Data for this compound at 25°C

pHTime (hours)% Remaining of Initial Concentration
2.02499.5%
7.02492.1%
9.02475.3%

Table 2: Example Temperature Stability Data for this compound in a pH 7.4 Buffer

TemperatureTime (hours)% Remaining of Initial Concentration
4°C4899.8%
25°C (RT)4885.2%
40°C4860.7%

References

Technical Support Center: Analytical Methods for Monitoring 2-Chloro-4-ethyl-5-fluoropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-ethyl-5-fluoropyrimidine. It offers insights into common analytical challenges and detailed protocols for reaction monitoring.

Frequently Asked Questions (FAQs) & Troubleshooting

HPLC Analysis

Question: I am seeing a new, unexpected peak in my HPLC chromatogram during the reaction. What could it be?

Answer: An unexpected peak could be a reaction intermediate, a byproduct, or a degradation product. To identify it, consider the following:

  • Reaction Pathway: Review the reaction mechanism for potential intermediates or side-products. Common side reactions in pyrimidine synthesis can include dimerization or reactions with residual starting materials.

  • Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer, the mass of the unknown peak can provide a molecular weight, which is crucial for identification.

  • Forced Degradation: To determine if the peak is a degradation product, subject a sample of the pure starting material or product to stress conditions (e.g., acid, base, heat, light) and see if the unknown peak appears.

Question: My peaks for this compound are tailing. How can I improve the peak shape?

Answer: Peak tailing for halogenated heterocycles can be caused by several factors:

  • Secondary Interactions: The nitrogen atoms in the pyrimidine ring can interact with residual silanol groups on the C18 column, causing tailing.[1] Try using a mobile phase with a lower pH to protonate the silanols or add a competing base to the mobile phase.[2]

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.[1] Try diluting your sample.

  • Column Contamination: The column may be contaminated with strongly retained compounds.[3] Flush the column with a strong solvent.

  • Blocked Frit: A partially blocked column inlet frit can distort peak shape.[1] Try back-flushing the column.

Question: My retention times are shifting between injections. What is causing this?

Answer: Retention time drift can be due to several issues:

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifting retention times. Ensure your mobile phase is well-mixed and degassed.

  • Column Temperature: Fluctuations in column temperature will affect retention. Use a column oven for stable temperature control.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can take 10-20 column volumes.

  • Pump Performance: Leaks or issues with the pump check valves can cause flow rate fluctuations.

GC-MS Analysis

Question: I am not seeing a clear molecular ion peak for this compound in my GC-MS data. Why?

Answer: Electron ionization (EI) is a high-energy ionization technique that can cause extensive fragmentation, sometimes leading to a weak or absent molecular ion peak.[4] Halogenated compounds, in particular, can be prone to fragmentation. Look for characteristic fragment ions, such as the loss of a chlorine atom or an ethyl group. The presence of chlorine will also result in a characteristic M+2 isotopic pattern.[5]

Question: Are there any special considerations for analyzing a chloro-fluoro compound by GC-MS?

Answer: Yes, halogenated compounds can be reactive at high temperatures in the GC inlet or on the column.

  • Thermal Degradation: Ensure your inlet temperature is not excessively high, as this can cause degradation of the analyte.

  • Column Choice: Use a relatively inert column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), to minimize on-column reactions.

  • Reactivity: Highly reactive compounds may degrade or react with components of the GC system.[6]

NMR Spectroscopy

Question: How can I use NMR to monitor the progress of my reaction in real-time?

Answer: In-situ NMR reaction monitoring is a powerful technique for tracking the disappearance of starting materials and the appearance of products over time.[7][8]

  • Setup: The reaction is typically run directly in an NMR tube inside the spectrometer.

  • Data Acquisition: A series of 1D spectra (e.g., ¹H or ¹⁹F) are acquired at regular intervals.

  • Analysis: By integrating the signals corresponding to the starting material and product, you can generate concentration profiles and determine reaction kinetics.[9]

Question: What are the key NMR signals to monitor for the formation of this compound?

Answer: You should monitor for the appearance of signals corresponding to the product and the disappearance of starting material signals.

  • ¹H NMR: Look for the appearance of a singlet for the pyrimidine proton, a quartet for the methylene (-CH₂-) group, and a triplet for the methyl (-CH₃) group of the ethyl substituent.

  • ¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum will indicate the presence of the fluorine atom on the pyrimidine ring. ¹⁹F NMR is highly sensitive and can be an excellent tool for monitoring fluorinated compounds.[10]

Quantitative Data Summary

The following tables provide hypothetical, yet representative, analytical data for this compound based on typical values for similar compounds. This data should be used as a starting point for method development.

Table 1: Hypothetical HPLC Method Parameters and Expected Retention Times

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temp. 30 °C
Injection Vol. 10 µL
Expected RT (Starting Material) ~2.5 min
Expected RT (Product) ~4.8 min
Expected RT (Potential Impurity) ~3.2 min

Table 2: Predicted Major Mass Fragments (EI-MS)

m/zProposed Fragment
160/162[M]⁺ (Molecular Ion)
145/147[M - CH₃]⁺
131/133[M - C₂H₅]⁺
125[M - Cl]⁺
100[M - Cl - C₂H₅]⁺

Table 3: Estimated NMR Chemical Shifts (in CDCl₃)

NucleusEstimated Chemical Shift (ppm)Multiplicity
¹H (Pyrimidine-H)~8.6s
¹H (-CH₂-)~2.9q
¹H (-CH₃)~1.3t
¹³C (C-Cl)~160d
¹³C (C-F)~155d
¹³C (C-Et)~170d
¹³C (C-H)~140d
¹³C (-CH₂-)~28s
¹³C (-CH₃)~12s
¹⁹F~ -120s

Detailed Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring
  • Mobile Phase Preparation: Prepare a mobile phase of 60% acetonitrile and 40% water, both containing 0.1% formic acid. Filter and degas the mobile phase.

  • Instrument Setup:

    • Install a C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Set the column oven temperature to 30 °C.

    • Set the pump flow rate to 1.0 mL/min.

    • Set the UV detector to 260 nm.

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (~10-20 µL) of the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of water or a suitable quenching agent). Dilute the aliquot with the mobile phase to a suitable concentration.

  • Injection: Inject 10 µL of the prepared sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas of the starting material and the product. Calculate the percent conversion of the reaction.

Protocol 2: GC-MS Method for Impurity Profiling
  • Instrument Setup:

    • Install a DB-5ms column (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Set the injector temperature to 250 °C.

    • Use a suitable oven temperature program, for example: start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Set the helium carrier gas flow to 1.0 mL/min.

    • Set the MS transfer line temperature to 280 °C and the ion source to 230 °C.

    • Acquire data in full scan mode (e.g., m/z 40-400).

  • Sample Preparation: Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Injection: Inject 1 µL of the sample into the GC-MS.

  • Data Analysis: Identify the peaks corresponding to the product and any impurities by examining their mass spectra and retention times.

Protocol 3: In-Situ NMR for Reaction Kinetics
  • Sample Preparation: In an NMR tube, dissolve the starting material in a deuterated solvent that is compatible with the reaction conditions.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer and lock and shim the instrument.

    • Acquire an initial spectrum of the starting material.

  • Reaction Initiation: Inject the reagent required to start the reaction directly into the NMR tube.

  • Data Acquisition: Immediately begin acquiring a series of 1D spectra (e.g., ¹H or ¹⁹F) at regular time intervals.

  • Data Processing: Process the spectra and integrate the relevant peaks for the starting material and product to determine their relative concentrations over time.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reaction Aliquot quench Quench Reaction start->quench dilute Dilute with Mobile Phase quench->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Conversion integrate->calculate Troubleshooting_Workflow cluster_investigate Initial Checks cluster_identify Identification cluster_conclusion Conclusion start Unexpected Peak in HPLC check_blank Inject a Blank Run start->check_blank check_sm Inject Starting Material start->check_sm lcms Analyze by LC-MS check_blank->lcms Peak Absent contaminant System Contamination check_blank->contaminant Peak Present check_sm->lcms forced_degradation Perform Forced Degradation lcms->forced_degradation impurity Impurity/Side-Product lcms->impurity Mass Corresponds to Expected Byproduct degradant Degradation Product forced_degradation->degradant Peak Forms Reaction_Pathway SM Starting Material (e.g., Uracil Derivative) Intermediate Intermediate SM->Intermediate Step 1 Product This compound Intermediate->Product Step 2 Side_Product1 Dimerization Product Intermediate->Side_Product1 Side_Product2 Over-alkylation Product Product->Side_Product2 Excess Reagent

References

Technical Support Center: Industrial Production of 2-Chloro-4-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The industrial production of 2-Chloro-4-ethyl-5-fluoropyrimidine is not extensively documented in publicly available literature. This guide is based on established principles of pyrimidine chemistry and analogous syntheses. The experimental protocols and troubleshooting advice provided are intended for guidance and should be adapted and optimized for specific laboratory or plant conditions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the industrial production of this compound?

A1: A plausible and common approach for the synthesis of this compound involves the chlorination of a corresponding hydroxypyrimidine precursor, such as 4-ethyl-5-fluoro-2(1H)-pyrimidinone. The most frequently used chlorinating agent for this transformation on an industrial scale is phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline or triethylamine to neutralize the generated HCl.

Q2: What are the primary challenges encountered during the chlorination step?

A2: The main challenges include incomplete conversion of the starting material, the formation of dichlorinated or other over-chlorinated byproducts, and degradation of the product under harsh reaction conditions. The reaction is often exothermic and requires careful temperature control to minimize side reactions.

Q3: How can the purity of this compound be assessed and what are common impurities?

A3: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Common impurities may include the unreacted starting material (4-ethyl-5-fluoro-2(1H)-pyrimidinone), isomeric chloro-compounds, and potentially di- or tri-chlorinated pyrimidines. Residual phosphorus-containing byproducts from the decomposition of POCl₃ can also be present.

Q4: What are the recommended purification methods for industrial-scale production?

A4: For industrial-scale purification, fractional distillation under reduced pressure is a common method for liquid products. If the product is a solid, recrystallization from a suitable solvent system is employed. Slurry washing with an appropriate solvent can also be effective in removing certain impurities.

Q5: What are the key safety precautions to consider during the production of this compound?

A5: Phosphorus oxychloride is a highly corrosive and toxic reagent that reacts violently with water. All operations should be conducted in a well-ventilated area, and personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent moisture from entering the reaction vessel.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Suggested Action
Incomplete Reaction - Increase reaction time. - Increase reaction temperature gradually while monitoring for side product formation. - Ensure stoichiometric amounts of POCl₃ are used; a slight excess may be necessary.
Degradation of Product - Lower the reaction temperature. - Reduce the reaction time. - Perform the reaction under an inert atmosphere to prevent oxidative degradation.
Suboptimal Base - Screen different tertiary amine bases (e.g., triethylamine, N,N-dimethylaniline, pyridine). - Optimize the molar ratio of the base to the starting material.
Hydrolysis of Product during Workup - Ensure all workup steps are performed at low temperatures. - Use anhydrous solvents for extraction. - Minimize the contact time with aqueous solutions.
Issue 2: Formation of Dichlorinated Byproducts
Potential Cause Suggested Action
Excess Chlorinating Agent - Reduce the molar equivalents of POCl₃. - Add the POCl₃ to the reaction mixture in a controlled, stepwise manner.
High Reaction Temperature - Lower the reaction temperature to improve selectivity. - Implement a more efficient cooling system for the reactor.
Prolonged Reaction Time - Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC) and stop the reaction once the desired conversion is reached.
Issue 3: Poor Product Purity After Purification
Potential Cause Suggested Action
Inefficient Distillation - Use a distillation column with a higher number of theoretical plates for better separation. - Optimize the reflux ratio during fractional distillation. - Ensure a stable and appropriate vacuum level.
Inappropriate Recrystallization Solvent - Conduct a solvent screen to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
Co-distillation of Impurities - If impurities have close boiling points, consider chemical treatment to convert the impurity into a less volatile compound before distillation.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-ethyl-5-fluoro-2(1H)-pyrimidinone

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Charge a dry, inerted reactor with 4-ethyl-5-fluoro-2(1H)-pyrimidinone and dichloromethane.

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add N,N-dimethylaniline to the suspension.

  • Add phosphorus oxychloride dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours, or until in-process control (e.g., HPLC) indicates completion of the reaction.

  • Cool the reaction mixture to room temperature and then slowly quench by pouring it onto crushed ice.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Problem Identified low_yield Low Yield start->low_yield impurity Impurity Issues start->impurity incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction degradation Product Degradation? low_yield->degradation purification_issue Ineffective Purification? impurity->purification_issue optimize_conditions Optimize Reaction (Time, Temp, Reagents) incomplete_reaction->optimize_conditions degradation->optimize_conditions change_method Change Purification Method (e.g., Recrystallization vs. Distillation) purification_issue->change_method

Caption: A decision tree for troubleshooting common issues in the synthesis.

Postulated Synthetic Pathway and Potential Side Reactions

Synthetic_Pathway cluster_main Main Reaction cluster_side Potential Side Reactions A 4-ethyl-5-fluoro- 2(1H)-pyrimidinone B 2-Chloro-4-ethyl- 5-fluoropyrimidine (Target Product) A->B POCl3, Base C 2,X-Dichloro-4-ethyl- 5-fluoropyrimidine (Dichlorinated Impurity) A->C Excess POCl3 / High Temp D Decomposition Products B->D High Temp / Moisture

Caption: The postulated main synthesis route and potential side reactions.

Validation & Comparative

A Comparative Guide to Fluorinated Pyrimidine Intermediates in Synthesis: 2,4-Dichloro-5-fluoropyrimidine vs. 4-Chloro-6-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, fluorinated pyrimidines serve as critical building blocks for a diverse array of therapeutic agents. Their unique electronic properties and ability to participate in various chemical transformations make them indispensable intermediates. This guide provides an objective comparison of two key fluorinated pyrimidine derivatives: 2,4-dichloro-5-fluoropyrimidine and 4-chloro-6-ethyl-5-fluoropyrimidine, focusing on their performance in synthetic applications, supported by experimental data.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these intermediates is crucial for their effective application in synthesis. The following table summarizes their key characteristics.

Property2,4-Dichloro-5-fluoropyrimidine4-Chloro-6-ethyl-5-fluoropyrimidine
Molecular Formula C₄HCl₂FN₂C₆H₆ClFN₂
Molecular Weight 166.97 g/mol 160.58 g/mol
CAS Number 2927-71-1137234-74-3
Appearance White to light yellow crystalline solidLight yellow to brown liquid
Melting Point 36-38 °CNot applicable
Boiling Point 179-181 °CNot available

Synthetic Utility and Reactivity Profile

Both 2,4-dichloro-5-fluoropyrimidine and 4-chloro-6-ethyl-5-fluoropyrimidine are versatile reagents, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. However, the nature and position of their substituents lead to distinct reactivity profiles, influencing their suitability for specific synthetic strategies.

2,4-Dichloro-5-fluoropyrimidine: This compound possesses two reactive chloro groups at the C2 and C4 positions of the pyrimidine ring. In SNAr reactions, the C4 position is generally more susceptible to nucleophilic attack. This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4. However, the selectivity can be influenced by the nature of the nucleophile and the reaction conditions. The presence of two leaving groups allows for sequential substitutions, enabling the synthesis of diverse di-substituted pyrimidine derivatives.

4-Chloro-6-ethyl-5-fluoropyrimidine: In contrast, this isomer features a single chloro group at the C4 position and an ethyl group at the C6 position. The ethyl group, being electron-donating, can subtly influence the reactivity of the C4 position. The primary synthetic utility of this compound lies in the selective introduction of a nucleophile at the C4 position. A notable application is in the synthesis of the antifungal drug Voriconazole.[1]

The following diagram illustrates the general reactivity of these compounds in SNAr reactions.

G General Nucleophilic Aromatic Substitution (SNAr) Pathways cluster_0 2,4-Dichloro-5-fluoropyrimidine cluster_1 4-Chloro-6-ethyl-5-fluoropyrimidine A 2,4-Dichloro-5-fluoropyrimidine B 4-Substituted-2-chloro-5-fluoropyrimidine A->B Nu- (C4 attack) C 2,4-Disubstituted-5-fluoropyrimidine B->C Nu'- D 4-Chloro-6-ethyl-5-fluoropyrimidine E 4-Substituted-6-ethyl-5-fluoropyrimidine D->E Nu-

Caption: SNAr pathways for the two pyrimidine intermediates.

Performance in the Synthesis of Voriconazole

A significant application for both intermediates is in the synthesis of the triazole antifungal agent, Voriconazole. The choice of starting material can influence the overall synthetic route and efficiency.

Synthesis starting from 2,4-Dichloro-5-fluoropyrimidine: This route typically involves a multi-step process that first introduces the ethyl group at the C6 position, followed by the coupling reaction at the C4 position.[2]

Synthesis starting from 4-Chloro-6-ethyl-5-fluoropyrimidine: This approach offers a more direct route, where the key coupling reaction occurs directly at the C4 position of the pre-functionalized pyrimidine ring.[3][4]

The following workflow diagram illustrates a generalized synthetic approach to Voriconazole utilizing these intermediates.

G Generalized Voriconazole Synthesis Workflows cluster_0 Route A cluster_1 Route B A 2,4-Dichloro-5-fluoropyrimidine B Intermediate A A->B Step 1 C 4-Chloro-6-ethyl-5-fluoropyrimidine B->C Step 2 F Voriconazole Precursor C->F Coupling D 6-Ethyl-5-fluoropyrimidin-4(3H)-one E 4-Chloro-6-ethyl-5-fluoropyrimidine D->E Chlorination E->F Coupling G Voriconazole F->G Final Steps

Caption: Synthetic routes to Voriconazole.

Quantitative Comparison of Synthetic Performance

The following table summarizes typical yields for key transformations involving the two intermediates. It is important to note that reaction conditions can significantly impact yields.

Reaction TypeSubstrateReagents & ConditionsProductYield (%)Reference
Chlorination5-FluorouracilPOCl₃, N,N-dimethylaniline, 114 °C, 2 h2,4-Dichloro-5-fluoropyrimidine92.2[5]
Chlorination6-Ethyl-5-fluoro-4-hydroxypyrimidinePOCl₃, Triethylamine, Dichloromethane, reflux, 5 h4-Chloro-6-ethyl-5-fluoropyrimidine95[5]
Nucleophilic Substitution (Thiol)4-Chloro-6-ethyl-5-fluoropyrimidine4-Chlorothiophenol, Diisopropylethylamine, Acetonitrile, rt, 2 h4-(4-chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine>95[5]
Nucleophilic Substitution (Amine)2,4,5-TrichloropyrimidinePyrrolidine, KOH, HPMC/water, rt, 20 min2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidineHigh[6]

Experimental Protocols

Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil [5]

  • Materials: 5-Fluorouracil (5-FU), Phosphorus oxychloride (POCl₃), N,N-dimethylaniline (DMA).

  • Procedure:

    • A mixture of 5-FU and POCl₃ (1:10 molar ratio) is prepared.

    • N,N-dimethylaniline (1.5 molar equivalents relative to 5-FU) is added as an acid acceptor.

    • The reaction mixture is heated to 114 °C and maintained for 2 hours.

    • After completion, the reaction is worked up to isolate the product.

  • Yield: A maximum yield of 92.2% has been reported under these optimized conditions.

Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine from 6-Ethyl-5-fluoro-4-hydroxypyrimidine [5]

  • Materials: 6-Ethyl-5-fluoro-4-hydroxypyrimidine, Phosphorus oxychloride (POCl₃), Triethylamine, Dichloromethane.

  • Procedure:

    • Dissolve 80 g of 6-ethyl-5-fluoro-4-hydroxypyrimidine in 240 ml of dichloromethane.

    • Add 78.24 ml of triethylamine to the solution.

    • Slowly add 57.4 ml of phosphorus oxychloride dropwise over 30 minutes.

    • The resulting solution is refluxed for 5 hours.

    • After cooling to room temperature, the reaction is worked up to isolate the product.

  • Yield: A yield of 95% has been reported for this transformation.

Conclusion

Both 2,4-dichloro-5-fluoropyrimidine and 4-chloro-6-ethyl-5-fluoropyrimidine are valuable intermediates in organic synthesis, particularly in the construction of complex heterocyclic molecules for pharmaceutical applications.

  • 2,4-Dichloro-5-fluoropyrimidine offers the advantage of having two reactive sites, allowing for sequential and diverse functionalization of the pyrimidine core. Its synthesis from the readily available 5-fluorouracil is a well-established process.

  • 4-Chloro-6-ethyl-5-fluoropyrimidine provides a more direct route for the synthesis of specific targets, such as Voriconazole, where the ethyl group is a required substituent. Its synthesis from the corresponding hydroxypyrimidine is also a high-yielding process.

The choice between these two intermediates will ultimately depend on the specific synthetic strategy, the desired final product, and considerations of overall process efficiency and cost. Researchers and drug development professionals are encouraged to carefully evaluate the reactivity profiles and synthetic routes associated with each compound to make an informed decision for their specific application.

References

Comparative study of fluoropyrimidine derivatives in cancer therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental evaluation of key fluoropyrimidine-based cancer therapies.

This guide provides a detailed comparative study of prominent fluoropyrimidine derivatives used in cancer therapy: 5-Fluorouracil (5-FU), Capecitabine, Tegafur-Uracil (UFT), S-1 (Tegafur/Gimeracil/Oteracil), and Trifluridine/Tipiracil (FTD/TPI). We delve into their distinct mechanisms of action, present comparative clinical data on their efficacy and safety, and provide detailed experimental protocols for their evaluation. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of their roles in oncology.

Mechanisms of Action: A Tale of Targeted Activation and DNA Damage

Fluoropyrimidines exert their cytotoxic effects primarily by interfering with DNA synthesis and function. However, the derivatives employ varied strategies to deliver the active antimetabolite, 5-fluorouracil (5-FU), or a cytotoxic thymidine analog to tumor cells, aiming to enhance efficacy and reduce systemic toxicity.

5-Fluorouracil (5-FU): The Cornerstone

The foundational compound, 5-FU, is an analog of uracil.[1] Once inside a cell, it is converted into three active metabolites:

  • Fluorodeoxyuridine monophosphate (FdUMP): This is the primary inhibitor of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[1][2] By forming a stable complex with TS, FdUMP depletes the cell of thymidine, leading to "thymineless death."[3]

  • Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting RNA processing and function.[1][3]

  • Fluorodeoxyuridine triphosphate (FdUTP): This is incorporated into DNA, leading to DNA damage and instability.[4]

Oral Prodrugs: Enhancing Convenience and Tumor Selectivity

To improve upon the intravenous administration and systemic toxicity of 5-FU, several oral prodrugs have been developed.

  • Capecitabine: This is a prodrug that is converted to 5-FU in a three-step enzymatic process.[5] The final and critical step, conversion of 5'-deoxy-5-fluorouridine (5'-DFUR) to 5-FU, is catalyzed by the enzyme thymidine phosphorylase (TP), which is often found in higher concentrations in tumor tissue compared to normal tissue.[5][6] This targeted activation is designed to increase the concentration of 5-FU at the tumor site, thereby enhancing its anti-cancer activity while minimizing systemic side effects.[6]

  • Tegafur-Uracil (UFT): This is a combination of tegafur, a prodrug of 5-FU, and uracil.[7] Tegafur is gradually converted to 5-FU in the liver.[8] Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the breakdown of 5-FU, thereby maintaining higher and more sustained concentrations of 5-FU in the bloodstream and tumor tissue.[9]

  • S-1 (Tegafur/Gimeracil/Oteracil): This is a more advanced oral 5-FU prodrug that combines tegafur with two modulators: gimeracil and oteracil.[10]

    • Gimeracil is a potent inhibitor of DPD, which, like uracil in UFT, prevents the degradation of 5-FU, leading to higher concentrations of the active drug.[10]

    • Oteracil potassium primarily remains in the gastrointestinal tract and inhibits the phosphorylation of 5-FU in the gut mucosa, which is thought to reduce the gastrointestinal toxicity associated with 5-FU.[10]

Trifluridine/Tipiracil (FTD/TPI): A Different Mechanism of DNA Damage

Unlike the other derivatives that are converted to 5-FU, trifluridine/tipiracil has a distinct mechanism of action.[11]

  • Trifluridine (FTD) is a thymidine analog that, after phosphorylation, is incorporated directly into DNA.[7][12] This incorporation leads to DNA dysfunction and strand breaks, ultimately triggering cell death.[7]

  • Tipiracil hydrochloride is a potent inhibitor of thymidine phosphorylase (TP), the enzyme that rapidly degrades trifluridine.[13] By blocking this degradation, tipiracil significantly increases the bioavailability of trifluridine, allowing for its therapeutic effects.[13]

Comparative Efficacy and Safety: A Look at the Clinical Data

The choice of a fluoropyrimidine derivative often depends on the cancer type, treatment setting (adjuvant vs. metastatic), and the patient's overall health. Head-to-head clinical trials and meta-analyses provide valuable data for comparing their performance.

Table 1: Comparative Efficacy of Fluoropyrimidine Derivatives in Colorectal Cancer
ComparisonTrial/StudyTreatment ArmsProgression-Free Survival (PFS)Overall Survival (OS)Objective Response Rate (ORR)
Capecitabine vs. 5-FU/LV (Metastatic) Phase III TrialCapecitabine vs. 5-FU/Leucovorin4.3 months vs. 4.7 months12.5 months vs. 13.3 months24.8% vs. 15.5%[4]
Capecitabine vs. 5-FU/FA (Adjuvant) X-ACT TrialCapecitabine vs. 5-FU/Folinic AcidHR: 0.88HR: 0.86-
S-1 vs. Capecitabine (Metastatic) SALTO StudyS-1 vs. Capecitabine8.3 months vs. 8.3 months[14]Not significantly differentNot significantly different[14]
S-1 vs. Capecitabine (Metastatic) Meta-analysisS-1 based vs. Capecitabine basedHR: 0.92HR: 1.01RR: 1.04
Trifluridine/Tipiracil vs. Placebo (Refractory Metastatic) RECOURSE TrialTrifluridine/Tipiracil vs. Placebo2.0 months vs. 1.7 months[2]7.1 months vs. 5.3 months[2]1.6% vs. 0.4%
Trifluridine/Tipiracil + Bevacizumab vs. Trifluridine/Tipiracil (Refractory Metastatic) SUNLIGHT TrialFTD/TPI + Bevacizumab vs. FTD/TPI5.6 months vs. 2.4 months[15]10.8 months vs. 7.5 months[3][15]43% vs. 12%
Table 2: Comparative Safety of Fluoropyrimidine Derivatives in Colorectal Cancer
ComparisonTrial/StudyKey Grade ≥3 Adverse Events (Drug A vs. Drug B)
Capecitabine vs. 5-FU/LV (Metastatic) Phase III TrialHand-foot syndrome (17% vs. <1%), Diarrhea (13% vs. 12%), Stomatitis (2% vs. 14%), Neutropenia (3% vs. 21%)[4]
S-1 vs. Capecitabine (Metastatic) SALTO StudyHand-foot syndrome (4% vs. 20%), Anorexia (12.5% vs. 2.5%)[14]
S-1 vs. Capecitabine (Metastatic) Meta-analysisHand-foot syndrome (lower with S-1), Diarrhea (higher with S-1)[16]
Trifluridine/Tipiracil vs. Placebo (Refractory Metastatic) RECOURSE TrialNeutropenia (38% vs. 0%), Leukopenia (21% vs. 0%), Anemia (18% vs. 3%), Nausea (2% vs. 1%), Vomiting (2% vs. <1%), Diarrhea (3% vs. <1%)
Trifluridine/Tipiracil + Bevacizumab vs. Trifluridine/Tipiracil (Refractory Metastatic) SUNLIGHT TrialNeutropenia (43% vs. 29%)[1]

Experimental Protocols: Methodologies for Evaluation

The following sections outline the principles and key steps for essential experiments used to characterize the activity of fluoropyrimidine derivatives.

Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)

This assay measures the activity of TS by monitoring the conversion of dUMP to dTMP, which is coupled to the oxidation of a cofactor, 5,10-methylenetetrahydrofolate (CH2THF), to dihydrofolate (DHF). The increase in absorbance at 340 nm due to DHF formation is proportional to TS activity.

Protocol Outline:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, dithiothreitol (DTT), EDTA, and the enzyme source (purified TS or cell lysate).

  • Inhibitor Incubation: Add the fluoropyrimidine metabolite (e.g., FdUMP) at various concentrations to the reaction mixture and incubate.

  • Reaction Initiation: Add dUMP and CH2THF to start the reaction.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction and determine the inhibitory concentration (e.g., IC50) of the compound.

Measurement of 5-FU Incorporation into DNA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method quantifies the amount of 5-FU that has been incorporated into the DNA of treated cells.

Protocol Outline:

  • Genomic DNA Extraction: Isolate genomic DNA from cancer cells treated with the fluoropyrimidine derivative.

  • DNA Digestion: Enzymatically digest the DNA into individual nucleosides using a cocktail of nucleases (e.g., nuclease P1, alkaline phosphatase).[17]

  • Chromatographic Separation: Separate the digested nucleosides using liquid chromatography, typically with a C18 reverse-phase column.[17]

  • Mass Spectrometric Detection: Quantify the amount of 5-fluorodeoxyuridine (the nucleoside form of incorporated 5-FU) using a tandem mass spectrometer, often with an isotope-labeled internal standard for accurate quantification.[17]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol Outline:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the fluoropyrimidine derivative for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol Outline:

  • Cell/Tissue Preparation: Fix and permeabilize the cells or tissue sections to allow the labeling enzyme to access the nucleus.[14][16]

  • TdT Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently tagged dUTP).[8][16] TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[8][16]

  • Detection:

    • Direct Detection: If a fluorescently labeled dUTP is used, the signal can be directly visualized.[14]

    • Indirect Detection: If BrdUTP is used, an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme is used for detection.[8]

  • Microscopy and Analysis: Visualize the labeled cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. The percentage of TUNEL-positive cells can be quantified.

Caspase Activation by Western Blot

This technique is used to detect the cleavage and activation of caspases, which are key executioners of apoptosis.

Protocol Outline:

  • Protein Extraction: Lyse the treated and untreated cancer cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the cleaved (active) form of a caspase (e.g., cleaved caspase-3 or cleaved caspase-9).[18][19]

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The presence of a band at the expected molecular weight for the cleaved caspase indicates apoptosis induction.[20]

Signaling Pathways and Logical Relationships

The cytotoxic effects of fluoropyrimidine derivatives are mediated by complex intracellular signaling pathways, primarily the DNA damage response and apoptosis pathways.

Fluoropyrimidine-Induced DNA Damage and Apoptosis

Fluoropyrimidine_Pathway FP Fluoropyrimidine Derivatives FU 5-Fluorouracil (5-FU) FP->FU FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS RNA_Dys RNA Dysfunction FUTP->RNA_Dys DNA_Dam DNA Damage FdUTP->DNA_Dam DNA_Syn DNA Synthesis Inhibition TS->DNA_Syn Apoptosis Apoptosis DNA_Syn->Apoptosis RNA_Dys->Apoptosis MMR Mismatch Repair (MMR) Pathway DNA_Dam->MMR p53 p53 Activation MMR->p53 Bcl2 Bcl-2 Family Modulation (e.g., Bax up, Bcl-xL down) p53->Bcl2 Mito Mitochondrial Pathway Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Fluoropyrimidine-induced DNA damage and apoptotic signaling pathway.
Experimental Workflow for Comparative Drug Evaluation

Experimental_Workflow Start Select Cancer Cell Lines Treatment Treat with Fluoropyrimidine Derivatives (Dose-Response) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability IC50 Determine IC50 Values Viability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis_Analysis Apoptosis Analysis IC50->Apoptosis_Analysis TS_Assay TS Inhibition Assay Mechanism->TS_Assay DNA_Incorp DNA/RNA Incorporation (LC-MS/MS) Mechanism->DNA_Incorp Data Data Analysis and Comparison TS_Assay->Data DNA_Incorp->Data TUNEL TUNEL Assay Apoptosis_Analysis->TUNEL Caspase Caspase Activation (Western Blot) Apoptosis_Analysis->Caspase TUNEL->Data Caspase->Data

Workflow for the in vitro comparative evaluation of fluoropyrimidines.
Logical Relationships of Fluoropyrimidine Derivatives

Logical_Relationships 5-FU 5-Fluorouracil (5-FU) - IV Administration - Parent Compound - Inhibits TS, disrupts RNA/DNA Capecitabine Capecitabine - Oral Prodrug of 5-FU - Tumor-selective activation by TP 5-FU->Capecitabine is converted from UFT Tegafur-Uracil (UFT) - Oral Prodrug of 5-FU - Uracil inhibits DPD 5-FU->UFT is converted from S-1 S-1 - Oral Prodrug of 5-FU - Gimeracil inhibits DPD - Oteracil reduces GI toxicity 5-FU->S-1 is converted from FTD/TPI Trifluridine/Tipiracil - Oral Thymidine Analog - Trifluridine incorporates into DNA - Tipiracil inhibits TP to increase FTD levels 5-FU->FTD/TPI Different Mechanism

Key distinguishing features of fluoropyrimidine derivatives.

Mechanisms of Resistance

Resistance to fluoropyrimidines is a significant clinical challenge and can be intrinsic or acquired. Several mechanisms contribute to resistance:

  • Upregulation of Thymidylate Synthase (TS): Increased levels or activity of the target enzyme, TS, can overcome the inhibitory effects of FdUMP.[21]

  • Downregulation of Activating Enzymes: Reduced expression of enzymes required for the conversion of prodrugs to their active forms, such as thymidine phosphorylase (TP) for capecitabine, can lead to resistance.[6]

  • Upregulation of Catabolizing Enzymes: Increased activity of dihydropyrimidine dehydrogenase (DPD), the enzyme that degrades 5-FU, can reduce the concentration of the active drug.[22]

  • Alterations in Apoptotic Pathways: Mutations or altered expression of proteins in the apoptotic signaling cascade, such as p53 or members of the Bcl-2 family, can render cells resistant to drug-induced cell death.[4][23]

  • For Trifluridine/Tipiracil: Resistance can emerge through mechanisms that prevent its incorporation into DNA or enhance the repair of trifluridine-induced DNA damage.

Conclusion

The family of fluoropyrimidine derivatives represents a cornerstone of chemotherapy for various solid tumors. While 5-FU remains a fundamental agent, the development of oral prodrugs like capecitabine, UFT, and S-1 has offered improved convenience and, in some cases, a better safety profile through tumor-selective activation and modulation of metabolism. Trifluridine/tipiracil provides a valuable alternative with a distinct mechanism of action, particularly in the refractory setting. Understanding the comparative efficacy, safety, and underlying molecular mechanisms of these agents is crucial for optimizing patient selection and developing novel therapeutic strategies to overcome resistance. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers dedicated to advancing the field of cancer therapy.

References

Validation of 2-Chloro-4-ethyl-5-fluoropyrimidine Synthesis via HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 2-Chloro-4-ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of various biologically active molecules. Furthermore, it details a robust High-Performance Liquid Chromatography (HPLC) method for the validation of its synthesis, ensuring purity and quality control. The information presented is supported by experimental data drawn from established literature.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be approached through various multi-step pathways. Below is a comparison of two potential routes, starting from commercially available precursors.

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute A: From 6-ethyl-5-fluoropyrimidin-4(3H)-oneRoute B: From 5-Fluorouracil
Starting Material 6-ethyl-5-fluoropyrimidin-4(3H)-one5-Fluorouracil
Key Intermediates 4-Chloro-6-ethyl-5-fluoropyrimidine2,4-Dichloro-5-fluoropyrimidine
Reagents POCl₃, N,N-dimethylformamide, TriethylaminePOCl₃, N,N-dimethylaniline
Reported Yield ~99% for the chlorination step[1]~92.2% for the dichlorination step[2]
Advantages High yield in the final chlorination step.[1]Readily available and cost-effective starting material.
Disadvantages The starting material may be less common than 5-fluorouracil.Requires an additional selective reduction or substitution step to obtain the mono-chloro derivative, which may lower the overall yield.

HPLC Validation Protocol

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for determining the purity of the synthesized this compound and for identifying any process-related impurities.

Table 2: HPLC Method Parameters

ParameterSpecification
Column C18 (150 x 4.6 mm, 5 µm)[3][4]
Mobile Phase Acetonitrile:Phosphate buffer (pH 3.0) (50:50 v/v)[3][4]
Flow Rate 1.0 mL/min[3][4]
Detection Wavelength 225 nm[3][4]
Column Temperature 30 °C[3][4]
Injection Volume 20 µL[3]
Run Time 20 minutes[3]
Experimental Methodology
  • Standard Preparation: A standard solution of this compound of known concentration is prepared in the mobile phase.

  • Sample Preparation: The synthesized product is accurately weighed and dissolved in the mobile phase to a known concentration.

  • Chromatographic Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of the analyte are recorded.

  • Purity Calculation: The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the total area of all peaks.

  • Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[3][5]

Visualizing the Workflow and a Relevant Biological Pathway

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Standard Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample Synthesized Product Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample HPLC_System HPLC System (C18 Column, UV Detector) Dissolve_Standard->HPLC_System Inject Dissolve_Sample->HPLC_System Inject Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration (Area, Retention Time) Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Method_Validation Method Validation (ICH Guidelines) Purity_Calculation->Method_Validation

Caption: HPLC validation workflow for this compound.

Fluoropyrimidines are a class of compounds that often act as antimetabolites, interfering with nucleic acid synthesis.[6][7][8] The diagram below illustrates a simplified, hypothetical signaling pathway where a derivative of this compound might exert its therapeutic effect by inhibiting thymidylate synthase, a crucial enzyme in DNA synthesis.[7][8]

Signaling_Pathway cluster_cell Cellular Environment Pyrimidine_Derivative Pyrimidine Derivative (e.g., from 2-Chloro-4-ethyl- 5-fluoropyrimidine) Metabolic_Activation Metabolic Activation Pyrimidine_Derivative->Metabolic_Activation Active_Metabolite Active Metabolite (e.g., FdUMP) Metabolic_Activation->Active_Metabolite Thymidylate_Synthase Thymidylate Synthase (TS) Active_Metabolite->Thymidylate_Synthase Inhibition DNA_Synthesis DNA Synthesis Thymidylate_Synthase->DNA_Synthesis Catalyzes dTMP production for Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

Caption: Hypothetical signaling pathway showing inhibition of DNA synthesis.

References

A Researcher's Guide to the Biological Assay Validation of 2-Chloro-4-ethyl-5-fluoropyrimidine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of novel chemical entities is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for the biological assay validation of 2-Chloro-4-ethyl-5-fluoropyrimidine derivatives, a scaffold with potential as a kinase inhibitor. Due to the limited publicly available data on this specific derivative class, this guide will use closely related pyrimidine-based kinase inhibitors as comparative examples to illustrate the validation process.

The pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors. These compounds often target key signaling pathways implicated in cancer and inflammatory diseases, with the Janus kinase (JAK) family being a prominent target. The JAK-STAT signaling pathway is crucial for mediating immune responses and cell growth.

Comparative Data Presentation: Benchmarking Against Known Pyrimidine-Based Kinase Inhibitors

To objectively assess the potential of novel this compound derivatives, their performance in various biological assays should be compared against established kinase inhibitors. The following tables provide examples of such comparisons, using data from known pyrimidine-based inhibitors targeting various kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrimidine Derivatives

Compound/AlternativeTarget KinaseBiochemical IC50 (nM)Reference CompoundReference IC50 (nM)
Hypothetical Derivative A JAK2 Data to be determinedRuxolitinib3.3
Hypothetical Derivative B CDK9 Data to be determinedFlavopiridol3
Hypothetical Derivative C VEGFR-2 Data to be determinedSunitinib2
AZD1480JAK22.5--
Compound 7gcVarious Cancer Cell Lines24 - 550--
Compound 12uCDK97--

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Cytotoxicity of Selected Pyrimidine Derivatives Against Cancer Cell Lines

Compound/AlternativeCell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Hypothetical Derivative A BEL-7402 (Hepatocellular Carcinoma) MTT Data to be determinedDoxorubicin0.85
Hypothetical Derivative B HCT-116 (Colon Cancer) MTT Data to be determined5-Fluorouracil4.2
Hypothetical Derivative C A549 (Lung Cancer) MTT Data to be determinedCisplatin3.1
Compound 7gcBEL-7402Not Specified<0.10--
Pyrimidodiazepine 16cK-562 (Leukemia)Not Specified0.622 - 1.81Adriamycin>100

Key Signaling Pathway: The JAK-STAT Pathway

A primary mechanism of action for many pyrimidine-based inhibitors is the disruption of the JAK-STAT signaling cascade. Understanding this pathway is crucial for interpreting assay results.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription Nucleus->Gene Initiates Inhibitor 2-Chloro-4-ethyl- 5-fluoropyrimidine Derivative Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrimidine derivatives.

Experimental Workflow for Assay Validation

A systematic approach is necessary to validate the biological activity of novel compounds. The following workflow outlines the key steps from initial screening to more detailed characterization.

Assay_Workflow Start Start: Compound Synthesis Biochem Biochemical Assay: In Vitro Kinase Inhibition Start->Biochem CellBased Cell-Based Assay: Cytotoxicity (e.g., MTT) Start->CellBased Data1 Determine IC50 Values Biochem->Data1 Data2 Determine IC50/EC50 Values CellBased->Data2 Compare Compare with Alternatives Data1->Compare Data2->Compare Selectivity Kinase Selectivity Profiling End End: Lead Candidate Selectivity->End Pathway Pathway Analysis: Western Blot for p-STAT Pathway->End Compare->Selectivity Promising? Compare->Pathway Promising?

Caption: A typical experimental workflow for the validation of novel kinase inhibitors.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Kinase of interest (e.g., JAK2)

  • Kinase substrate peptide

  • ATP

  • This compound derivatives (and other test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

  • Assay Plate Preparation: Add 1 µL of the serially diluted compounds to the wells of a 384-well plate. Include a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

Materials:

  • Cancer cell lines (e.g., BEL-7402, HCT-116, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipettes

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and MTT solution, and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

By following this structured approach to biological assay validation, researchers can effectively characterize the potential of novel this compound derivatives and objectively compare their performance against existing therapeutic alternatives.

Spectroscopic Analysis for Structural Confirmation of 2-Chloro-4-ethyl-5-fluoropyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative spectroscopic analysis for the structural confirmation of 2-Chloro-4-ethyl-5-fluoropyrimidine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide leverages data from structurally similar pyrimidine derivatives to predict and compare expected spectroscopic signatures. This approach offers a robust framework for researchers, scientists, and drug development professionals to confirm the structure of this compound and differentiate it from potential alternatives.

Comparison of Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound and compares it with the available data for related pyrimidine derivatives. These comparisons are crucial for identifying the unique spectral features of the target molecule.

Spectroscopic TechniqueThis compound (Predicted)4-Chloro-6-ethyl-5-fluoropyrimidine[1]2-Chloro-5-fluoropyrimidine[2][3]2-Chloropyrimidine[4][5]
¹H NMR ~8.5 ppm (s, 1H, Ar-H), ~2.8 ppm (q, 2H, CH₂), ~1.3 ppm (t, 3H, CH₃)8.70 ppm (s, 1H), 2.90 ppm (q, 2H), 1.34 ppm (t, 3H)Not explicitly availableNot explicitly available
¹³C NMR Specific shifts are difficult to predict without experimental data but would show 6 distinct signals.Not availableNot availableNot available
Mass Spec. (MS) Molecular Ion (M⁺): ~160.02 g/mol , Isotope Peak (M+2)⁺: ~32% of M⁺Not availableMolecular Ion (M⁺): 132 g/mol , (M+2)⁺: 134 g/mol Molecular Ion (M⁺): 114.53 g/mol
IR Spectroscopy C=N stretch: ~1550-1650 cm⁻¹, C-Cl stretch: ~700-800 cm⁻¹, C-F stretch: ~1000-1100 cm⁻¹Not availableNot availableNot available

Note: Predicted ¹H NMR shifts for this compound are based on the analysis of its structural isomer, 4-Chloro-6-ethyl-5-fluoropyrimidine[1]. The chemical shifts are influenced by the positions of the substituents on the pyrimidine ring.

Experimental Protocols

The following are standard protocols for the key spectroscopic techniques used in the structural elucidation of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For non-volatile solids, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph are common.

  • Ionization: The sample is ionized, typically using Electron Ionization (EI) for GC-MS, which involves bombarding the sample with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk. For a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The sample is irradiated with infrared light over a range of wavelengths (typically 4000 to 400 cm⁻¹). The instrument records the wavelengths at which the sample absorbs radiation.

  • Spectrum Generation: A plot of absorbance or transmittance versus wavenumber (cm⁻¹) is generated, which is the IR spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the structural comparison of this compound with a key alternative.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Structural_Comparison cluster_target Target Molecule cluster_alternative Structural Isomer Target This compound - Cl at C2 - Ethyl at C4 - F at C5 Alternative 4-Chloro-6-ethyl-5-fluoropyrimidine - Cl at C4 - Ethyl at C6 - F at C5 Target->Alternative Different Spectroscopic Signatures (e.g., ¹H NMR chemical shifts)

References

A Comparative Guide to 2-Chloro-4-ethyl-5-fluoropyrimidine and Alternative Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of molecular building blocks is a critical decision in the synthesis of novel therapeutics, profoundly impacting the efficiency, cost, and ultimate success of a drug discovery campaign. Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs. This guide provides an objective comparison of 2-Chloro-4-ethyl-5-fluoropyrimidine with other commonly used pyrimidine building blocks, focusing on their performance in key synthetic transformations. The information presented is supported by experimental data from analogous systems to aid in the selection of the most suitable starting materials and reaction conditions.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental transformations for the functionalization of heterocyclic cores in drug discovery. The reactivity of halopyrimidines in these reactions is a key performance benchmark.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the halogen on the pyrimidine ring is a critical factor, with the generally accepted order of reactivity being I > Br > Cl. This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond more facile for heavier halogens. Consequently, chloro-pyrimidines are generally less reactive than their bromo- and iodo- counterparts, often requiring more forcing reaction conditions or more sophisticated catalyst systems to achieve high yields.

Building BlockCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Chloro-4,6-dimethoxypyrimidine Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~70-80
2,4-Dichloropyrimidine Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)~80-90 (C4-arylation)
2-Bromopyridine Pd₂(dba)₃ / P(tBu)₃K₃PO₄Dioxane8016~85-95
5-Bromo-2-chloropyrimidine Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-High (selective at C5)

Note: Yields are approximate and can vary significantly based on the specific boronic acid, ligand, and precise reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of a vast array of bioactive molecules. Similar to the Suzuki-Miyaura coupling, the reactivity of the C-Cl bond in this compound is lower than that of a C-Br bond. This necessitates the use of more active catalyst systems, typically employing bulky, electron-rich phosphine ligands.

The following table provides a comparative overview of typical yields for the Buchwald-Hartwig amination of 2-chloro- and 2-bromopyridines with morpholine, a common secondary amine coupling partner.

Building BlockCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Chloropyridine Pd₂(dba)₃ / RuPhosNaOtBuToluene10012~70-85
2-Bromopyridine Pd(OAc)₂ / BINAPNaOtBuToluene808~90-98

Note: Yields are representative and can be influenced by the specific amine, ligand, and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound and its alternatives.

General Protocol for Suzuki-Miyaura Coupling of a 2-Chloropyrimidine

Materials:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-chloropyrimidine derivative, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of a 2-Chloropyrimidine

Materials:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.

  • Add the 2-chloropyrimidine derivative and the amine.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate a typical experimental workflow for a palladium-catalyzed cross-coupling reaction and a simplified signaling pathway where pyrimidine derivatives often act as kinase inhibitors.

experimental_workflow reagents Reagents (Halopyrimidine, Coupling Partner, Base) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Catalyst System (Pd Source, Ligand) catalyst->reaction_setup solvent Degassed Solvent solvent->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

A typical experimental workflow for a cross-coupling reaction.

signaling_pathway cluster_cell Cell receptor Receptor Tyrosine Kinase kinase Kinase Cascade (e.g., MAPK Pathway) receptor->kinase transcription_factor Transcription Factor kinase->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response inhibitor Pyrimidine-based Kinase Inhibitor inhibitor->kinase growth_factor Growth Factor growth_factor->receptor

Inhibition of a generic kinase signaling pathway by a pyrimidine-based inhibitor.

A Comparative Efficacy Analysis of Antifungal Agents Derived from 2-Chloro-4-ethyl-5-fluoropyrimidine: The Case of Voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Voriconazole, a triazole antifungal agent synthesized from the key intermediate 2-Chloro-4-ethyl-5-fluoropyrimidine, against other major systemic antifungal drugs. The analysis is supported by experimental data from clinical and in vitro studies, with a focus on quantitative comparisons and detailed methodologies for key experiments.

Introduction to Voriconazole

Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against clinically significant yeasts and molds. Its synthesis utilizes this compound as a critical starting material. Voriconazole is a cornerstone in the treatment of invasive fungal infections, particularly invasive aspergillosis, for which it is recommended as a first-line therapy. This guide compares the efficacy of Voriconazole with other prominent antifungal agents, including the polyene Amphotericin B and other triazoles such as Itraconazole, Posaconazole, and Isavuconazole.

Comparative Efficacy

The efficacy of Voriconazole has been extensively evaluated in numerous clinical trials, particularly for the treatment of invasive aspergillosis. A landmark study demonstrated a superior response rate and improved survival with Voriconazole compared to conventional Amphotericin B.

Subsequent studies and meta-analyses have continued to support the use of Voriconazole while also evaluating newer triazoles. A network meta-analysis of treatments for invasive pulmonary aspergillosis found that second-generation triazoles, including Voriconazole, Isavuconazole, and Posaconazole, exhibited significantly superior overall response rates compared to older agents like Amphotericin B deoxycholate. In this analysis, Voriconazole was ranked as the best drug based on overall response.

Comparisons with other second-generation triazoles have shown non-inferiority. For instance, a retrospective analysis of a medically insured U.S. population found that Isavuconazole was as effective as Voriconazole for treating invasive aspergillosis, with similar treatment completion rates. Another study demonstrated that Isavuconazole was non-inferior to Voriconazole for the primary treatment of invasive mold disease.

Quantitative Efficacy Data

The following table summarizes the comparative efficacy of Voriconazole and other antifungal agents from various studies.

Drug ClassDrugIndicationEfficacy EndpointResultReference
TriazoleVoriconazole Invasive AspergillosisSuccessful Outcome (12 weeks)52.8%
PolyeneAmphotericin BInvasive AspergillosisSuccessful Outcome (12 weeks)31.6%
TriazoleVoriconazole Antifungal Prophylaxis (alloHCT)Success of Prophylaxis (Day 180)48.7%
TriazoleItraconazoleAntifungal Prophylaxis (alloHCT)Success of Prophylaxis (Day 180)33.2%
TriazoleVoriconazole Invasive AspergillosisOverall ResponseRanked as best drug in network meta-analysis
TriazoleIsavuconazoleInvasive AspergillosisOverall ResponseComparable to Voriconazole
TriazolePosaconazoleInvasive AspergillosisOverall ResponseComparable to Voriconazole
EchinocandinAnidulafungin + Voriconazole Invasive AspergillosisSafetyBetter than Amphotericin B deoxycholate
In Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) is a critical in vitro measure of an antifungal agent's activity. The following table presents the MIC ranges for Voriconazole and its comparators against common fungal pathogens. Lower MIC values indicate greater in vitro potency.

OrganismVoriconazole MIC (mg/L)Itraconazole MIC (mg/L)Posaconazole MIC (mg/L)Isavuconazole MIC (mg/L)Amphotericin B MIC (mg/L)
Aspergillus fumigatus0.25 - 20.5 - 40.12 - 10.5 - 20.5 - 2
Aspergillus flavus0.5 - 21 - 80.25 - 21 - 40.5 - 2
Aspergillus terreus0.5 - 21 - 40.25 - 11 - 21 - 4
Candida albicans≤0.03 - 0.25≤0.03 - 0.5≤0.03 - 0.25≤0.015 - 0.120.12 - 1
Candida glabrata0.06 - 160.12 - 160.12 - 80.03 - 40.25 - 2
Candida krusei0.06 - 10.25 - 20.12 - 10.06 - 0.50.5 - 4

Note: MIC ranges can vary depending on the specific isolates and testing methodology.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Voriconazole, like other triazole antifungals, exerts its effect by disrupting the fungal cell membrane. The primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting lanosterol 14α-demethylase, Voriconazole blocks the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. This disrupts membrane integrity and function, ultimately inhibiting fungal growth.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Voriconazole cluster_result Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate_Sterols Intermediate Sterols Lanosterol->Intermediate_Sterols Lanosterol 14α-demethylase (CYP51) Lanosterol_to_Intermediate Lanosterol->Lanosterol_to_Intermediate Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Multiple Steps Disrupted_Membrane Disrupted Fungal Cell Membrane Voriconazole Voriconazole Voriconazole->Lanosterol_to_Intermediate Lanosterol_to_Intermediate->Intermediate_Sterols

Ergosterol biosynthesis pathway and the inhibitory action of Voriconazole.

Experimental Protocols

The in vitro antifungal susceptibility data presented in this guide are typically generated using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Antifungal Susceptibility Testing (Broth Microdilution Method - based on CLSI M27/M38)

This protocol provides a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

  • Inoculum Preparation:

    • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) to obtain pure colonies.

    • A suspension of the fungal colonies is prepared in sterile saline or water.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard using a spectrophotometer, which corresponds to a specific concentration of fungal cells.

    • This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Drug Dilution:

    • The antifungal agent (e.g., Voriconazole) is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

    • A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Inoculation and Incubation:

    • The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

    • The plate is incubated at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control well.

    • Growth inhibition can be assessed visually or by using a spectrophotometer to measure optical density.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Drug_Dilution Antifungal Drug Serial Dilution Drug_Dilution->Inoculation Incubation Incubation (24-48 hours) Inoculation->Incubation MIC_Reading MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Reading

Generalized workflow for antifungal susceptibility testing via broth microdilution.

Conclusion

Voriconazole, a key antifungal agent synthesized from this compound, remains a highly effective treatment for serious fungal infections, particularly invasive aspergillosis. While newer triazoles like Isavuconazole and Posaconazole have demonstrated non-inferiority, Voriconazole continues to be a first-line therapeutic option. The choice of antifungal agent in a clinical setting will depend on various factors, including the causative pathogen, host factors, and drug-drug interaction profiles. The in vitro and clinical data presented in this guide provide a robust framework for comparing the efficacy of these critical life-saving medicines.

Comparative Characterization of 2-Chloro-4-ethyl-5-fluoropyrimidine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-Chloro-4-ethyl-5-fluoropyrimidine and its rationally designed analogs. The objective is to furnish researchers with a framework for evaluating the structure-activity relationships (SAR) of this pyrimidine scaffold, offering insights into their potential as anticancer agents. The information presented herein is a synthesis of established principles in medicinal chemistry and data from analogous pyrimidine derivatives, intended to guide further experimental investigation.

Introduction to this compound Analogs

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, particularly in oncology. The parent compound, this compound, possesses key structural motifs that suggest potential biological activity. The fluorine atom at the 5-position is a well-known feature in anticancer drugs like 5-Fluorouracil, where it plays a crucial role in the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair. The chlorine atom at the 2-position and the ethyl group at the 4-position offer avenues for synthetic modification to modulate the compound's physicochemical properties, target affinity, and selectivity.

This guide will explore a series of analogs where the substituents at the 2 and 4-positions are systematically varied to understand their impact on anticancer activity.

Synthesis and Characterization of Analogs

The synthesis of the target compound and its analogs can be achieved through a multi-step process starting from a suitable pyrimidine precursor. A general synthetic approach is outlined below.

Experimental Protocols:

General Synthesis of 2-Substituted-4-ethyl-5-fluoropyrimidine Analogs:

A plausible synthetic route starts from 4-ethyl-5-fluoro-2-hydroxypyrimidine.

  • Chlorination: The hydroxyl group at the 2-position of 4-ethyl-5-fluoro-2-hydroxypyrimidine can be converted to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This yields the parent compound, this compound.

  • Nucleophilic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

    • Amination: Reaction with ammonia or primary/secondary amines can yield 2-amino or 2-alkylamino analogs.

    • Hydroxylation: Hydrolysis of the 2-chloro group under appropriate conditions can provide the 2-hydroxy analog.

    • Thiolation: Reaction with a thiol source can introduce a 2-thio group.

Characterization:

All synthesized compounds would be characterized using standard analytical techniques to confirm their structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final products.

The following diagram illustrates a generalized workflow for the synthesis and characterization of these analogs.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Start 4-ethyl-5-fluoro-2-hydroxypyrimidine Chlorination Chlorination (POCl3) Start->Chlorination Parent This compound Chlorination->Parent Nucleophilic_Substitution Nucleophilic Substitution Parent->Nucleophilic_Substitution Analogs 2-Substituted Analogs (e.g., -NH2, -OH, -SH) Nucleophilic_Substitution->Analogs Purification Column Chromatography / Recrystallization Analogs->Purification Characterization NMR, MS, HPLC Purification->Characterization Bio_Eval In vitro assays Characterization->Bio_Eval

Caption: General workflow for the synthesis and evaluation of this compound analogs.

Comparative Performance Evaluation

The anticancer potential of the synthesized analogs would be evaluated through a series of in vitro assays. A hypothetical comparison of the parent compound and its key analogs is presented below, based on anticipated structure-activity relationships.

Data Presentation:

Table 1: Comparative in vitro Anticancer Activity (IC₅₀, µM) of 2-Substituted-4-ethyl-5-fluoropyrimidine Analogs

Compound IDR² SubstituentMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
1 -Cl (Parent)15.2 ± 1.822.5 ± 2.118.9 ± 1.5
2 -NH₂5.8 ± 0.78.2 ± 0.96.5 ± 0.6
3 -OH> 50> 50> 50
4 -H35.1 ± 3.245.8 ± 4.540.2 ± 3.9
5 -SCH₃12.5 ± 1.318.9 ± 1.915.3 ± 1.4

Note: The IC₅₀ values presented are hypothetical and serve as a basis for comparison. Actual experimental values may vary.

Structure-Activity Relationship (SAR) Insights:

  • 2-Amino Substitution: The introduction of an amino group at the 2-position is expected to enhance anticancer activity. The nitrogen atom can participate in hydrogen bonding interactions within the target enzyme's active site, potentially leading to stronger binding and lower IC₅₀ values.

  • 2-Hydroxy Substitution: A hydroxyl group at the 2-position may lead to a significant decrease in activity. This could be due to changes in electronic properties or unfavorable steric interactions.

  • 4-Ethyl Group: The ethyl group at the 4-position likely contributes to the lipophilicity of the molecule, which can influence cell membrane permeability. Variations in the length and branching of this alkyl chain could be a future avenue for optimization.

Experimental Protocols:

MTT Assay for Cell Viability:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.[1][2][3][4]

Thymidylate Synthase (TS) Inhibition Assay:

  • Enzyme and Substrate Preparation: Recombinant human thymidylate synthase is prepared. The reaction mixture includes the enzyme, the substrate dUMP (deoxyuridine monophosphate), and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Monitoring: The reaction is initiated and the conversion of dUMP to dTMP (deoxythymidine monophosphate) is monitored. This can be done using a spectrophotometric assay that measures the change in absorbance at 340 nm resulting from the oxidation of the cofactor.[5][6]

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the TS enzyme activity is determined.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for fluoropyrimidine-based anticancer agents is the inhibition of thymidylate synthase (TS).[7] This enzyme is pivotal in the de novo synthesis of dTMP, a necessary precursor for DNA replication.

The proposed mechanism for the active analogs is as follows:

  • Cellular Uptake: The pyrimidine analogs are transported into the cancer cells.

  • Metabolic Activation: Inside the cell, the compounds may be metabolized to their corresponding nucleotide forms.

  • TS Inhibition: The activated form of the drug binds to the active site of thymidylate synthase, preventing the binding of the natural substrate, dUMP. This leads to a depletion of the dTMP pool.

  • Induction of Apoptosis: The lack of dTMP inhibits DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).

The following diagram illustrates the proposed signaling pathway.

G cluster_pathway Thymidylate Synthase Inhibition Pathway Pyrimidine_Analog 2-Substituted-4-ethyl- 5-fluoropyrimidine Analog Cellular_Uptake Cellular Uptake Pyrimidine_Analog->Cellular_Uptake Metabolic_Activation Metabolic Activation (potential) Cellular_Uptake->Metabolic_Activation Active_Metabolite Active Metabolite Metabolic_Activation->Active_Metabolite TS Thymidylate Synthase (TS) Active_Metabolite->TS Inhibits dTMP dTMP TS->dTMP Apoptosis Apoptosis TS->Apoptosis Leads to dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Proposed mechanism of action via Thymidylate Synthase inhibition.

Conclusion

This guide provides a foundational comparison of this compound and its potential analogs. The presented data, while hypothetical, is based on established SAR principles for pyrimidine-based anticancer agents. The experimental protocols and workflows offer a clear path for the synthesis, characterization, and biological evaluation of these compounds. Further investigation into the specific interactions of these analogs with thymidylate synthase and other potential cellular targets is warranted to fully elucidate their therapeutic potential. The modular nature of the pyrimidine scaffold allows for extensive chemical modification, paving the way for the development of novel and more effective anticancer drugs.

References

Comparative Analysis of Substituted Pyrimidine Derivatives: A Review of In Vitro and In Vivo Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical activity of substituted pyrimidine derivatives, a class of compounds investigated for their potential as anticancer agents. Due to a lack of specific published data on 2-Chloro-4-ethyl-5-fluoropyrimidine derivatives, this guide focuses on the broader, yet structurally related, class of 2,4,5-trisubstituted pyrimidine derivatives, which have been explored as potent kinase inhibitors.

This guide synthesizes available in vitro and in vivo data to offer insights into the structure-activity relationships and therapeutic potential of these compounds. The information is presented to facilitate comparison and inform future research and development efforts in oncology.

In Vitro Activity: Potent Inhibition of Cancer Cell Growth

A series of novel 2,4,5-substituted pyrimidine derivatives have been synthesized and evaluated for their inhibitory effects on various cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

One study detailed the synthesis of 2,4,5-trisubstituted pyrimidines that exhibited potent CDK inhibition and anti-proliferative activities.[1] Another investigation into novel 2,4,5-substituted pyrimidine derivatives found several compounds with potent inhibitory activity against the human hepatocellular carcinoma BEL-7402 cancer cell line, with some showing IC50 values below 0.10 microM.[2] The most active of these compounds demonstrated good inhibitory action across a range of different human cancer cell lines, with IC50 values from 0.024 to 0.55 microM.[2]

The following table summarizes the in vitro cytotoxic activity of representative 2,4,5-trisubstituted pyrimidine derivatives against various human cancer cell lines.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
Series A Human Hepatocellular Carcinoma (BEL-7402)< 0.10[2]
Compound 7gc Various Human Cancer Cell Lines0.024 - 0.55[2]
Series B CDK9 InhibitionPotent[1]
Compound 9s CDK9 Selective InhibitionAppreciable[1]

In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models

The successful translation of in vitro potency to in vivo efficacy is a critical step in drug development. The data available for compounds like LDK378 underscore the potential of substituted pyrimidines as a scaffold for developing clinically effective anticancer agents.

Compound ClassAnimal ModelTumor TypeOutcomeReference
5-Chloro-pyrimidine Derivative (LDK378) Rat XenograftALK-positive tumorsSubstantial antitumor activity[3]

Signaling Pathways and Mechanism of Action

Many of the anticancer effects of substituted pyrimidine derivatives can be attributed to their ability to inhibit protein kinases. As previously mentioned, CDKs are a primary target. By inhibiting CDKs, these compounds can disrupt the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death).

For example, compound 9s, a selective CDK9 inhibitor, was found to activate caspase 3 and reduce the levels of the anti-apoptotic protein Mcl-1, thereby inducing cancer cell apoptosis.[1]

Below is a simplified representation of the CDK-mediated cell cycle regulation pathway, which is a common target for this class of compounds.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 E2F E2F Rb->E2F inhibits CDK2_E CDK2-Cyclin E DNA_Replication DNA Replication CDK2_E->DNA_Replication CDK1_B CDK1-Cyclin B CDK2_E->CDK1_B activates Mitosis Mitosis CDK1_B->Mitosis E2F->CDK2_E promotes transcription Pyrimidine_Derivative 2,4,5-Trisubstituted Pyrimidine Derivative Pyrimidine_Derivative->CDK4_6 Pyrimidine_Derivative->CDK2_E Pyrimidine_Derivative->CDK1_B

Simplified diagram of cell cycle regulation by CDKs and inhibition by pyrimidine derivatives.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the anticancer activity of substituted pyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

MTT_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed treat Treat with Pyrimidine Derivatives seed->treat incubate Incubate treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Formazan Formation add_mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Workflow for determining in vitro cytotoxicity using the MTT assay.
In Vivo Xenograft Model

Xenograft models are commonly used to evaluate the antitumor efficacy of compounds in a living organism.

  • Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the test compound or a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified duration.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. The body weight of the mice is also monitored as an indicator of toxicity.

Conclusion

While specific data on this compound derivatives remains elusive, the broader class of 2,4,5-substituted pyrimidines demonstrates significant potential as a scaffold for the development of novel anticancer agents. Their ability to potently inhibit key cell cycle regulators like CDKs provides a clear mechanism for their antiproliferative effects. The promising in vivo efficacy of related pyrimidine-based kinase inhibitors further validates this chemical class as a promising area for oncology drug discovery. Further research is warranted to synthesize and evaluate a wider range of derivatives to optimize their potency, selectivity, and pharmacokinetic properties for clinical development.

References

Quantitative Purity Analysis of 2-Chloro-4-ethyl-5-fluoropyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for pharmaceutical intermediates like 2-Chloro-4-ethyl-5-fluoropyrimidine is paramount. The presence of impurities can significantly impact the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical techniques for the quantitative analysis of this compound purity, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

Introduction to Purity Analysis

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity directly influences the quality and yield of subsequent reactions. Therefore, robust and validated analytical methods are essential to quantify the main component and identify and quantify any process-related impurities. The most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity assessment.

Comparison of Analytical Methodologies

The choice of analytical technique depends on several factors, including the nature of the impurities, the required level of sensitivity, and the available instrumentation. Below is a comparative summary of the most effective methods for analyzing the purity of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and boiling point, with mass-based detection.Intrinsic property of nuclei in a magnetic field, providing a direct count of molecules.
Primary Use Quantitation of the main component and non-volatile impurities.Identification and quantitation of volatile and semi-volatile impurities.Absolute and relative quantitation of the main component and proton-containing impurities without a specific reference standard for each impurity.
Typical Linearity (r²) > 0.999> 0.995> 0.999
Limit of Detection (LOD) ~0.01%~0.001% (in SIM mode)~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.003% (in SIM mode)~0.3%
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (%RSD) < 2%< 5%< 1%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific sample matrix and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the accurate quantification of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid, if needed).

    • Start with 30% Acetonitrile, increase to 80% over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent to a similar concentration as the primary standard.

  • Analysis: Inject the prepared standards and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the calibration standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Purity is calculated as the percentage of the main component relative to the total peak area of all components.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities that may be present from the synthesis process.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane or another suitable volatile solvent (GC grade)

  • This compound sample

  • Internal standard (optional, e.g., a stable, non-reactive compound with a different retention time)

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-400 amu

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in the chosen solvent. If using an internal standard, add a known amount to the sample solution.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Identification and Quantification: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to the peak area of the main component or the internal standard, assuming a response factor of 1 if a standard for the impurity is not available.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1] It provides a direct and highly accurate measurement.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and a known amount of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential impurities. For this compound, which is likely synthesized from a precursor like 2,4-dichloro-5-fluoropyrimidine, potential impurities could include:

  • Starting Materials: Unreacted 2,4-dichloro-5-fluoropyrimidine.

  • Regioisomers: 4-Chloro-2-ethyl-5-fluoropyrimidine, if the ethylation step is not completely regioselective.

  • Byproducts: Compounds formed from side reactions, such as hydrolysis of the chloro groups.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for quantitative purity analysis and the logical relationship between the different analytical techniques.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample This compound Sample Preparation Sample Preparation (Weighing, Dissolution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS qNMR qNMR Analysis Preparation->qNMR Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition qNMR->Data_Acquisition Quantification Quantification & Purity Calculation Data_Acquisition->Quantification Report Final Purity Report Quantification->Report

Caption: General workflow for the quantitative purity analysis of this compound.

Technique_Relationship cluster_methods Analytical Methods cluster_impurities Impurity Type HPLC HPLC NonVolatile Non-Volatile Impurities HPLC->NonVolatile Primary for Volatile Volatile Impurities HPLC->Volatile Can detect some GCMS GC-MS GCMS->Volatile Primary for qNMR qNMR qNMR->NonVolatile Can quantify qNMR->Volatile Can quantify AbsolutePurity Absolute Purity qNMR->AbsolutePurity Primary for

Caption: Logical relationship between analytical techniques and the types of impurities they are best suited to analyze.

Conclusion

The quantitative analysis of this compound purity requires a multi-faceted approach. HPLC is a robust method for quantifying the main component and non-volatile impurities. GC-MS is essential for the identification and quantification of volatile impurities that may be present from the synthesis. qNMR offers a powerful, direct method for determining absolute purity without the need for specific impurity standards. For comprehensive quality control, a combination of these techniques is often employed to ensure the highest purity of this critical pharmaceutical intermediate. The selection of the most appropriate method or combination of methods should be based on a risk assessment of the manufacturing process and the intended use of the final product.

References

Kinase Inhibitor Cross-Reactivity: A Comparative Analysis of Fedratinib and Ruxolitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrimidine-Based Kinase Inhibitors

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of various diseases, including myeloproliferative neoplasms (MPNs). A key challenge in the development of these small molecule inhibitors is ensuring their specificity to the intended target to minimize off-target effects and associated toxicities. This guide provides a comparative analysis of the cross-reactivity profiles of two prominent pyrimidine-based Janus kinase (JAK) inhibitors: Fedratinib and Ruxolitinib. The information presented herein is supported by experimental data to aid researchers in understanding their selectivity and potential for off-target interactions.

Comparative Analysis of Kinase Selectivity

Fedratinib, which incorporates a dichloropyrimidine moiety, is a selective inhibitor of JAK2.[1] In contrast, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[2][3] This fundamental difference in their primary targets has significant implications for their therapeutic applications and side-effect profiles. The following tables summarize the quantitative cross-reactivity data for both compounds against a panel of kinases.

Table 1: Comparative Inhibitory Activity (IC50 in nM) of Fedratinib and Ruxolitinib Against JAK Family Kinases

Kinase TargetFedratinib (IC50 nM)Ruxolitinib (IC50 nM)
JAK1~105[4]3.3[2][3]
JAK23[1][4]2.8[2][3]
JAK3>1000[4]428[2][3]
TYK2~405[4]19[2][3]

Data compiled from publicly available sources. A lower IC50 value indicates greater potency.

Table 2: Notable Off-Target Kinase Inhibition of Fedratinib and Ruxolitinib

CompoundOff-Target KinaseIC50 (nM) / Activity
FedratinibFLT315[4]
RET48
BRD4~130[5]
RuxolitinibROCKInhibition noted[6]
TYK219[2][3]

This table highlights some of the key off-target activities reported for each compound and is not an exhaustive list.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. High-throughput screening methods are employed to assess the compound's activity against a broad panel of kinases. Below are detailed methodologies for two commonly used assays.

KINOMEscan™ Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

Detailed Methodology:

  • Preparation of Affinity Resin: Streptavidin-coated magnetic beads are incubated with a biotinylated small molecule ligand to generate the affinity resin. The beads are then blocked to reduce non-specific binding.

  • Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer. The reaction is incubated to reach equilibrium.

  • Washing: The affinity beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The concentration of the eluted kinase is measured by qPCR of the DNA tag.

  • Data Analysis: The amount of kinase measured is plotted against the test compound concentration. The dissociation constant (Kd) or the IC50 value is determined by fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring kinase-inhibitor binding.

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. The kinase is labeled with a Europium (Eu) chelate, and when the tracer is bound to the kinase, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the FRET signal.

Detailed Methodology:

  • Reagent Preparation: Prepare solutions of the test compound, the Eu-labeled kinase, and the fluorescent tracer at appropriate concentrations in the assay buffer.

  • Assay Assembly: In a microplate, add the test compound, followed by the Eu-labeled kinase.

  • Tracer Addition: Add the fluorescent tracer to initiate the binding competition.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio of the acceptor to the donor. Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams have been generated using the DOT language.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive 4. STAT Phosphorylation STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 7. Gene Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding Inhibitor Fedratinib / Ruxolitinib Inhibitor->JAK Inhibition KinomeScan_Workflow Start Start Prepare_Reagents Prepare DNA-tagged Kinase, Immobilized Ligand, & Test Compound Start->Prepare_Reagents Binding_Reaction Incubate Kinase, Ligand, & Compound to Reach Equilibrium Prepare_Reagents->Binding_Reaction Wash_Beads Wash to Remove Unbound Components Binding_Reaction->Wash_Beads Elute_Kinase Elute Bound Kinase Wash_Beads->Elute_Kinase qPCR Quantify Eluted Kinase via qPCR Elute_Kinase->qPCR Data_Analysis Analyze Data & Determine Kd/IC50 qPCR->Data_Analysis End End Data_Analysis->End LanthaScreen_Workflow Start Start Prepare_Reagents Prepare Eu-labeled Kinase, Fluorescent Tracer, & Test Compound Start->Prepare_Reagents Assay_Plate Add Test Compound & Eu-Kinase to Microplate Prepare_Reagents->Assay_Plate Add_Tracer Add Fluorescent Tracer to Initiate Competition Assay_Plate->Add_Tracer Incubate Incubate to Reach Equilibrium Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Data_Analysis Calculate Emission Ratio & Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

References

A Head-to-Head Comparison of Synthetic Routes to 2-Chloro-4-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the primary synthetic routes to 2-Chloro-4-ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the methodologies, present quantitative data for easy comparison, and visualize the synthetic pathways.

Executive Summary

Two principal synthetic routes for this compound have been identified and analyzed.

  • Route 1: Chlorination of 6-ethyl-5-fluoropyrimidin-4(1H)-one. This is a direct and widely documented method that offers high yields and purity. It is a straightforward approach for chemists with access to the requisite starting material.

  • Route 2: Multi-step Synthesis from 5-Fluorouracil. This route involves an initial chlorination of 5-fluorouracil to a key intermediate, 2,4-dichloro-5-fluoropyrimidine, followed by selective functionalization. While starting from a more basic raw material, this pathway involves more steps and presents challenges in controlling regioselectivity.

This guide will delve into the specifics of each route, providing detailed experimental protocols and a quantitative comparison to aid researchers in selecting the most suitable method for their needs.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: From 6-ethyl-5-fluoropyrimidin-4(1H)-oneRoute 2: From 5-Fluorouracil
Starting Material 6-ethyl-5-fluoropyrimidin-4(1H)-one5-Fluorouracil
Key Intermediate N/A2,4-dichloro-5-fluoropyrimidine
Overall Yield Up to 99%[1]Variable (multi-step)
Purity of Final Product Up to 99.6% (HPLC)[1]Dependent on purification of intermediates
Number of Key Steps 12-3
Reaction Time ~8-9 hours[1]Variable (multiple days possible)
Key Reagents Phosphorus oxychloride, TriethylaminePhosphorus oxychloride, N,N-dimethylaniline, Ethylmagnesium bromide, Reducing agent
Scalability Demonstrated on an industrial scale.[1]Feasible, but potentially more complex

Experimental Protocols

Route 1: Chlorination of 6-ethyl-5-fluoropyrimidin-4(1H)-one

This route involves the direct chlorination of 6-ethyl-5-fluoropyrimidin-4(1H)-one using phosphorus oxychloride.

Protocol 1:

A reactor is charged with dichloromethane and 6-ethyl-5-fluoropyrimidin-4(1H)-one at 25-30 °C. After stirring for 15 minutes, triethylamine is added. Phosphorus oxychloride is then added over a period of 3 hours, maintaining the temperature below 35 °C. The reaction mixture is heated to reflux (40-48 °C) for 3 hours. Following cooling to 5 °C, hydrochloric acid (3.7 M) is added over 1 hour. The mixture is stirred for 30 minutes at 20 °C. The organic and aqueous layers are separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with water, and the solvent is removed under reduced pressure to yield this compound as a brown liquid.[1]

Protocol 2:

To a solution of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a mixture of dichloromethane and N,N-dimethylformamide, triethylamine is added. Phosphorus oxychloride is then slowly added dropwise over 30 minutes. The reaction mixture is stirred under reflux for 5 hours. After cooling to room temperature, 3N hydrochloric acid is carefully added, ensuring the temperature does not exceed 20 °C. The aqueous phase is extracted with dichloromethane, and the combined organic layers are washed with water. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to afford the product.[1]

Route 2: Multi-step Synthesis from 5-Fluorouracil

This route begins with the chlorination of 5-fluorouracil to produce 2,4-dichloro-5-fluoropyrimidine, which is then converted to the target molecule.

Step 2a: Synthesis of 2,4-dichloro-5-fluoropyrimidine

5-Fluorouracil is reacted with phosphorus oxychloride in the presence of N,N-dimethylaniline as an acid acceptor. Optimal conditions have been found to be a 1:10 molar ratio of 5-FU to phosphorus oxychloride and a 1:1.5 molar ratio of 5-FU to N,N-dimethylaniline, with a reaction temperature of 114 °C for 2 hours. This can yield up to 92.2% of 2,4-dichloro-5-fluoropyrimidine.

Step 2b: Selective Ethylation of 2,4-dichloro-5-fluoropyrimidine (Proposed)

Due to the higher reactivity of the chlorine atom at the C4 position of the pyrimidine ring, a selective reaction with an ethylating agent is plausible. A Grignard reaction using ethylmagnesium bromide could be employed. The reaction would likely be carried out in an anhydrous ether solvent, such as THF, at low temperatures to control reactivity and selectivity.

Step 2c: Dechlorination (Proposed)

The resulting 2,4-dichloro-6-ethyl-5-fluoropyrimidine would then need to be selectively dechlorinated at the C2 position. This could potentially be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) or by using a reducing agent like zinc powder in acetic acid.

Mandatory Visualization

Route1 start 6-ethyl-5-fluoropyrimidin-4(1H)-one product This compound start->product Chlorination reagents POCl3, Triethylamine Dichloromethane

Caption: Route 2: Multi-step synthesis from 5-Fluorouracil.

Diagram 3: Experimental Workflow for Route 1

Workflow1 cluster_prep Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Workup and Isolation A Charge reactor with 6-ethyl-5-fluoropyrimidin-4(1H)-one and Dichloromethane B Add Triethylamine A->B C Add POCl3 (T < 35°C) B->C D Reflux (40-48°C, 3h) C->D E Quench with HCl D->E F Separate Layers E->F G Extract Aqueous Layer F->G H Wash Organic Layer G->H I Remove Solvent H->I J Final Product I->J

Caption: Workflow for the chlorination of 6-ethyl-5-fluoropyrimidin-4(1H)-one.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Chloro-4-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Chloro-4-ethyl-5-fluoropyrimidine, a halogenated pyrimidine compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This substance is classified as hazardous waste and requires careful handling throughout the disposal process.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is presumed to be harmful if swallowed, inhaled, or in contact with skin, and may cause severe skin and eye irritation.

Personal Protective Equipment (PPE) and Engineering Controls:

All handling and disposal operations must be conducted in a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory:

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, inspect before use).
Body Protection A fully-buttoned laboratory coat.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of aerosol generation.

II. Step-by-Step Disposal Protocol

The disposal of this compound must follow a strict protocol to ensure safety and regulatory compliance. Disposal should always be handled by a licensed hazardous waste disposal contractor.

Step 1: Waste Collection and Segregation

  • Container Selection: Use a designated, leak-proof, and sealable container that is chemically compatible with halogenated organic compounds.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., "Toxic," "Corrosive").

  • Segregation: This waste stream must be kept separate from non-halogenated solvents and other incompatible chemicals to prevent dangerous reactions and to facilitate proper disposal.[1][2]

Step 2: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Secure Storage: Keep the sealed waste container in a designated and secure Satellite Accumulation Area within the laboratory.

  • Secondary Containment: Place the primary waste container in a secondary container to mitigate potential leaks or spills.

  • Incompatible Materials: Ensure the storage area is free from incompatible materials such as strong oxidizing agents, strong bases, acids, and metals.

Step 3: Professional Disposal

  • Licensed Disposal Service: Arrange for the collection of the hazardous waste by a licensed and accredited hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.

  • Regulatory Compliance: All disposal activities must adhere to local, state, and national environmental regulations. The waste generator is responsible for the correct classification and documentation of the waste.

III. Emergency Procedures: Spill Management

In the event of a small spill during the collection or handling process:

  • Ensure Safety: Wear the appropriate PPE and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Contain the spill using an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[3]

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container, avoiding the creation of dust.

  • Decontamination: Clean the spill area thoroughly.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_spill Spill Response PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Collect Place Waste in a Labeled, Chemically Compatible Container FumeHood->Collect Segregate Segregate from Incompatible Waste (e.g., Non-Halogenated Solvents) Collect->Segregate Seal Keep Container Securely Sealed Segregate->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Arrange Arrange for Professional Disposal (Licensed Contractor/EHS) Store->Arrange Incinerate Incineration at a Permitted Facility Arrange->Incinerate Spill Spill Occurs Absorb Absorb with Inert Material Spill->Absorb CollectSpill Collect and Place in Hazardous Waste Container Absorb->CollectSpill CollectSpill->Seal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-4-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-4-ethyl-5-fluoropyrimidine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the first line of defense against exposure. Given that this compound is classified as harmful if swallowed and can cause severe skin burns and eye damage, a comprehensive PPE strategy is mandatory.

Summary of Recommended Personal Protective Equipment

PPE CategoryMinimum RequirementRecommended for Higher Exposure Risk
Eye and Face Protection ANSI-approved (or equivalent) chemical splash goggles.Use of a full-face shield in addition to goggles.
Hand Protection Single pair of nitrile rubber gloves.Double gloving with nitrile gloves or using Viton™ gloves.
Body Protection Fully buttoned laboratory coat.Chemical-resistant apron over a laboratory coat.
Respiratory Protection Work within a certified chemical fume hood.NIOSH-approved respirator with an Organic Vapor (OV) cartridge and a particulate pre-filter (N, R, or P series) if working outside of a fume hood or if aerosolization is possible.

Safe Handling Protocol

Adherence to a strict handling protocol is essential to minimize the risk of exposure and contamination.

Experimental Workflow for Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh/Measure Chemical in Fume Hood prep_materials->handle_weigh Begin Experiment prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Complete Experiment cleanup_waste Segregate and Store Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure an eyewash station and safety shower are readily accessible.[1]

    • Put on all required PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly. All handling of the solid or its solutions should occur within the fume hood.[1]

  • Handling:

    • Carefully weigh or measure the required amount of the chemical.

    • If transferring the chemical, do so carefully to avoid generating dust or splashes.

    • Keep the container tightly closed when not in use.[1]

  • Post-Procedure:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly segregate and store all waste generated during the experiment.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_seg Segregation & Collection cluster_waste_storage Storage & Disposal gen_chem Unused/Excess Chemical seg_container Select Compatible, Labeled Hazardous Waste Container gen_chem->seg_container gen_contaminated Contaminated PPE, Glassware, etc. gen_contaminated->seg_container seg_collect Collect Waste in Designated Container seg_container->seg_collect storage_area Store in a Designated Satellite Accumulation Area seg_collect->storage_area storage_pickup Arrange for Pickup by EH&S storage_area->storage_pickup

Caption: Procedural flow for the disposal of this compound waste.

Step-by-Step Disposal Procedure:

  • Waste Characterization: Treat all this compound waste as hazardous chemical waste.[1]

  • Containerization:

    • Use a dedicated, chemically compatible, and leak-proof container for all waste. Polyethylene containers are generally suitable.[1][2]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Waste Segregation:

    • Solid Waste: Collect unused chemical, contaminated gloves, bench paper, and other solid materials in the designated solid waste container.

    • Liquid Waste: Collect solutions containing the chemical in a designated liquid waste container. Do not mix with other incompatible solvent wastes.[2]

    • Sharps: Any contaminated sharps (needles, broken glass) must be placed in a puncture-resistant sharps container labeled as hazardous waste.

  • Storage and Disposal:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Follow your institution's procedures to arrange for the pickup and final disposal of the hazardous waste by the Environmental Health & Safety (EH&S) department.[1][3]

    • Do not dispose of this chemical down the drain or by evaporation.[1]

By implementing these safety and handling procedures, researchers can effectively mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-ethyl-5-fluoropyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-ethyl-5-fluoropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.